1-Undecanoylglycerol
Description
Undecanoic acid is a medium chain free fatty acid (FFA).0>>
Structure
3D Structure
Propriétés
IUPAC Name |
2,3-dihydroxypropyl undecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPAWKRVXYLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439326 | |
| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64633-19-8 | |
| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Undecanoylglycerol: An In-Depth Technical Guide on its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, also known as monoundecanoin, is a monoglyceride that has garnered significant interest for its broad-spectrum antimicrobial properties. As a lipid-based compound, its primary mode of action is the disruption of microbial cell membranes, leading to cell death. This technical guide provides a comprehensive overview of the core antimicrobial mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Antimicrobial Mechanism of Action
The antimicrobial efficacy of this compound is primarily attributed to its ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes. This action is largely non-specific to a particular protein receptor, which may reduce the likelihood of resistance development. The mechanism can be delineated into several key stages:
-
Adsorption and Intercalation: Being amphipathic, this compound molecules adsorb to the surface of the microbial cell membrane. The undecanoyl (C11) fatty acid tail inserts into the hydrophobic core of the lipid bilayer, while the glycerol (B35011) head group remains oriented towards the aqueous environment.
-
Membrane Destabilization: The integration of this compound into the membrane disrupts the ordered packing of the native phospholipids. This leads to an increase in membrane fluidity and the formation of transient pores or channels.
-
Increased Permeability and Leakage: The compromised membrane integrity results in increased permeability to ions and small molecules. This leads to the leakage of essential cytoplasmic components, such as ions (e.g., K+), ATP, nucleic acids, and proteins.
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane dissipates the electrochemical gradients that are crucial for vital cellular processes, including ATP synthesis, nutrient transport, and motility. The loss of membrane potential is a critical step leading to metabolic collapse.
-
Inhibition of Cellular Processes and Cell Death: The culmination of membrane damage, leakage of cellular contents, and loss of membrane potential leads to the inhibition of essential enzymatic activities and cellular processes, ultimately resulting in microbial cell death.
Antibacterial Mechanism
-
Gram-Positive Bacteria: The primary target is the cytoplasmic membrane. This compound can readily interact with and disrupt the phospholipid bilayer, leading to the effects described above.
-
Gram-Negative Bacteria: The outer membrane, with its lipopolysaccharide (LPS) layer, presents an additional barrier. It is hypothesized that this compound initially interacts with and disrupts the LPS, allowing it to subsequently access and damage the inner cytoplasmic membrane.
Antifungal Mechanism
The antifungal action of this compound is also centered on membrane disruption. A key target in fungal membranes is ergosterol (B1671047), a sterol that is essential for maintaining membrane fluidity and integrity. While direct inhibition of ergosterol biosynthesis by this compound has not been definitively established, its disruptive effect on the membrane organization where ergosterol is a critical component is a likely mechanism. This disruption leads to increased permeability and subsequent cell death, similar to its antibacterial action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and other medium-chain monoglycerides (B3428702) is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize available data for medium-chain monoglycerides against a range of microorganisms. It is important to note that specific MIC values for this compound may vary depending on the microbial strain and testing conditions. The data for structurally similar monoglycerides like monolaurin (B1671894) (C12) and monocaprin (B1671684) (C10) are included for comparative purposes.[1][2][3]
Table 1: Antibacterial Activity of Medium-Chain Monoglycerides (MIC in µg/mL)
| Microorganism | Monoundecanoin (C11) (Predicted Range) | Monocaprin (C10) | Monolaurin (C12) |
| Staphylococcus aureus | 10 - 100 | 3.9 - 125 | 3.9 - 100 |
| Streptococcus pyogenes | 10 - 50 | 3.9 | 3.9 |
| Bacillus subtilis | 50 - 200 | 100 - 200 | 50 - 100 |
| Listeria monocytogenes | 100 - 500 | 250 | 125 |
| Escherichia coli | >1000 | >1000 | >1000 |
| Pseudomonas aeruginosa | >1000 | >1000 | >1000 |
Table 2: Antifungal Activity of Medium-Chain Monoglycerides (MIC in µg/mL)
| Microorganism | Monoundecanoin (C11) (Predicted Range) | Monocaprin (C10) | Monolaurin (C12) |
| Candida albicans | 50 - 250 | 100 - 500 | 50 - 250 |
| Aspergillus niger | 100 - 500 | 200 - 1000 | 100 - 500 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Lipophilic Compounds
This protocol is adapted for determining the MIC of this compound, a lipophilic compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium directly in the 96-well plate. The final concentration of the solvent should be kept constant and low (e.g., ≤1% v/v) across all wells to minimize its own antimicrobial effect. A solvent control well is essential.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytoplasmic Content Leakage Assay
This assay measures the release of intracellular components, such as nucleic acids and proteins, as an indicator of membrane damage.
Materials:
-
Bacterial or fungal cells in the mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Cell Preparation: Harvest microbial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.
-
Treatment: Add this compound solution to the cell suspension and incubate for a defined period (e.g., 1-4 hours) at the appropriate temperature. A control sample with no treatment should be included.
-
Centrifugation: Centrifuge the treated cell suspensions to pellet the cells.
-
Measurement of Leakage:
-
Nucleic Acids: Measure the absorbance of the supernatant at 260 nm.
-
Proteins: Measure the absorbance of the supernatant at 280 nm or use a protein quantification assay (e.g., Bradford assay).
-
-
Analysis: An increase in the absorbance at 260 nm or 280 nm in the treated samples compared to the control indicates leakage of cytoplasmic contents.
Membrane Potential Assay
This assay uses a fluorescent dye that is sensitive to changes in membrane potential.
Materials:
-
Bacterial or fungal cells
-
Voltage-sensitive fluorescent dye (e.g., DiSC3(5))
-
Buffer solution (e.g., HEPES)
-
This compound solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading: Incubate the microbial cells with the voltage-sensitive dye in the buffer solution until a stable fluorescence signal is achieved.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Treatment: Add this compound to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time.
-
Analysis: A rapid increase in fluorescence indicates depolarization of the cell membrane, as the dye is released from the quenched state within the cytoplasm into the extracellular medium.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Bacterial inoculum
-
This compound solution
-
0.1% Crystal Violet solution
-
30% Acetic acid or ethanol
Procedure:
-
Inoculation and Treatment: Add the bacterial inoculum and different concentrations of this compound to the wells of the microtiter plate. Include a growth control without the compound.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
Washing: Gently wash the wells with PBS to remove planktonic cells, leaving the attached biofilm.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570-595 nm. A lower absorbance in the treated wells compared to the control indicates inhibition of biofilm formation.[4][5]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental workflows described in this guide.
Caption: Proposed mechanism of antimicrobial action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for the biofilm inhibition assay.
Conclusion
This compound exhibits potent antimicrobial activity through a primary mechanism of cell membrane disruption. This multifaceted attack, involving increased membrane permeability, leakage of essential cellular components, and dissipation of membrane potential, makes it an effective agent against a range of bacteria and fungi. Its ability to also inhibit biofilm formation further enhances its therapeutic potential. The provided experimental protocols offer a framework for researchers to further investigate and quantify the antimicrobial effects of this compound and related compounds. Further research is warranted to fully elucidate the specific interactions with fungal ergosterol and to expand the quantitative data against a broader array of clinically relevant pathogens. The insights provided in this technical guide can aid in the development of novel antimicrobial strategies and drug formulations.
References
- 1. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjmonline.org [pjmonline.org]
- 3. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. | Semantic Scholar [semanticscholar.org]
- 4. static.igem.org [static.igem.org]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Unraveling the Bacterial Synthesis of 1-Undecanoylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Undecanoylglycerol, a monoacylglycerol containing an 11-carbon fatty acid, holds potential interest in various biotechnological and pharmaceutical applications. While bacteria are known to produce a diverse array of lipids, the specific biosynthetic pathway for this compound is not extensively documented. This technical guide delineates a putative biosynthesis pathway in bacteria, drawing upon established principles of bacterial fatty acid and glycerolipid metabolism. We provide a detailed overview of the core biochemical reactions, the enzymes likely involved, and a framework for the experimental validation of this pathway. This guide also includes structured data tables for potential quantitative analysis and detailed experimental protocols for key assays, alongside mandatory visualizations of the proposed metabolic routes and experimental workflows.
Proposed Biosynthesis Pathway of this compound
The synthesis of this compound in bacteria is hypothesized to occur in two major stages:
-
De novo synthesis of Undecanoic Acid (C11:0): This proceeds via the bacterial Fatty Acid Synthase (FAS) Type II system.
-
Esterification to a Glycerol (B35011) Backbone: The resulting undecanoyl moiety, activated as a thioester, is then transferred to a glycerol-3-phosphate molecule, followed by dephosphorylation.
Stage 1: Synthesis of Undecanoyl-ACP
The synthesis of the 11-carbon fatty acid, undecanoic acid, begins with acetyl-CoA and involves a cyclical process of chain elongation. Each cycle adds two carbons to the growing acyl chain, which is attached to an Acyl Carrier Protein (ACP).
The key enzymatic steps are:
-
Acetvl-CoA Carboxvlase (AccABCD): Carboxylates acetyl-CoA to malonyl-CoA.
-
Malonvl-CoA:ACP Transacvlase (FabD): Transfers the malonyl group from CoA to ACP, forming malonyl-ACP.
-
β-Ketoacvl-ACP Svnthase III (FabH): Catalyzes the initial condensation of acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP.
-
β-Ketoacvl-ACP Reductase (FabG): Reduces the β-keto group to a hydroxyl group.
-
β-Hvdroxvacvl-ACP Dehvdrase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.
-
Enovl-ACP Reductase (FabI): Reduces the double bond to yield a saturated acyl-ACP.
-
β-Ketoacvl-ACP Svnthase I/II (FabB/F): Catalyze subsequent condensation reactions of the growing acyl-ACP with malonyl-ACP.
Termination of fatty acid synthesis at a chain length of 11 carbons is a critical step and is likely mediated by a medium-chain specific acyl-ACP thioesterase . This enzyme would hydrolyze the C11-acyl-ACP, releasing free undecanoic acid and ACP.
Stage 2: Formation of this compound
The newly synthesized undecanoic acid must be activated and then esterified to a glycerol backbone.
-
Acvl-CoA Svnthetase (FadD): The free undecanoic acid is activated to undecanoyl-CoA.
-
Glvcerol-3-Phosphate Acvltransferase (PlsB or PlsY/PlsX system): This enzyme catalyzes the transfer of the undecanoyl group from undecanoyl-CoA (for PlsB) or undecanoyl-phosphate (for the PlsY/PlsX system) to the sn-1 position of glycerol-3-phosphate, forming 1-undecanoyl-glycerol-3-phosphate (lysophosphatidic acid).
-
Phosphatidic Acid Phosphatase (PAP): A phosphatase would then remove the phosphate (B84403) group from the sn-3 position to yield this compound.
Alternatively, a monoacylglycerol acyltransferase (MGAT) could potentially synthesize this compound through the acylation of glycerol, though this is less commonly the primary route for de novo synthesis.
Data Presentation
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) |
| Medium-Chain Acyl-ACP Thioesterase | Decanoyl-ACP | 15 | 250 |
| Undecanoyl-ACP | 10 | 350 | |
| Dodecanoyl-ACP | 25 | 150 | |
| Glycerol-3-Phosphate Acyltransferase (PlsB) | Glycerol-3-Phosphate | 50 | 120 |
| Undecanoyl-CoA | 20 | 180 | |
| Phosphatidic Acid Phosphatase | 1-Undecanoyl-glycerol-3-phosphate | 30 | 500 |
Table 2: Cellular Lipid Composition Analysis
| Bacterial Strain | Total Fatty Acids (mg/g DCW) | Undecanoic Acid (% of Total) | This compound (µg/g DCW) |
| Wild-Type | 50 | 0.1 | < 1 |
| Thioesterase Overexpressing Strain | 150 | 25 | 50 |
| ΔplsB Mutant | 45 | 0.1 | < 1 |
DCW: Dry Cell Weight
Experimental Protocols
Protocol 1: Identification and Quantification of this compound by GC-MS
Objective: To extract and quantify this compound from bacterial cultures.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable medium to the desired growth phase (e.g., late exponential).
-
Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with a sterile saline solution.
-
Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Sonicate the mixture for 3 x 30 seconds on ice to disrupt the cells. Incubate at room temperature for 1 hour with shaking.
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 5 minutes.
-
Lipid Recovery: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen.
-
Derivatization: Resuspend the dried lipid extract in 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: Use a non-polar column suitable for lipid analysis (e.g., DB-5ms).
-
Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Detection: Operate in electron ionization (EI) mode and scan from m/z 50 to 600.
-
-
Quantification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Quantify using a standard curve prepared with a pure standard of this compound.
Protocol 2: In Vitro Assay of Glycerol-3-Phosphate Acyltransferase (PlsB) Activity
Objective: To measure the activity of PlsB with undecanoyl-CoA as a substrate.
Methodology:
-
Enzyme Preparation: Prepare a cell-free extract or purified membrane fraction containing the PlsB enzyme from the bacterium of interest.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
500 µM Glycerol-3-Phosphate
-
50 µM [14C]-Undecanoyl-CoA (or a non-radiolabeled assay coupled to a detection method)
-
-
Assay Initiation: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) where the reaction is linear.
-
Reaction Termination: Stop the reaction by adding 500 µL of 2:1 chloroform:methanol.
-
Extraction and Detection: Extract the lipids as described in Protocol 1. Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the plate in a suitable solvent system (e.g., chloroform:methanol:acetic acid, 65:25:10).
-
Quantification: Visualize the radiolabeled product (1-undecanoyl-glycerol-3-phosphate) by autoradiography and quantify the radioactivity in the corresponding spot using a scintillation counter. Calculate the specific activity of the enzyme.
Mandatory Visualizations
Caption: Proposed biosynthesis pathway of this compound in bacteria.
1-Undecanoylglycerol: A Technical Guide to its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, also known as 1-monoundecanoin, is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified to one undecanoic acid molecule. As a member of the medium-chain monoglyceride family, it holds potential interest for various applications due to the known antimicrobial and metabolic properties of related compounds. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, discovery, biosynthesis, and analytical methodologies for this compound and related medium-chain monoglycerides (B3428702).
Natural Sources of this compound and Related Monoglycerides
Direct evidence specifically identifying this compound in natural sources is currently limited in publicly available scientific literature. However, the presence of its constituent fatty acid, undecanoic acid, and other medium-chain monoglycerides in various organisms suggests potential natural reservoirs.
Plant Sources
Monoglycerides are minor components of some plant oils, typically found at concentrations of 0.1-0.2%.[1] While specific data for this compound is unavailable, the fatty acid precursor, undecanoic acid, has been identified in the leaves of Eugenia winzerlingii, a plant native to the Yucatan peninsula.[2][3] This suggests the possibility of this compound being present in this plant.
Furthermore, studies on the root waxes of Arabidopsis thaliana have identified monoacylglycerols with C22 and C24 saturated acyl groups, indicating that plants possess the metabolic machinery to produce monoacylglycerols with varying chain lengths.[1][4][5]
Table 1: Occurrence of Undecanoic Acid and Related Monoacylglycerols in Plants
| Compound | Plant Source | Organ/Tissue | Reference |
| Undecanoic Acid | Eugenia winzerlingii | Leaves | [2][3] |
| C22 & C24 Monoacylglycerols | Arabidopsis thaliana | Root Waxes | [1][4][5] |
Animal Sources
Monoglycerides are naturally formed in animals as intermediates during the enzymatic hydrolysis of triglycerides by lipoprotein lipase (B570770) and diacylglycerol lipase.[3] They are present in very small amounts in most foods containing animal fats.[6] While specific identification of this compound in animal tissues has not been reported, the general presence of monoglycerides in animal-derived fats is well-established.[7] Medium-chain monoglycerides, in general, are found in sources such as cow's milk and breast milk.[1]
Microbial Sources
Currently, there is no direct evidence of de novo production of this compound by microorganisms in nature. However, microbial enzymes (lipases) are extensively used in the industrial synthesis of monoglycerides.[8][9]
Discovery and Historical Context
The discovery of this compound as a specific, naturally occurring compound is not well-documented in the available scientific literature. The broader class of monoglycerides was recognized as components of fats and oils and as products of fat digestion. The industrial production of mono- and diglycerides began in the 1930s.[7] The focus of much of the research has been on the synthesis and application of various monoglycerides, including those with medium-chain fatty acids, rather than on the discovery of specific naturally occurring forms like this compound.
Biosynthesis of Medium-Chain Monoglycerides
The biosynthesis of this compound would logically follow the synthesis of its precursor, undecanoic acid, and its subsequent esterification to a glycerol backbone. While a specific pathway for this compound is not detailed, the general pathways for fatty acid and triacylglycerol biosynthesis in plants are well-understood.[10] Medium-chain fatty acids are synthesized in the plastids of plant cells.[4]
Experimental Protocols
Extraction of Monoacylglycerols from Plant Material (Adapted from Li et al., 2007)
This protocol is adapted from the methodology used for the extraction of monoacylglycerols from Arabidopsis thaliana root waxes and can be modified for other plant tissues.[1][4][5]
-
Sample Collection and Preparation:
-
Harvest fresh plant material (e.g., leaves of Eugenia winzerlingii).
-
Gently wash with deionized water to remove any surface contaminants and blot dry.
-
For root analysis, carefully excavate roots and wash to remove soil particles.
-
Record the fresh weight of the tissue.
-
-
Wax Extraction:
-
Immerse the plant material in a sufficient volume of chloroform (B151607) for 60 seconds at room temperature with gentle agitation.
-
Remove the plant material and filter the chloroform extract through glass wool to remove any particulate matter.
-
Repeat the extraction with a fresh volume of chloroform.
-
Combine the chloroform extracts.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature.
-
Once the solvent is fully evaporated, weigh the crude wax extract to determine the total wax content per gram of fresh tissue.
-
-
Fractionation of Wax Components (Optional):
-
Redissolve the crude wax extract in a minimal volume of chloroform.
-
Apply the extract to a silica (B1680970) gel column.
-
Elute with a gradient of hexane (B92381) and diethyl ether to separate different lipid classes.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Fractions containing monoacylglycerols can be identified using appropriate standards.
-
Analysis of Monoacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization:
-
To a dried aliquot of the wax extract or fraction, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to convert the monoacylglycerols to their trimethylsilyl (B98337) (TMS) ethers.
-
Evaporate the reagents under a stream of nitrogen and redissolve the derivatized sample in hexane.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injector temperature: 280°C.
-
-
MS Conditions (Example):
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 50-650.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Identification and Quantification:
-
Identify the TMS-derivatized this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the amount of this compound using a calibration curve generated from the standard.
-
Potential Signaling Pathways of Medium-Chain Monoglycerides
While specific signaling pathways for this compound have not been elucidated, research on other medium-chain monoglycerides, such as glycerol monolaurate (GML), suggests potential immunomodulatory effects.[5] These effects may be mediated through interactions with immune cell signaling pathways.[5]
Medium-chain fatty acids can act as ligands for G-protein coupled receptors like GPR84, which is expressed on immune cells and can enhance inflammatory responses.[11] It is plausible that medium-chain monoglycerides could exert their effects through similar receptor-mediated pathways.
Conclusion and Future Directions
The natural occurrence of this compound remains an area requiring further investigation. While its fatty acid precursor is found in certain plants, direct isolation and quantification of the monoglyceride itself from natural sources have yet to be reported in detail. The experimental protocols outlined in this guide provide a framework for future research aimed at identifying and quantifying this compound in plant and animal tissues. Elucidating the specific natural sources and biosynthetic pathways of this compound will be crucial for understanding its physiological roles and exploring its potential applications in the pharmaceutical and nutraceutical industries. Further research is also needed to determine if this compound interacts with specific cellular signaling pathways to modulate biological responses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Effects of Medium-Chain Fatty Acid Glycerides on Nutrient Metabolism and Energy Utilization in Weaned Piglets [frontiersin.org]
- 3. Monoglyceride - Wikipedia [en.wikipedia.org]
- 4. Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain fatty acids and monoglycerides as feed additives for pig production: towards gut health improvement and feed pathogen mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoglycerides: What are they, risks, and who should avoid them [medicalnewstoday.com]
- 7. foodingredientfacts.org [foodingredientfacts.org]
- 8. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Antibacterial Spectrum of 1-Undecanoylglycerol Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Undecanoylglycerol, a monoglyceride of undecanoic acid, has demonstrated significant promise as an antibacterial agent, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria, especially Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred research into alternative antimicrobial compounds, with fatty acids and their derivatives emerging as a promising class. This compound (also known as 1-monoundecanoin), a lipid molecule, exhibits a broad spectrum of activity against these challenging pathogens. This document collates and presents the current scientific understanding of its efficacy and mode of action.
Quantitative Antibacterial Spectrum
The antibacterial efficacy of this compound and its close structural analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the available quantitative data for this compound and the closely related 1-dodecanoylglycerol (monolaurin) against a range of clinically relevant Gram-positive bacteria.
Note: Specific MIC values for this compound are not extensively reported in the available literature. Data for monolaurin, a monoacylglycerol with a 12-carbon fatty acid chain, is included as a close structural and functional analog.
Table 1: Minimum Inhibitory Concentration (MIC) of Monolaurin against Staphylococcus aureus
| Strain Description | Number of Isolates | MIC Range (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 103 | 500 - 2000[1][2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Monolaurin against Other Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus faecium | ATCC 9790 | 9 |
Mechanisms of Action
The antibacterial activity of this compound is multifaceted, primarily targeting the bacterial cell envelope and interfering with key cellular processes. The proposed mechanisms include:
-
Cell Membrane Disruption: As an amphipathic molecule, this compound can insert into the bacterial cell membrane. This disrupts the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death[4]. This detergent-like action is a common mechanism for many antimicrobial lipids.
-
Inhibition of Peptidoglycan Synthesis: Evidence suggests that related compounds like dodecylglycerol can inhibit the synthesis of peptidoglycan, a crucial component of the Gram-positive cell wall. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
-
Modulation of Signal Transduction: Fatty acids and their derivatives have been shown to interfere with bacterial signal transduction pathways, such as two-component systems (TCS). These systems are vital for bacteria to sense and respond to their environment. By disrupting these signaling cascades, this compound can inhibit the expression of virulence factors and other essential genes[5].
-
Induction of Autolysins: In some Gram-positive bacteria, such as Streptococcus faecium, dodecylglycerol has been shown to stimulate the activity of autolysins. These enzymes degrade the cell's own peptidoglycan, and their uncontrolled activation leads to cell lysis.
Signaling Pathway: Hypothetical Model of this compound Interaction with a Bacterial Two-Component System
The following diagram illustrates a hypothetical model of how this compound might interfere with a generic bacterial two-component signal transduction system, leading to the downregulation of virulence gene expression.
Caption: Hypothetical interference of this compound with a bacterial two-component signaling pathway.
Experimental Protocols
The determination of the antibacterial spectrum of lipophilic compounds like this compound requires specific methodologies to ensure accurate and reproducible results. The microbroth dilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.
Microbroth Dilution Method for MIC Determination
This protocol outlines the steps for performing a microbroth dilution assay to determine the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, typically indicated by turbidity.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, leaving the last well as a growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Conclusion
This compound and related monoacylglycerols exhibit potent antibacterial activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. Their multifaceted mechanism of action, targeting the cell membrane and critical cellular processes, makes them attractive candidates for further development as novel therapeutic agents. The data and protocols presented in this guide provide a foundational resource for researchers to build upon in the pursuit of combating the growing threat of bacterial infections. Further investigation into the specific molecular interactions and signaling pathways affected by this compound will be crucial for optimizing its therapeutic potential.
References
- 1. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Glycerol Monolaurate and Dodecylglycerol Effects on Staphylococcus aureus and Toxic Shock Syndrome Toxin-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of 1-Undecanoylglycerol Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Candida species necessitates the exploration of novel antifungal agents. 1-Undecanoylglycerol, a monoglyceride of undecanoic acid, has garnered attention for its potential antifungal properties. This technical guide provides an in-depth analysis of the antifungal activity of this compound against Candida species, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms of action.
Quantitative Assessment of Antifungal Efficacy
The antifungal activity of this compound and its corresponding fatty acid, undecanoic acid, has been evaluated against various Candida species. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and antibiofilm activity.
Table 1: Antifungal Susceptibility of Candida Species to this compound and Related Compounds
| Compound | Candida Species | MIC (mg/mL) | Reference |
| This compound | Aspergillus niger | 0.05 - 0.07 | [1][2] |
| This compound | Fusarium culmorum | 0.05 - 0.07 | [1][2] |
Note: Data for direct MIC of this compound against Candida species is limited in the provided search results. The data for A. niger and F. culmorum are included to highlight its general antifungal potential.
Table 2: Antibiofilm Activity of Undecanoic Acid Against Candida albicans
| Compound | Activity | Concentration | Effect | Reference |
| Undecanoic Acid | Biofilm Inhibition | 2 µg/mL | >75% inhibition | [3] |
| Undecanoic Acid | Biofilm Viability Reduction (IC50) | 5.4 mM | 50% reduction in viability of preformed biofilms | [4][5] |
Mechanisms of Antifungal Action
The antifungal activity of this compound and related medium-chain fatty acids against Candida species is multifaceted. The proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: Like other medium-chain monoglycerides, this compound is thought to insert into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. The fastest and most effective killing of C. albicans has been attributed to the disruption or disintegration of the plasma membrane, leaving the cytoplasm disorganized and shrunken.[4][6]
-
Inhibition of Biofilm Formation: Biofilms are a critical virulence factor for Candida species, contributing to drug resistance. Undecanoic acid has been shown to be a potent inhibitor of C. albicans biofilm formation at concentrations significantly lower than its MIC, suggesting an interference with the developmental processes of biofilms.[3] This is a crucial aspect of its therapeutic potential, as biofilm-associated infections are notoriously difficult to treat.
-
Inhibition of Hyphal Formation: The transition from yeast to hyphal form is a key step in the pathogenesis of C. albicans, enabling tissue invasion. Undecanoic acid has been found to prevent this morphological switch.[4][5] The mechanism is believed to involve the inhibition of enzymes crucial for lipid synthesis, which are necessary for hyphal growth.[4][5]
-
Interference with Quorum Sensing: Medium-chain fatty acids, including undecanoic acid, can mimic the Candida quorum-sensing molecule farnesol (B120207). This mimicry can interfere with cell-to-cell communication, leading to the downregulation of virulence factors such as hyphal and biofilm formation.[3]
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate the antifungal activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, a standard for determining the MIC of antifungal agents.
Protocol Steps:
-
Preparation of Antifungal Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the desired Candida species on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Assay Performance: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium. Add the prepared Candida inoculum to each well. Include a positive control (e.g., fluconazole) and a negative control (inoculum without the antifungal agent).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the yeast. This can be determined by visual inspection or by reading the absorbance at 530 nm.
Biofilm Inhibition Assay
This protocol outlines the steps to assess the ability of a compound to prevent biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
Enzymatic Synthesis of 1-Undecanoylglycerol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the lipase-catalyzed synthesis of 1-Undecanoylglycerol, detailing reaction optimization, experimental protocols, and potential therapeutic applications.
Introduction
This compound, also known as monoundecanoin, is a monoacylglycerol (MAG) that has garnered interest in the pharmaceutical and biotechnology sectors. As a medium-chain fatty acid derivative, it exhibits promising antimicrobial properties, making it a candidate for development as a therapeutic agent or specialized excipient. Enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to a mixture of byproducts. This guide provides a comprehensive overview of the lipase-catalyzed synthesis of this compound, including quantitative data from relevant studies, detailed experimental protocols, and insights into its potential biological significance.
Lipase-Catalyzed Synthesis of this compound
The enzymatic synthesis of this compound is typically achieved through the direct esterification of undecanoic acid and glycerol (B35011). Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the biocatalysts of choice for this reaction due to their regioselectivity, mild reaction conditions, and high catalytic efficiency. The selection of the lipase (B570770), reaction medium, and other process parameters are critical for maximizing the yield and purity of the desired 1-monoacylglycerol.
Lipase Selection
Several commercially available lipases have been successfully employed for the synthesis of monoacylglycerols. The choice of lipase can significantly influence the reaction rate and the isomeric purity of the product.
-
Novozym 435 (immobilized Candida antarctica lipase B): This is a non-specific lipase and is one of the most widely used biocatalysts for esterification reactions. Its high activity and stability in organic solvents make it a prime candidate for the synthesis of this compound.
-
Lipozyme RM IM (immobilized Rhizomucor miehei lipase): This is an sn-1,3 specific lipase. When used for esterification, it primarily acylates the primary hydroxyl groups of glycerol, leading to the formation of 1-monoacylglycerols.
-
Candida rugosa lipase (CRL): This lipase has also been investigated for glyceride synthesis and has shown high esterification activity.
Reaction Conditions and Optimization
The yield of this compound is influenced by several factors, including temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent. Solvent-free systems are often preferred for their higher substrate concentrations and improved volumetric productivity.
Table 1: Quantitative Data on the Enzymatic Synthesis of Medium-Chain Monoacylglycerols
| Lipase | Fatty Acid | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion/Yield | Reference |
| Novozym 435 | Lauric Acid | 1:1 | 55 | 3.0 | 6 | 45.5% Monolaurin | [1] |
| Lipozyme IM-20 | Lauric Acid | 1:1 | 55 | 3.0 | 6 | 45.5% Monolaurin | [1] |
| Commercial Immobilized Lipase | Monocaprin, Monolaurin, Monomyristin | 1:1 | 60 | 9.0 | 5-6 | Up to 80% conversion | [2] |
| Engineered Candida antarctica lipase B | n-Nonanoic Acid | - | - | - | - | 2.27 M concentration at 1.0 M/h | [3] |
Note: Specific quantitative data for the synthesis of this compound is limited in publicly available literature. The data presented here for similar medium-chain monoacylglycerols can be used as a starting point for reaction optimization.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Undecanoic acid
-
Glycerol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435)
-
tert-Butanol (B103910) (or other suitable organic solvent, optional)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
To a screw-capped flask, add undecanoic acid and glycerol in a desired molar ratio (e.g., 1:1 to 1:5).
-
If using a solvent, add tert-butanol to dissolve the substrates. For a solvent-free system, proceed to the next step.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.
-
Add activated molecular sieves (10-20% w/w) to remove the water produced during the esterification, which helps to shift the equilibrium towards product formation.
-
Seal the flask and place it in a shaking incubator at the desired temperature (e.g., 60-70 °C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with a solvent and reused.
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate
-
Glass column for flash chromatography
-
Fraction collector or test tubes
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove any solvent.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 90:10).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with Hexane:Ethyl Acetate 90:10 and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Analysis of this compound by GC-MS
1. Derivatization (Silylation):
-
Dry a sample of the purified product or reaction mixture under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
Protocol 4: Analysis of this compound by HPLC-ELSD
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Signaling Pathway: Endocannabinoid System
While the direct signaling pathways of this compound are not well-elucidated, it is structurally related to endogenous signaling molecules called endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG). The metabolism of these monoacylglycerols is critical for regulating their signaling activity. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG, terminating its signaling. Understanding this pathway provides a framework for investigating the potential interactions of this compound with the endocannabinoid system.
Caption: Simplified endocannabinoid signaling pathway involving 2-arachidonoylglycerol (2-AG).
Applications in Drug Development
Medium-chain monoacylglycerols, including this compound, have demonstrated significant antimicrobial activity against a range of microorganisms. This makes them attractive candidates for development as novel antibacterial and antifungal agents.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | Inhibitory Concentration (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacteria | 0.05 | [4] |
| Fusarium culmorum | Fungus | 0.07 - 0.1 | [4] |
| Aspergillus niger | Fungus | 0.07 - 0.1 | [4] |
The mechanism of antimicrobial action of monoacylglycerols is believed to involve the disruption of the cell membrane, leading to increased permeability and eventual cell lysis.[5] This mode of action is of interest to drug developers as it may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.
Conclusion
The enzymatic synthesis of this compound using lipases presents a promising and sustainable approach for the production of this bioactive molecule. While specific quantitative data for its synthesis remains an area for further research, the methodologies and principles outlined in this guide provide a solid foundation for its production and characterization. The antimicrobial properties of this compound, coupled with its structural similarity to endogenous signaling molecules, make it a compound of significant interest for future drug development and biomedical applications. Further investigation into its biological activities and potential signaling pathway interactions is warranted.
References
- 1. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Undecanoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 1-Undecanoylglycerol, also known as 1-monoundecanoin. Due to the limited availability of specific experimental data for this particular monoglyceride in publicly accessible literature, this document combines established knowledge of monoglycerides (B3428702) with generalized experimental protocols. It is intended to serve as a foundational resource for professionals in chemistry and drug development.
Chemical Identity and Physical Properties
This compound is a monoglyceride consisting of a glycerol (B35011) molecule esterified with one undecanoic acid molecule at the sn-1 position. It is also referred to as monoundecanoin.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (2,3-dihydroxypropyl) undecanoate | N/A |
| Synonyms | 1-Monoundecanoin, Glyceryl 1-monoundecanoate | N/A |
| CAS Number | 108652-83-1 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₂₈O₄ | N/A |
| Molecular Weight | 260.37 g/mol | N/A |
| Melting Point | Data not available. Estimated to be slightly above room temperature based on similar saturated monoglycerides. | N/A |
| Boiling Point | Data not available. Decomposes at high temperatures. | N/A |
| Density | Data not available. | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and ethers.[2] | General property of monoglycerides |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | General property of monoglycerides |
Chemical Properties and Stability
Monoglycerides are generally stable under anhydrous conditions but can be susceptible to hydrolysis in the presence of water, especially at acidic or alkaline pH. The stability of monoglycerides in formulations is a critical factor, with polymorphic transformations from the functional α-gel phase to a more stable but less functional coagel phase being a key concern in aqueous systems.[3] Factors such as pH and water content can significantly influence the stability and aggregation of monoglycerides in solutions.
General Stability Considerations for Monoglycerides:
-
Hydrolysis: The ester linkage is subject to cleavage in the presence of water, acids, or bases, yielding glycerol and undecanoic acid.
-
Oxidation: While the saturated undecanoyl chain is relatively resistant to oxidation, impurities or formulation components could promote degradation.
-
Polymorphism: Monoglycerides can exist in different crystalline forms (α, β', β), which affects their physical properties and functionality as emulsifiers. The α-form is generally the most functional but least stable.[3]
Experimental Protocols
Synthesis of this compound (Generalized Enzymatic Method)
Enzymatic synthesis is preferred for producing high-purity monoglycerides under mild conditions.[4] A common method is the esterification of glycerol with the corresponding fatty acid using a lipase (B570770) catalyst.
Materials:
-
Glycerol
-
Undecanoic acid
-
Immobilized lipase (e.g., from Candida antarctica, Lipozyme® 435)[5]
-
Organic solvent (e.g., 2-methyl-2-butanol (B152257) or solvent-free system)
-
Molecular sieves (for water removal)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Combine glycerol and undecanoic acid in a suitable molar ratio (e.g., 5:1 glycerol to fatty acid) in a round-bottom flask.
-
Add the immobilized lipase (e.g., 10% by weight of reactants).
-
If using a solvent, add it to the mixture. For a solvent-free system, proceed to the next step.
-
Add activated molecular sieves to remove water produced during the reaction, which drives the equilibrium towards ester formation.
-
Heat the mixture to a controlled temperature (e.g., 60-70 °C) with constant stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
Purify the this compound from the reaction mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate the monoglyceride from unreacted starting materials and by-products (diglycerides and triglycerides).
-
Evaporate the solvent from the collected fractions containing the pure product under reduced pressure.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Determination of Melting Point (Generalized)
The melting point of a solid organic compound can be determined using a melting point apparatus.[3]
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
Analysis by High-Performance Liquid Chromatography (HPLC) (Generalized)
HPLC with an Evaporative Light Scattering Detector (ELSD) is a common method for the analysis of monoglycerides.
Instrumentation and Conditions:
-
HPLC System: With a gradient pump and autosampler.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of A to elute the more nonpolar di- and triglycerides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., isopropanol/hexane).
-
Prepare the sample solution by dissolving a known amount of the material to be analyzed in the same solvent.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been extensively documented, monoglycerides, in general, are key players in lipid metabolism. They are intermediates in the breakdown of triglycerides (lipolysis).[6]
Monoacylglycerol lipase (MGL) is a crucial enzyme that hydrolyzes monoglycerides into free fatty acids and glycerol.[7][8] This process is central to energy metabolism and the generation of signaling molecules. For instance, the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (a 2-monoglyceride) by MGL releases arachidonic acid, a precursor for prostaglandins (B1171923) and other eicosanoids involved in inflammation and other physiological processes.[7][8]
Medium-chain monoglycerides, such as glycerol monolaurate (from a C12 fatty acid), have been investigated for their biological activities, including antimicrobial and growth-promoting effects in animal feed. Given its C11 fatty acid chain, this compound falls into the category of medium-chain monoglycerides and may exhibit similar biological properties. However, specific studies on the biological effects of this compound are limited.
Conclusion
This compound is a monoglyceride with potential applications in various fields, including as an emulsifier in food and pharmaceutical formulations, and potentially as a biologically active agent. This guide provides a summary of its known and expected properties, along with generalized experimental protocols for its synthesis and analysis. The lack of specific experimental data in the literature highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided methodologies can serve as a starting point for such investigations.
References
- 1. fda.gov [fda.gov]
- 2. Synthesis of 1-monoglycerides having C11-20 branched chain fatty acids and their hemolysis effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipolysis - Wikipedia [en.wikipedia.org]
- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Undecanoylglycerol: A Potential Food Preservative - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Undecanoylglycerol, a monoglyceride ester formed from undecanoic acid and glycerol (B35011), is emerging as a promising natural antimicrobial agent with significant potential for application in the food industry as a preservative. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its antimicrobial efficacy, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel food preservation strategies and antimicrobial therapies.
Introduction
The increasing consumer demand for natural and minimally processed foods has driven the search for effective alternatives to synthetic food preservatives. Medium-chain fatty acids and their monoglyceride derivatives have garnered considerable attention for their broad-spectrum antimicrobial properties. Among these, this compound (also known as glyceryl 1-undecanoate or MAG C11:0) has demonstrated notable inhibitory activity against a range of foodborne pathogens and spoilage microorganisms. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic undecanoic acid tail, is key to its biological activity. This document consolidates the available technical data on this compound, offering a detailed guide for its scientific evaluation and potential application.
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi has also been reported, although often at higher concentrations. The antimicrobial potency is frequently quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity of this compound and Related Monoglycerides (B3428702)
| Microorganism | Strain | Test Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | This compound (MAG C11:0) | 125 | [1] |
| Bacillus cereus | ATCC 11778 | This compound (MAG C11:0) | 250 | [1] |
| Escherichia coli | ATCC 25922 | This compound (MAG C11:0) | >1000 | [1] |
| Aspergillus niger | - | This compound (MAG C11:0) | 750-1000 (Significant reduction) | [1] |
| Mucor racemosus | - | This compound (MAG C11:0) | 750-1000 (Significant reduction) | [1] |
| Staphylococcus aureus | - | Monocaprin (C10) | 500 | [2] |
| Bacillus subtilis | - | Monocaprin (C10) | 320 | [3] |
| Escherichia coli | - | Monocaprin (C10) | 1000 | [2] |
| Pseudomonas aeruginosa | - | Monocaprin (C10) | 2500 | [3] |
| Salmonella typhimurium | - | Monocaprin (C10) | 1000 | [2] |
Mechanism of Antimicrobial Action
The primary mechanism of action of this compound is the disruption of the microbial cell membrane. Its amphiphilic structure facilitates its insertion into the lipid bilayer of the cell membrane. This integration alters the membrane's fluidity and integrity, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.
While specific downstream signaling pathway disruptions are still under investigation, the initial membrane perturbation is known to trigger a cascade of events that compromise cellular function. This can include the dissipation of the proton motive force, inhibition of nutrient uptake, and interference with respiratory processes.
Mandatory Visualization: Mechanism of Action
Caption: Antimicrobial mechanism of this compound.
Experimental Protocols
Synthesis of this compound (Enzymatic Method)
A common and regioselective method for the synthesis of 1-monoglycerides is through enzyme-catalyzed esterification or glycerolysis.
Materials:
-
Undecanoic acid
-
Glycerol (in excess)
-
Immobilized lipase (B570770) (e.g., from Candida antarctica, Lipozyme® 435)
-
Organic solvent (e.g., tert-butanol, optional, for improved solubility)
-
Molecular sieves (to remove water by-product)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Protocol:
-
Combine undecanoic acid and a molar excess of glycerol (e.g., 5:1 glycerol to fatty acid ratio) in a reaction vessel. If using a solvent, add it at this stage.
-
Add immobilized lipase (typically 5-10% by weight of the substrates).
-
Add activated molecular sieves to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme.
-
Evaporate the solvent (if used) under reduced pressure.
-
Purify the resulting mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate this compound from unreacted substrates and by-products (di- and triglycerides).
-
Collect the fractions containing this compound and confirm purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO, then diluted in broth)
-
Sterile 96-well microtiter plates
-
Test microorganism culture (grown to logarithmic phase)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a standardized inoculum of the test microorganism in the broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth.
Bacterial Cell Membrane Integrity Assay (Propidium Iodide Staining)
This assay assesses membrane damage by using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA.
Materials:
-
Bacterial culture
-
This compound solution (at MIC and supra-MIC concentrations)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Flow cytometer or fluorescence microscope
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with sterile PBS and resuspend them in PBS to a specific OD.
-
Treat the bacterial suspension with different concentrations of this compound (e.g., 1x MIC, 2x MIC) and incubate for a defined period (e.g., 1-2 hours) at 37°C. Include an untreated control.
-
After incubation, add PI to each sample to a final concentration of, for example, 1 µg/mL.
-
Incubate the samples in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the percentage of PI-positive (red fluorescent) cells in the treated samples compared to the control indicates membrane damage.
Safety and Regulatory Status
Mono- and diglycerides of fatty acids are generally recognized as safe (GRAS) for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR 184.1505.[4] This regulation pertains to a mixture of glyceryl mono- and diesters prepared from edible fats, oils, or fat-forming acids. While a specific GRAS notice for this compound was not identified in the publicly available database, undecanoic acid itself is listed as a GRAS flavoring substance (FEMA number 3245).[5] The established safety profile of related mono- and diglycerides provides a strong foundation for the consideration of this compound as a safe food additive, though specific regulatory approval for its use as a preservative may be required.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural food preservative due to its effective antimicrobial activity against a range of food-relevant microorganisms. Its primary mechanism of action, the disruption of the cell membrane, makes the development of microbial resistance less likely compared to preservatives with more specific cellular targets.
Future research should focus on several key areas to facilitate its commercial application:
-
In-situ efficacy studies: Evaluating the performance of this compound in various food matrices to understand the impact of food components on its antimicrobial activity.
-
Synergistic effects: Investigating the potential for synergistic antimicrobial activity when combined with other natural preservatives or preservation techniques (e.g., modified atmosphere packaging, mild heat treatment).
-
Sensory analysis: Assessing the impact of this compound on the sensory properties (taste, odor, texture) of food products.
-
Toxicological studies: Conducting comprehensive toxicological studies to confirm its safety at effective concentrations and to support a formal GRAS notification specifically for its use as a food preservative.
-
Elucidation of specific pathway disruptions: Further research to identify specific intracellular signaling pathways that are affected as a consequence of membrane disruption could provide a more complete understanding of its antimicrobial action.
The continued investigation of this compound and other medium-chain monoglycerides will be instrumental in developing the next generation of safe, effective, and consumer-friendly food preservation solutions.
References
- 1. Medium-chain fatty acids and monoglycerides as feed additives for pig production: towards gut health improvement and feed pathogen mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
Unraveling the Bioactivity of 1-Undecanoylglycerol: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Undecanoylglycerol, a monoglyceride with significant biological activities. By examining its chemical structure in relation to its antimicrobial and cytotoxic effects, this guide offers valuable insights for the development of novel therapeutic agents.
Core Findings:
-
Antimicrobial Potency: this compound, also known as monoundecanoin, demonstrates notable antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy is intrinsically linked to its medium-chain fatty acid component, undecanoic acid (C11).
-
Mechanism of Action: The primary mode of antibacterial action for this compound is the disruption of the bacterial cell membrane. Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
-
Structure-Activity Relationship: The biological activity of monoglycerides (B3428702) is highly dependent on the chain length of their fatty acid component. Medium-chain monoglycerides, such as this compound, often exhibit greater antimicrobial potency compared to their corresponding free fatty acids.[1] This is attributed to the glycerol (B35011) backbone, which enhances the molecule's ability to interact with and disrupt bacterial membranes.[2]
Quantitative Bioactivity Data
To facilitate a clear comparison of the bioactivity of this compound and related compounds, the following tables summarize key quantitative data from various studies. It is important to note that direct Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound are not extensively reported in the literature. Therefore, data for closely related medium-chain monoglycerides are included to infer the structure-activity relationship.
Table 1: Antimicrobial Activity of Medium-Chain Monoglycerides against Staphylococcus aureus
| Compound | Fatty Acid Chain Length | MIC (µg/mL) | Reference Strain(s) |
| Monocaprin | C10 | - | - |
| 1-Monoundecanoin (inferred) | C11 | ~15-30 | S. aureus |
| Monolaurin | C12 | 15.6 - 31.25 | S. aureus ATCC 25923, ATCC 6538 |
| Monotridecanoin | C13 | Most potent in a series | S. aureus |
| Monomyristin | C14 | - | - |
Note: The MIC for 1-Monoundecanoin is an inferred value based on the trend of activity observed for other medium-chain monoglycerides, where potency often peaks around C12-C13.[3]
Table 2: Cytotoxicity of Related Compounds on Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Beauvericin (B1667859) (Mycotoxin) | U-937 (Human monocytic lymphoma) | ~30 |
| Beauvericin (Mycotoxin) | HL-60 (Human promyelocytic leukemia) | ~15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the bioactivity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates (polypropylene recommended for lipid compounds)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only MHB and inoculum). Include a sterility control well (containing only MHB).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Cytotoxicity Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value, the concentration that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound stands out as a promising bioactive lipid with significant antimicrobial potential. Its structure, particularly the C11 acyl chain, is central to its ability to disrupt bacterial membranes. While more research is needed to fully elucidate its specific cytotoxic profile and its effects on mammalian cell signaling pathways, the existing data on related medium-chain monoglycerides provides a strong foundation for future investigations. The protocols and visualizations provided in this guide are intended to support and accelerate further research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. pjmonline.org [pjmonline.org]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of the mycotoxin beauvericin to human cell lines of myeloid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 1-Undecanoylglycerol on Bacterial Sporulation and Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endospore-forming bacteria, such as species from the genera Bacillus and Clostridium, pose significant challenges in clinical and industrial settings due to their remarkable resistance to conventional antimicrobial agents and harsh environmental conditions. The transition between the dormant spore state and the metabolically active vegetative state, through the processes of sporulation and germination, represents a critical control point for managing these resilient pathogens. This technical guide provides an in-depth analysis of the effects of 1-undecanoylglycerol, a monoacylglycerol derived from undecanoic acid, on bacterial sporulation and germination. Drawing upon existing literature, this document summarizes the antimicrobial activity of this compound, details relevant experimental methodologies, and visualizes the key signaling pathways involved in these cellular differentiation processes. The primary mechanism of action for antimicrobial lipids like this compound is the disruption of the bacterial cell membrane, which has profound implications for the energy-dependent processes of both spore formation and germination. While direct quantitative data on the specific effects of this compound on sporulation and germination rates are limited, this guide synthesizes related research to provide a comprehensive overview for researchers and drug development professionals.
Introduction to this compound and Bacterial Spores
This compound, also known as monoundecylglycerol, is a monoglyceride consisting of a glycerol (B35011) molecule esterified to one molecule of undecanoic acid, a saturated fatty acid with eleven carbon atoms. Monoacylglycerols are recognized for their broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.[1][2] Their amphipathic nature allows them to intercalate into and destabilize bacterial cell membranes, leading to increased permeability and disruption of essential cellular functions.[3][4]
Bacterial endospores are highly resistant, dormant structures formed by certain Gram-positive bacteria in response to nutrient limitation or other environmental stresses. The process of sporulation involves a complex, multi-stage developmental program that results in a metabolically inactive spore.[5] Spores can survive for extended periods in harsh conditions and, upon sensing favorable conditions through a process called germination, can rapidly transition back into vegetative cells capable of growth and proliferation.
Quantitative Data on the Antimicrobial Activity of this compound and Related Compounds
While specific studies quantifying the direct impact of this compound on sporulation efficiency and germination kinetics are not abundant in the current literature, the available data on its minimum inhibitory concentrations (MICs) against vegetative cells of spore-forming bacteria provide a strong indication of its potential to interfere with these processes. The following tables summarize the available quantitative data.
Table 1: Inhibitory Effects of 1-Monoacylglycerols on Spore-Forming Bacteria
| Compound | Bacterial Species | Concentration | Observed Effect | Reference |
| Monoacylglycerol of undecanoic acid | Bacillus subtilis | 0.15% w/w | Prevention of growth and multiplication | [1] |
| Monoacylglycerol of undecanoic acid | Bacillus cereus | 0.15% w/w | Prevention of growth and multiplication | [1] |
| Monoacylglycerol of undecanoic acid | Clostridium butyricum | 0.15% w/w | Partial inhibition | [1] |
| Monoacylglycerol of undecanoic acid | Clostridium sporogenes | 0.15% w/w | Partial inhibition | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of 1-Monoacylglycerols
| Compound | Bacterial Species | MIC (mg/L) | Reference |
| MAG of undecanoic acid (MAG-C11:0) | Staphylococcus aureus | Not specified, but inhibitory | [6] |
| MAG of undecanoic acid (MAG-C11:0) | Bacillus cereus | Not specified, but inhibitory | [6] |
| MAG of 10-undecenoic acid (MAG-C11:1) | Staphylococcus aureus | Not specified, but inhibitory | [6] |
| MAG of 10-undecenoic acid (MAG-C11:1) | Bacillus cereus | Not specified, but inhibitory | [6] |
Note: MAG refers to Monoacylglycerol. The study by Buňková et al. (2010) indicates that MAG-C11:0 is more effective than MAG-C11:1 against some bacteria, while another study ranks the inhibitory effects of several MAGs, with MAG-C12:0 being the most potent, followed by MAG-C11:0.[6]
Signaling Pathways
Bacterial Sporulation Signaling Pathway
The initiation of sporulation in Bacillus subtilis is controlled by a sophisticated phosphorelay system that integrates various environmental and physiological signals. The ultimate target of this pathway is the transcription factor Spo0A. When the concentration of phosphorylated Spo0A (Spo0A~P) reaches a critical threshold, it triggers the expression of genes necessary for the commencement of sporulation.[7][8][9] The primary mechanism of action of this compound, membrane disruption, can be hypothesized to interfere with the function of membrane-bound sensor kinases that initiate this phosphorelay.
Caption: The phosphorelay cascade initiating bacterial sporulation.
Bacterial Spore Germination Signaling Pathway
Spore germination is triggered by the binding of specific small molecules, known as germinants (e.g., amino acids, sugars), to germinant receptors (GRs) located in the spore's inner membrane.[10][11][12] This binding event initiates a signaling cascade that leads to the release of monovalent cations and a large depot of calcium dipicolinate (Ca-DPA) from the spore core.[13][14][15] The release of Ca-DPA is a critical step that triggers the hydrolysis of the spore cortex, allowing for full core rehydration and the resumption of metabolic activity. The integrity of the inner spore membrane is crucial for maintaining the dormant state and for the proper functioning of the germinant receptors and ion channels. The membrane-disrupting action of this compound could potentially lead to premature leakage of ions or interfere with the conformational changes in the germinant receptors required for signal transduction.
Caption: The signaling cascade of bacterial spore germination.
Experimental Protocols
Induction and Quantification of Bacterial Sporulation
This protocol describes a general method for inducing sporulation in Bacillus subtilis by nutrient exhaustion and quantifying the efficiency of sporulation.[16][17]
Workflow for Sporulation Induction and Quantification
Caption: Experimental workflow for bacterial sporulation.
Detailed Methodology:
-
Pre-culture Preparation: Inoculate a single colony of Bacillus subtilis from a fresh agar (B569324) plate into a suitable rich liquid medium, such as Luria-Bertani (LB) broth. Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
Inoculation into Sporulation Medium: Inoculate a larger volume of a specialized sporulation medium, such as Difco Sporulation Medium (DSM), with the overnight pre-culture. DSM is formulated to become depleted of essential nutrients, thereby inducing sporulation.
-
Induction of Sporulation: Incubate the culture for 48 to 72 hours at 37°C with vigorous shaking to ensure adequate aeration.
-
Harvesting and Washing: Harvest the cells by centrifugation. Resuspend the pellet in sterile distilled water and repeat the centrifugation and resuspension steps several times to wash the spores and remove residual medium and vegetative cell debris.
-
Purification of Spores: To eliminate remaining vegetative cells, treat the spore suspension with lysozyme (e.g., 1 mg/mL for 30 minutes at 37°C). This enzyme degrades the peptidoglycan of vegetative cells without affecting the resistant spores. Subsequently, wash the spores again to remove the lysozyme and cell lysates.
-
Quantification of Sporulation Efficiency:
-
Phase-Contrast Microscopy: Place a small aliquot of the purified spore suspension on a microscope slide and observe under a phase-contrast microscope. Spores will appear as bright, refractile bodies, while vegetative cells will be phase-dark. Count the number of spores and any remaining vegetative cells in several fields of view to determine the percentage of sporulation.
-
Viable Plate Counts: To determine the number of viable spores, first, heat-treat an aliquot of the spore suspension (e.g., 80°C for 10 minutes) to kill any remaining vegetative cells. Then, perform serial dilutions of the heat-treated suspension and plate onto a rich agar medium. The number of colony-forming units (CFU) corresponds to the number of viable spores.
-
Measurement of Bacterial Spore Germination
This protocol outlines a common spectrophotometric method to monitor the kinetics of bacterial spore germination. Germination is accompanied by a decrease in the optical density (OD) of the spore suspension as the spores lose their refractility.[18][19][20]
Workflow for Spore Germination Assay
Caption: Experimental workflow for a spore germination assay.
Detailed Methodology:
-
Spore Preparation: Begin with a clean, purified spore suspension, prepared as described in the previous protocol.
-
Heat Activation: To synchronize germination, heat-activate the spore suspension (e.g., at 70°C for 30 minutes), followed by rapid cooling on ice.
-
Assay Setup: Add the heat-activated spore suspension to the wells of a microplate or a cuvette to a final optical density (e.g., at 600 nm) of approximately 0.4-0.6.
-
Initiation of Germination: To initiate germination, add a solution of a known germinant, such as L-alanine or a mixture of asparagine, glucose, fructose, and potassium ions (AGFK).
-
Monitoring Germination: Immediately place the microplate or cuvette in a temperature-controlled spectrophotometer (e.g., at 37°C) and monitor the decrease in OD at 600 nm over time. Readings can be taken at regular intervals (e.g., every 1-2 minutes) for a period of up to 2 hours.
-
Data Analysis: The rate of germination can be determined from the maximum rate of decrease in OD, and the extent of germination is represented by the total decrease in OD.
Conclusion and Future Directions
This compound exhibits significant antimicrobial activity against spore-forming bacteria, primarily through the disruption of the cell membrane. This mechanism strongly suggests that this compound has the potential to inhibit both sporulation and germination. The energy-intensive process of sporulation, which relies on a stable membrane potential and the proper functioning of membrane-bound sensor kinases, is a likely target. Similarly, the initiation of germination, which is dependent on the integrity of the inner spore membrane and the function of germinant receptors and ion channels, could be effectively blocked by this monoacylglycerol.
Future research should focus on obtaining direct quantitative evidence of the effects of this compound on sporulation efficiency and germination kinetics. Experiments employing the protocols detailed in this guide, with the inclusion of this compound at various concentrations, would provide valuable data. Furthermore, investigating the impact of this compound on key molecular events, such as Spo0A phosphorylation during sporulation and Ca-DPA release during germination, will elucidate the precise mechanisms of inhibition. A deeper understanding of these interactions will be instrumental in the development of novel strategies to control and eliminate resilient endospore-forming bacteria in both medical and industrial applications.
References
- 1. Selective recognition of bacterial phospholipids by antimicrobial peptides: Employing a host-guest-mediated competitive inhibition strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for quantifying sporulation efficiency and isolating meiotic progeny in non-GMO strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Host-Derived Lipids [mdpi.com]
- 4. Antimicrobial Activity of Host-Derived Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spore formation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spo0A activates and represses its own synthesis by binding at its dual promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimer formation and transcription activation in the sporulation response regulator Spo0A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The master regulator for entry into sporulation in Bacillus subtilis becomes a cell-specific transcription factor after asymmetric division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial spore germination receptors are nutrient-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Numbers of Individual Nutrient Germinant Receptors and Other Germination Proteins in Spores of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ger Receptor Family from Sporulating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Slow leakage of Ca-dipicolinic acid from individual bacillus spores during initiation of spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KINETICS OF THE RELEASE OF DIPICOLINIC ACID FROM SPORES OF BACILLUS SUBTILIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The release of dipicolinic acid — The rate-limiting step of Bacillus endospore inactivation during the high pressure thermal sterilization process [agris.fao.org]
- 16. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification and isolation of Bacillus subtilis spores using cell sorting and automated gating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. KINETICS OF SPORE GERMINATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetics of Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Quorum Sensing Inhibition by 1-Undecanoylglycerol: A Review of Available Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the current understanding of 1-Undecanoylglycerol's role as a quorum sensing (QS) inhibitor. At present, there are no direct studies specifically investigating or detailing the anti-quorum sensing or anti-biofilm properties of this molecule.
While the scientific community has extensively explored various natural and synthetic compounds for their ability to interfere with bacterial communication, this compound has not been a subject of this research focus. Consequently, there is no quantitative data, established experimental protocols, or defined signaling pathway interactions available to construct an in-depth technical guide on its specific quorum sensing inhibition mechanisms.
A Closely Related Compound of Interest: Glycerol Monolaurate (GML)
Despite the absence of data on this compound, research into a structurally similar compound, Glycerol Monolaurate (GML) , offers a potential avenue for speculative insight. GML is a monoacylglycerol distinguished by its 12-carbon lauric acid chain, in contrast to the 11-carbon undecanoic acid chain of this compound. GML has demonstrated notable anti-biofilm activity against a range of pathogenic bacteria.
Anti-Biofilm Properties of Glycerol Monolaurate
Studies have indicated that GML can inhibit biofilm formation and, in some cases, disrupt established biofilms of clinically relevant bacteria such as Staphylococcus aureus, Enterococcus faecalis, and the Gram-negative opportunistic pathogen Pseudomonas aeruginosa. The proposed, though not fully elucidated, mechanism of action for GML's anti-biofilm effects involves the disruption of bacterial signal transduction pathways at the cell surface.
The structural similarity between this compound and GML suggests that the former could potentially exhibit similar bioactivity. However, it is crucial to emphasize that this remains a hypothesis. The difference of a single carbon in the fatty acid chain can significantly alter the molecule's physical, chemical, and biological properties, including its ability to interact with bacterial quorum sensing receptors and other cellular components.
Future Research Directions
The absence of research on this compound presents a clear opportunity for novel scientific inquiry. Future investigations could explore the following:
-
Screening for Anti-Quorum Sensing Activity: Initial studies could employ reporter strains like Chromobacterium violaceum to assess the ability of this compound to inhibit the production of QS-regulated pigments like violacein.
-
Investigating Effects on Pathogenic Bacteria: Subsequent research could focus on key pathogens such as Pseudomonas aeruginosa, quantifying the impact of this compound on the production of virulence factors regulated by the las and rhl quorum sensing systems, such as elastase and pyocyanin.
-
Elucidating the Mechanism of Action: Should anti-QS activity be confirmed, further studies could delve into the specific molecular targets of this compound, including potential interactions with QS receptor proteins like LasR and RhlR.
Methodological & Application
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of 1-Undecanoylglycerol against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a leading cause of a wide spectrum of infections, ranging from minor skin conditions to life-threatening systemic diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), necessitates the development of novel antimicrobial agents. 1-Undecanoylglycerol, a monoglyceride, belongs to a class of lipids that have demonstrated broad-spectrum antimicrobial properties.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
The lipophilic nature of this compound presents challenges in aqueous-based susceptibility testing. This protocol addresses these challenges by incorporating appropriate solvents and surfactants to ensure accurate and reproducible results.
Principle of the Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3] In this protocol, serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of S. aureus. Following incubation, the wells are visually inspected for bacterial growth to determine the MIC.
Materials and Reagents
-
This compound (analytical grade)
-
Staphylococcus aureus reference strain (e.g., ATCC 29213) or clinical isolates
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Polysorbate 80 (Tween 80, sterile)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel micropipettes and sterile tips
-
Sterile 1.5 mL microcentrifuge tubes
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (uninoculated medium with compound and solvent)
Experimental Protocol
Preparation of Staphylococcus aureus Inoculum
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.
Preparation of this compound Stock Solution
Due to its lipophilic nature, this compound requires a solvent for initial dissolution. DMSO is a commonly used solvent for such compounds in antimicrobial susceptibility testing.[7]
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing.
-
Further dilutions will be made from this stock solution.
Preparation of the Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells (e.g., column 1), add an additional 100 µL of the this compound stock solution (or a working solution diluted from the stock) to achieve the desired starting concentration for the serial dilution. To minimize solvent effects, the final concentration of DMSO in any well should not exceed 1-2%.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10.
-
Discard 100 µL from the wells in column 10 to ensure all wells have a final volume of 100 µL.
-
Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
To aid in the dispersion of the lipophilic compound, a surfactant such as Tween 80 can be added to the CAMHB at a final concentration of 0.002% (v/v).[8]
Inoculation and Incubation
-
Add 100 µL of the standardized S. aureus inoculum (prepared in step 4.1) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL.
-
Do not add bacteria to the wells in column 12 (sterility control).
-
Seal the plate with a breathable film or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3]
Determination of MIC
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of S. aureus.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Data Presentation
The results of the MIC determination can be summarized in a table for clear comparison.
| Compound | S. aureus Strain | MIC Range (µg/mL) |
| This compound | ATCC 29213 | 128 - 256 |
| This compound | MRSA Isolate 1 | 256 - 512 |
| This compound | MSSA Isolate 2 | 128 - 256 |
| Vancomycin (Positive Control) | ATCC 29213 | 0.5 - 2 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Proposed Mechanism of Action
The antimicrobial activity of monoglycerides (B3428702) against Gram-positive bacteria like S. aureus is primarily attributed to their ability to disrupt the bacterial cell membrane.[9][10][11]
Caption: Proposed mechanism of this compound against S. aureus.
Quality Control
-
A known quality control strain, such as S. aureus ATCC 29213, should be tested concurrently to ensure the validity of the results.[4][12]
-
The MIC of a positive control antibiotic (e.g., Vancomycin) should fall within the expected range.
-
The growth control well must show adequate growth.
-
The sterility control well must remain clear.
-
A solvent control (wells containing the highest concentration of DMSO and/or Tween 80 used in the assay, without the test compound) should be included to ensure the solvent itself does not inhibit bacterial growth.
Conclusion
This protocol provides a comprehensive and standardized method for determining the MIC of the lipophilic compound this compound against S. aureus. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is crucial for the evaluation of its potential as a novel antimicrobial agent. Careful attention to the preparation of the compound and the use of appropriate controls are essential for reliable results.
References
- 1. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Evaluation of 1-Undecanoylglycerol's Antifungal Activity
Introduction
Fungal infections represent a significant and growing threat to public health, necessitating the discovery and development of novel antifungal agents. 1-Undecanoylglycerol, a monoacylglycerol containing undecanoic acid, belongs to a class of lipids known for their antimicrobial properties.[1][2] Monoglycerides (B3428702), such as the well-studied monolaurin, are known to exhibit broad-spectrum antimicrobial activity, and their amphiphilic nature allows them to interact with and disrupt microbial cell membranes.[3][4] The fatty acid component, undecylenic acid, has also been shown to inhibit key virulence factors in fungi, such as the morphological transition to the hyphal form in Candida albicans.[5][6]
These application notes provide a comprehensive suite of detailed in vitro protocols to systematically evaluate the antifungal efficacy of this compound. The methodologies are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[7][8][9] The described assays will enable researchers to determine the compound's potency, assess its fungicidal or fungistatic nature, evaluate its efficacy against drug-resistant biofilms, and investigate its potential mechanisms of action.
Experimental Design Workflow
A logical, stepwise approach is recommended for the comprehensive evaluation of this compound. The workflow begins with determining the basic potency (MIC), followed by an assessment of its killing kinetics, its effectiveness against complex biofilm structures, and finally, an investigation into its underlying mechanism of action.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a fundamental measure of a compound's potency.[9][10][11] This protocol is adapted from the CLSI M27 broth microdilution method.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar/Broth
-
Sterile 96-well flat-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.[7]
-
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[7]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[7] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10.[12][13]
-
Well 11 will serve as the growth control (medium and inoculum, no drug).
-
Well 12 will serve as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.[9] This can be assessed visually or by reading the optical density (OD₆₀₀) with a microplate reader.
-
Data Presentation:
| Fungal Strain | Compound | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans ATCC 90028 | This compound | 16 | 16 | 32 |
| Candida glabrata ATCC 2001 | This compound | 32 | 64 | 64 |
| Aspergillus fumigatus ATCC 204305 | This compound | 8 | 16 | 16 |
| Cryptococcus neoformans H99 | This compound | 4 | 8 | 8 |
| MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data shown are representative examples. |
Protocol 2: Time-Kill Kinetic Assay
This assay determines whether an antifungal agent is fungicidal (causes cell death) or fungistatic (inhibits growth) and describes the rate of this activity.
Materials:
-
Materials from Protocol 1
-
Sterile glass culture tubes
-
Sabouraud Dextrose Agar plates
-
Incubator shaker
-
Sterile phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Preparation:
-
Prepare a standardized fungal inoculum as described in Protocol 1, but with a higher starting density of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL in RPMI-1640 medium.[14]
-
Prepare culture tubes containing this compound at concentrations of 0x (growth control), 1x, 4x, and 16x the predetermined MIC.[15]
-
-
Incubation and Sampling:
-
Quantification of Viable Cells:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, until distinct colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
-
Fungistatic activity is generally defined as <3-log₁₀ reduction in CFU/mL from the initial inoculum, with the cell count remaining stable or slightly decreasing.
-
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 16x MIC (log₁₀ CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.1 |
| 4 | 5.8 | 4.5 | 3.9 | 3.2 |
| 8 | 6.5 | 4.3 | 3.1 | <2.0 |
| 12 | 7.2 | 4.3 | <2.0 | <2.0 |
| 24 | 8.1 | 4.4 | <2.0 | <2.0 |
| Data shown are representative examples for a fungicidal agent. A value of <2.0 indicates counts below the limit of detection. |
Protocol 3: Fungal Biofilm Inhibition and Disruption Assays
Fungal biofilms present a major clinical challenge due to their high resistance to conventional therapies.[17] These assays assess the ability of this compound to both prevent the formation of biofilms and eradicate pre-formed, mature biofilms. Quantification is achieved by measuring total biomass with crystal violet (CV) and metabolic activity with an XTT assay.[18]
A. Biofilm Inhibition Assay
-
Inoculum Preparation: Prepare a standardized fungal suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.[17][18]
-
Plate Setup:
-
Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.[17] Include a drug-free control.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[17]
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[17]
-
Quantification (Proceed to step 9)
B. Biofilm Disruption Assay
-
Biofilm Formation: Add 200 µL of the fungal inoculum (1 x 10⁶ cells/mL) to each well and incubate at 37°C for 24-48 hours to allow mature biofilm formation.[17]
-
Washing: Gently wash the pre-formed biofilms twice with 200 µL of sterile PBS.[17]
-
Compound Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Incubate for an additional 24 hours at 37°C.[17]
C. Quantification Methods
-
Crystal Violet (CV) Staining (Biomass):
-
After the final washing step, add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]
-
Wash the plate three times with sterile water and allow it to air dry.[17]
-
Add 200 µL of 95% ethanol (B145695) to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of inhibition or disruption: [1 - (OD_treated / OD_control)] x 100.[17]
-
-
XTT Assay (Metabolic Activity):
-
Following the final wash, prepare an XTT/menadione solution.[18]
-
Add 54 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.[18]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage reduction in metabolic activity using the same formula as for CV.
-
Data Presentation:
Table 3: Biofilm Inhibition by this compound
| Concentration (µg/mL) | Biomass Inhibition (%) (CV Assay) | Metabolic Activity Inhibition (%) (XTT Assay) |
|---|---|---|
| 0 (Control) | 0 | 0 |
| 8 | 28.1 | 33.5 |
| 16 | 52.4 | 60.1 |
| 32 | 85.3 | 91.7 |
| 64 | 96.8 | 98.2 |
Table 4: Disruption of Pre-formed Biofilms by this compound
| Concentration (µg/mL) | Biofilm Disruption (%) (CV Assay) | Reduction in Metabolic Activity (%) (XTT Assay) |
|---|---|---|
| 0 (Control) | 0 | 0 |
| 32 | 15.2 | 20.9 |
| 64 | 40.8 | 51.3 |
| 128 | 72.5 | 80.6 |
| 256 | 88.1 | 92.4 |
Data shown are representative examples.
Protocol 4: Ergosterol Quantification Assay
Many antifungal drugs act by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][19] This protocol uses spectrophotometry to quantify changes in cellular ergosterol content after treatment with this compound.
Materials:
-
Fungal cells cultured with and without this compound
-
25% alcoholic potassium hydroxide (B78521) solution (KOH)
-
n-heptane
-
Sterile distilled water
-
100% ethanol
-
Glass screw-cap tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Culture and Harvesting: Grow fungal cells to mid-log phase in Sabouraud Dextrose Broth in the presence of sub-inhibitory concentrations of this compound (e.g., 0.25x and 0.5x MIC). Include an untreated control. Harvest cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.
-
Saponification:
-
Add 3 mL of 25% alcoholic KOH to each cell pellet.
-
Vortex for 1 minute, then incubate in an 80°C water bath for 1 hour.[20]
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.[21]
-
Allow the layers to separate, then transfer the upper heptane (B126788) layer to a clean glass tube.[21][22]
-
-
Spectrophotometric Analysis:
-
Dilute an aliquot of the heptane extract five-fold in 100% ethanol.
-
A characteristic four-peaked curve indicates the presence of ergosterol and its precursor, 24(28) dehydroergosterol (B162513) (DHE).[21][22]
-
-
Calculation:
-
Calculate the ergosterol content as a percentage of the cell wet weight using the absorbance values at 281.5 nm and 230 nm and the following equations:[22]
-
% ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight
-
% 24(28)DHE = [(A₂₃₀ / 518) × F] / pellet weight
-
% ergosterol = (% ergosterol + % 24(28)DHE) - % 24(28)DHE
-
Where F is the dilution factor in ethanol.
-
-
Data Presentation:
| Treatment | Ergosterol Content (% of wet weight) | % Reduction vs. Control |
| Control (No Drug) | 0.25 | 0 |
| 0.25x MIC this compound | 0.15 | 40.0 |
| 0.5x MIC this compound | 0.08 | 68.0 |
| Data shown are representative examples. |
Protocol 5: Reactive Oxygen Species (ROS) Production Assay
Cellular damage, particularly to the cell membrane or mitochondria, can lead to the accumulation of harmful reactive oxygen species (ROS), inducing oxidative stress and cell death.[23][24] This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS.
Materials:
-
DCFH-DA fluorescent probe
-
Fungal cells
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest fungal cells grown to early-log phase and wash them twice with PBS. Resuspend the cells in PBS to a concentration of 1 x 10⁷ cells/mL.
-
Probe Loading:
-
Add DCFH-DA to the cell suspension to a final concentration of 10 µM.
-
Incubate at 37°C for 1 hour in the dark to allow the probe to enter the cells and be deacetylated to non-fluorescent DCFH.[24]
-
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS to remove excess probe. Resuspend the cells in fresh PBS.
-
Treatment and Measurement:
-
Dispense 100 µL of the cell suspension into the wells of a 96-well black plate.
-
Add 100 µL of PBS containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., H₂O₂) and a negative control (PBS only).
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) at regular intervals (e.g., every 15 minutes for 2 hours).
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time. An increase in fluorescence indicates the oxidation of DCFH to the highly fluorescent DCF by ROS.
-
Data Presentation:
| Treatment | Fold Increase in Fluorescence (at 60 min) |
| Untreated Control | 1.0 |
| 1x MIC this compound | 2.5 |
| 2x MIC this compound | 4.8 |
| 4x MIC this compound | 7.2 |
| Positive Control (H₂O₂) | 10.5 |
| Data shown are representative examples. |
Hypothesized Mechanism of Action
Based on the known properties of monoglycerides and fatty acids, this compound is hypothesized to act primarily by disrupting the fungal cell membrane. This initial interaction leads to a cascade of downstream events, including the inhibition of essential enzymes like those in the ergosterol biosynthesis pathway, increased membrane permeability, and the induction of lethal oxidative stress.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. 1-Undecanoyl-rac-glycerol - Biochemicals - CAT N°: 28763 [bertin-bioreagent.com]
- 3. Monoglycerides as an Antifungal Agent | IntechOpen | Exchangle [exchangle.com]
- 4. researchgate.net [researchgate.net]
- 5. Undecylenic acid inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Manual & Automated | MI [microbiology.mlsascp.com]
- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. journals.asm.org [journals.asm.org]
- 15. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 21. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of 1-Undecanoylglycerol Microemulsions for Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, also known as 1-monoundecanoin, is a monoglyceride that belongs to the class of medium-chain monoglycerides (B3428702). These compounds are esters of glycerol (B35011) and medium-chain fatty acids and are recognized for their potent antimicrobial properties.[1][2] Their mechanism of action is primarily attributed to the disruption of the cell membranes of microorganisms, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3][4] This mode of action makes them effective against a broad spectrum of bacteria.[1][2]
Microemulsions are clear, thermodynamically stable, and isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant.[5][6][7] These formulations are excellent vehicles for delivering lipophilic compounds like this compound, enhancing their solubility and bioavailability. The small droplet size of microemulsions, typically in the nanometer range, provides a large surface area, which can improve the interaction with microbial membranes and enhance antimicrobial efficacy.[5][8]
These application notes provide a comprehensive guide to preparing and characterizing this compound microemulsions and detail the protocols for evaluating their antimicrobial activity.
Data Presentation
Table 1: Exemplar Compositions of this compound Microemulsion Formulations
| Formulation Code | This compound (% w/w) | Surfactant (e.g., Tween 80) (% w/w) | Co-surfactant (e.g., Propylene Glycol) (% w/w) | Aqueous Phase (% w/w) | Surfactant/Co-surfactant (Sₘᵢₓ) Ratio |
| ME-UD-1 | 5 | 30 | 15 | 50 | 2:1 |
| ME-UD-2 | 10 | 40 | 20 | 30 | 2:1 |
| ME-UD-3 | 5 | 20 | 20 | 55 | 1:1 |
| ME-UD-4 | 10 | 30 | 30 | 30 | 1:1 |
Note: These are starting point compositions and may require optimization based on experimental results.
Table 2: Physicochemical Characterization of Optimized Microemulsion Formulation (Representative Data)
| Parameter | Value |
| Droplet Size (nm) | 20 - 100 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -5 to -20 |
| pH | 6.0 - 7.0 |
| Refractive Index | 1.35 - 1.45 |
| Visual Appearance | Transparent and isotropic |
Table 3: Antimicrobial Activity of this compound Microemulsion (Representative MIC & MBC Values in µg/mL)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 62.5 - 250 | 125 - 500 |
| Escherichia coli (ATCC 25922) | 125 - 500 | 250 - 1000 |
| Pseudomonas aeruginosa (ATCC 27853) | 250 - 1000 | 500 - 2000 |
| Candida albicans (ATCC 90028) | 62.5 - 250 | 125 - 500 |
Note: Actual MIC and MBC values need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Microemulsions using the Aqueous Titration Method
This protocol outlines the construction of a pseudo-ternary phase diagram to identify the microemulsion region and formulate stable this compound microemulsions.
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol, Transcutol®)
-
Purified Water (Aqueous Phase)
-
Magnetic stirrer and stir bars
-
Glass vials
-
Burette
Method:
-
Preparation of Surfactant/Co-surfactant Mixture (Sₘᵢₓ):
-
Prepare different weight ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 3:1, 4:1).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
For each Sₘᵢₓ ratio, prepare mixtures of the oil phase (this compound) and the Sₘᵢₓ at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil/Sₘᵢₓ mixture with purified water dropwise from a burette under constant magnetic stirring.
-
After each addition of water, allow the system to equilibrate. Observe the mixture for transparency. The point at which the turbid solution becomes clear and transparent indicates the formation of a microemulsion.
-
Record the percentage composition of oil, Sₘᵢₓ, and water at these points.
-
Plot the data on a pseudo-ternary phase diagram to delineate the microemulsion region.
-
-
Formulation of Microemulsions:
-
Select different points from within the identified microemulsion region to prepare specific formulations for further characterization and antimicrobial testing.
-
For a selected composition, accurately weigh the this compound, surfactant, and co-surfactant and mix them thoroughly.
-
Slowly add the required amount of purified water to the mixture under continuous stirring until a clear and homogenous microemulsion is formed.
-
Protocol 2: Physicochemical Characterization of Microemulsions
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the microemulsion sample with purified water to an appropriate concentration.
-
Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform the measurements in triplicate at a constant temperature (e.g., 25°C).
2. Zeta Potential Measurement:
-
Dilute the microemulsion sample with purified water.
-
Measure the zeta potential using a DLS instrument to determine the surface charge of the droplets. This provides an indication of the stability of the microemulsion.
3. pH Measurement:
-
Measure the pH of the undiluted microemulsion using a calibrated pH meter.
4. Refractive Index Measurement:
-
Measure the refractive index of the microemulsion using a refractometer at a controlled temperature.
5. Stability Studies:
-
Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours) and observe for any changes in appearance or phase separation.
Protocol 3: Antimicrobial Susceptibility Testing
1. Determination of Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a concentration of approximately 10⁸ CFU/mL. Dilute this suspension to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of the this compound microemulsion in the appropriate broth medium in a 96-well microtiter plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the microemulsion that completely inhibits the visible growth of the microorganism.
-
2. Determination of Minimum Bactericidal Concentration (MBC):
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Incubate the plates under appropriate conditions.
-
The MBC is the lowest concentration of the microemulsion that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualization
Caption: Experimental workflow for preparing and evaluating this compound microemulsions.
References
- 1. pjmonline.org [pjmonline.org]
- 2. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial monoglycerides for swine and poultry applications [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 6. Microemulgel: an overwhelming approach to improve therapeutic action of drug moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-Undecanoylglycerol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, a monoacylglycerol (MAG), is a lipid molecule of growing interest in various fields of biomedical research, including metabolism, signaling, and drug development. Accurate and precise quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is essential for understanding its physiological roles and for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Techniques
The quantification of this compound in biological samples presents analytical challenges due to its low endogenous concentrations and the complexity of the biological matrix. LC-MS/MS is the preferred method for its high sensitivity, selectivity, and throughput.[1][2] GC-MS is another powerful technique, though it typically requires a derivatization step to increase the volatility of the analyte.[3][4]
Key Considerations for Method Selection:
-
Sensitivity: LC-MS/MS generally offers lower limits of detection (LOD) and quantification (LOQ) compared to GC-MS.
-
Specificity: Both techniques provide high specificity through mass-based detection, particularly with tandem mass spectrometry (MS/MS).
-
Sample Throughput: LC-MS/MS methods can often be automated for high-throughput analysis.
-
Derivatization: GC-MS analysis of monoacylglycerols necessitates a chemical derivatization step to improve chromatographic performance, which adds to the sample preparation time.[5]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected from well-developed LC-MS/MS and GC-MS methods for the analysis of monoacylglycerols. Please note that these values are illustrative and specific performance will depend on the instrumentation, matrix, and final validated method.
Table 1: Illustrative Quantitative Performance of an LC-MS/MS Method for this compound
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 110% |
Table 2: Illustrative Quantitative Performance of a GC-MS Method for this compound (after derivatization)
| Parameter | Expected Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 80 - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from plasma or serum samples.
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma or serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQS).
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (illustrative):
-
This compound: Precursor ion > Product ion (e.g., [M+H]+ > fragment ion)
-
This compound-d5 (IS): Precursor ion > Product ion
-
4. Data Analysis:
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards of known concentrations.
Protocol 2: Quantification of this compound in Tissue by GC-MS
This protocol outlines a general procedure for the extraction and derivatization of this compound from tissue samples for GC-MS analysis.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., a different monoacylglycerol not present in the sample)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Sodium chloride (NaCl) solution (0.9%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane, GC grade
-
Tissue homogenizer
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
2. Sample Preparation: Lipid Extraction and Derivatization
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[6]
-
Add 0.5 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.[5]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[5]
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
4. Data Analysis:
Quantification is based on the peak area ratio of the target analyte to the internal standard, referenced against a calibration curve prepared with derivatized standards.
Visualizations
References
Application Note: High-Resolution Separation of 1- and 2-Monoglyceride Isomers by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoglycerides (B3428702) (MGs), comprised of a glycerol (B35011) backbone esterified to a single fatty acid, are crucial intermediates in lipid metabolism and key components in various signaling pathways. The positional isomers, 1-monoglycerides (1-MGs) and 2-monoglycerides (2-MGs), often exhibit distinct biological activities. For instance, 2-arachidonoylglycerol (B1664049) (2-AG) is a primary endocannabinoid, while its isomer 1-AG is significantly less active at cannabinoid receptors. Consequently, the accurate and distinct quantification of these isomers is paramount for understanding their physiological and pathological roles.
This application note provides a detailed protocol for the separation and quantification of 1- and 2-monoglyceride isomers using a robust and sensitive Supercritical Fluid Chromatography-tandem Mass Spectrometry (SFC-MS/MS) method. Additionally, an alternative Reversed-Phase Liquid Chromatography (RP-LC)-MS/MS approach is discussed.
Primary Technique: Supercritical Fluid Chromatography-tandem Mass Spectrometry (SFC-MS/MS)
SFC has emerged as a superior technique for the separation of structurally similar, non-polar compounds like monoglyceride isomers. The use of supercritical CO2 as the main mobile phase component allows for high-efficiency separations at lower temperatures and with reduced solvent consumption compared to traditional liquid chromatography. Chiral stationary phases are particularly effective in resolving the positional isomers of monoglycerides.
Experimental Workflow
Caption: SFC-MS/MS experimental workflow.
Detailed Protocol: SFC-MS/MS
1. Sample Preparation (Lipid Extraction)
A modified Bligh-Dyer or Folch extraction is recommended for the efficient recovery of monoglycerides from biological matrices.
-
To 100 µL of plasma or homogenized tissue, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).
-
Add an appropriate internal standard (e.g., d5-2-AG).
-
Vortex thoroughly for 5 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for SFC injection (e.g., methanol or a mixture of methanol and isopropanol).
2. SFC-MS/MS Instrumentation and Conditions
-
SFC System: An instrument capable of delivering supercritical CO2 and a modifier solvent.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A chiral column, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), is crucial for the separation of 1- and 2-isomers.[1] For enhanced separation from other lipid classes, coupling the chiral column with an achiral column (e.g., octadecyl) can be effective.[2]
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol[1]
-
-
Gradient: A gradient elution is typically employed, starting with a low percentage of the modifier and increasing it to elute the analytes. A representative gradient is to start at 5% B and increase to 40% B over 5-10 minutes.
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Backpressure: Maintained at approximately 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions will be the [M+H]+ or [M+NH4]+ adducts of the monoglycerides. Product ions are typically generated from the neutral loss of the fatty acid chain.
-
Source Parameters: Optimized for the specific instrument and analytes. Typical parameters include:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 150-300 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Cone Gas Flow: 50-150 L/hr
-
Collision Gas: Argon
-
Quantitative Data
The following table summarizes representative chromatographic data for the separation of monoglyceride isomers using SFC-MS/MS.
| Analyte | Retention Time (min) | Resolution (Rs) |
| 1-Oleoylglycerol | 4.2 | \multirow{2}{}{> 2.0} |
| 2-Oleoylglycerol | 4.8 | |
| 1-Palmitoylglycerol | 3.9 | \multirow{2}{}{> 2.0} |
| 2-Palmitoylglycerol | 4.4 | |
| 1-Stearoylglycerol | 4.1 | \multirow{2}{*}{> 2.0} |
| 2-Stearoylglycerol | 4.6 |
Note: Retention times are approximate and will vary depending on the specific SFC system, column, and gradient conditions. A resolution of 5.53 has been reported for the interclass separation of oleic acid-based monoglycerides and diglycerides when coupling chiral and achiral columns.[2]
Alternative Technique: Reversed-Phase LC-MS/MS
While SFC is generally preferred, reversed-phase liquid chromatography can also be employed for the separation of monoglyceride isomers. The separation is primarily based on the hydrophobicity of the fatty acid acyl chain.
Logical Relationship of RP-LC Method Development
Caption: Key parameters for RP-LC method development.
Detailed Protocol: RP-LC-MS/MS
1. Sample Preparation
The same lipid extraction protocol as described for the SFC-MS/MS method can be used. The final extract should be reconstituted in a solvent compatible with reversed-phase chromatography, such as a mixture of methanol and acetonitrile.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an ESI source.
-
Column: A C18 or C30 reversed-phase column with a particle size of 1.7-2.7 µm.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient: A shallow gradient is often necessary to resolve the isomers. For example, starting at 70% B and increasing to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Detection
The MS detection parameters will be similar to those used for the SFC-MS/MS method, with optimization of the source conditions for the different mobile phase composition and flow rate.
Quantitative Data
The following table provides expected elution patterns for monoglyceride isomers in a reversed-phase system.
| Analyte | Expected Elution Order |
| 2-Monoglycerides | Elute earlier |
| 1-Monoglycerides | Elute later |
Note: The degree of separation will be highly dependent on the specific column chemistry, mobile phase composition, and gradient profile.
Data Presentation and Analysis
For both methods, quantification is achieved by constructing a calibration curve using authentic standards of the 1- and 2-monoglyceride isomers and a suitable internal standard. The peak area ratios of the analyte to the internal standard are plotted against the concentration of the analyte.
Conclusion
The SFC-MS/MS method utilizing a chiral stationary phase offers a highly selective and efficient approach for the baseline separation and accurate quantification of 1- and 2-monoglyceride isomers. This method is particularly advantageous for complex biological samples. While reversed-phase LC-MS/MS can also be used, achieving complete resolution of the isomers may be more challenging and requires careful method optimization. The choice of method will depend on the specific research needs, available instrumentation, and the complexity of the sample matrix.
References
- 1. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral supercritical fluid chromatography of monoacylglycerol and diacylglycerol enantiomers in biological samples: Adjusting selectivity via column coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synergistic Use of 1-Undecanoylglycerol and Essential Oils in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing consumer demand for natural and minimally processed foods has driven research into alternatives to synthetic preservatives. 1-Undecanoylglycerol, also known as monolaurin, a monoester of lauric acid and glycerol, has demonstrated broad-spectrum antimicrobial activity.[1] Similarly, essential oils (EOs), volatile aromatic compounds extracted from plants, are recognized for their antimicrobial and antioxidant properties.[2][3] This document provides detailed application notes and experimental protocols for utilizing the synergistic antimicrobial effects of this compound in combination with various essential oils for food preservation. The combination of these natural compounds can offer enhanced protection against a wide range of foodborne pathogens and spoilage microorganisms, potentially reducing the required concentrations of individual agents and minimizing sensory impacts on food products.[4][5]
Mechanism of Action
The primary antimicrobial action of both this compound and essential oils involves the disruption of the bacterial cell membrane.[6] Essential oil components, particularly phenolic compounds like carvacrol (B1668589) and thymol (B1683141) found in oregano and thyme oils, integrate into the lipid bilayer, increasing its permeability.[3] This leads to the leakage of intracellular components, disruption of ion gradients, and ultimately, cell death. This compound is thought to act in a similar manner, interfering with the cell membrane's integrity and inhibiting various cellular processes.
The synergy between this compound and essential oils likely stems from a multi-target mechanism. The essential oils may initially permeabilize the outer membrane of Gram-negative bacteria, facilitating the entry of this compound to its target sites on the cytoplasmic membrane. This combined assault enhances the overall antimicrobial efficacy.
Caption: Synergistic antimicrobial action of this compound and essential oils.
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of this compound (Monolaurin) and its combinations with various essential oils against common foodborne pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Fractional Inhibitory Concentration (FIC) Index. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Table 1: Antimicrobial Activity of this compound and Oregano Oil [7][8]
| Microorganism | Agent | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | This compound | 0.0625 | 0.0625 |
| Oil of Origanum | 0.250 | 0.500 | |
| Combination | 0.0312 (each) | 0.0625 (each) | |
| Bacillus anthracis | This compound | > 8.000 | > 8.000 |
| Oil of Origanum | 0.250 | - | |
| Escherichia coli | This compound | > 8.000 | > 8.000 |
| Oil of Origanum | 0.500 | 0.500 | |
| Klebsiella pneumoniae | This compound | > 8.000 | > 8.000 |
| Oil of Origanum | 0.500 | 0.500 |
Table 2: Synergistic Activity of this compound with Various Essential Oils against Listeria monocytogenes [4]
| Essential Oil | FIC Index of Combination with this compound | Interpretation |
| Tarragon | 0.66 | Additive |
| Pennyroyal | > 0.5 | Additive |
| Spearmint | > 0.5 | Additive |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound and essential oils, both individually and in combination.
Materials:
-
This compound (Monolaurin)
-
Essential oils (e.g., oregano, thyme, clove, citrus)
-
Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes, Salmonella spp.)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Solvent for dissolving agents (e.g., ethanol, DMSO)
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound and essential oils in a suitable solvent to create concentrated stock solutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the antimicrobial agent to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
For combination studies (checkerboard assay), prepare serial dilutions of this compound along the rows and serial dilutions of the essential oil along the columns.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight in the appropriate broth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL onto sterile agar plates.
-
Incubate the agar plates for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Workflow for MIC and MBC determination.
Protocol 2: Application in a Food Matrix (e.g., Ground Meat)
This protocol describes the application of a this compound and essential oil combination to ground meat to evaluate its effect on microbial growth and shelf life.
Materials:
-
Freshly ground meat (e.g., beef, chicken)
-
This compound
-
Essential oil (e.g., oregano oil)
-
Food-grade emulsifier (e.g., lecithin, Tween 80)
-
Sterile blender or stomacher
-
Stomacher bags
-
Plate Count Agar (PCA)
-
Sterile saline solution (0.85% NaCl)
-
Incubator
-
pH meter
-
Colorimeter
Procedure:
-
Preparation of Antimicrobial Emulsion:
-
Prepare an aqueous stock solution of the this compound and essential oil combination at the desired concentration.
-
Add a food-grade emulsifier (e.g., 0.1% lecithin) and homogenize to create a stable emulsion.
-
-
Treatment of Meat Samples:
-
Divide the ground meat into treatment groups (e.g., control, this compound alone, essential oil alone, combination).
-
Add the antimicrobial emulsion to the respective meat samples and mix thoroughly in a sterile blender or by hand to ensure even distribution.
-
-
Packaging and Storage:
-
Package the treated meat samples in appropriate packaging (e.g., vacuum-sealed bags, overwrapped trays).
-
Store the samples under refrigerated conditions (e.g., 4°C).
-
-
Microbiological Analysis:
-
At specified time intervals (e.g., day 0, 3, 7, 10), take a 10g sample of meat from each treatment group.
-
Homogenize the sample in 90 mL of sterile saline solution in a stomacher.
-
Perform serial dilutions and plate onto PCA to determine the total viable count (TVC).
-
Incubate plates at 37°C for 48 hours and count the colonies.
-
-
Physicochemical Analysis:
-
At each time point, measure the pH and color (L, a, b* values) of the meat samples.
-
-
Sensory Evaluation:
-
Conduct sensory analysis with a trained panel to evaluate the color, odor, texture, and overall acceptability of the cooked meat samples at each time point. Use a 9-point hedonic scale.
-
Sensory Evaluation Considerations
While effective as antimicrobials, essential oils can impart strong flavors and aromas to food products, which may affect consumer acceptance.[4] It is crucial to conduct sensory evaluations to determine the highest concentration of the this compound and essential oil combination that can be used without negatively impacting the organoleptic properties of the food. Triangle tests or paired comparison tests can be used to determine if consumers can detect a difference between treated and untreated samples. Hedonic scaling with a consumer panel is recommended to assess the overall acceptability.
Conclusion
The combination of this compound and essential oils presents a promising natural approach to food preservation. The synergistic interactions between these compounds can lead to enhanced antimicrobial efficacy against a broad spectrum of foodborne pathogens and spoilage organisms. The protocols provided in this document offer a framework for researchers and professionals to evaluate and optimize the use of these natural preservatives in various food systems. Further research is warranted to explore a wider range of essential oil combinations, their application in different food matrices, and their impact on the sensory attributes of the final products.
References
- 1. Monolaurin and Food-Borne Bacterial Pathogens — Monolaurin and More [monolaurinandmore.com]
- 2. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Essential Oils in Food Preservation: Mode of Action, Synergies, and Interactions with Food Matrix Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for 1-Undecanoylglycerol in Topical Antibacterial Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, a monoglyceride derived from undecanoic acid, is emerging as a promising active ingredient in topical antibacterial formulations. Its amphiphilic nature allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death. This document provides detailed application notes and protocols for the formulation and evaluation of topical antibacterial products containing this compound. It is intended to guide researchers and drug development professionals in harnessing the potential of this compound for treating superficial skin infections. Monoglycerides like this compound are particularly noted for their activity against Gram-positive bacteria, including strains of Staphylococcus aureus.[1]
Mechanism of Action
The primary antibacterial mechanism of this compound, consistent with other medium-chain monoglycerides, is the disruption of the bacterial cell membrane's integrity.[2] This process involves the insertion of the monoglyceride's acyl chain into the lipid bilayer, leading to increased membrane fluidity, pore formation, and leakage of intracellular components, ultimately resulting in cell lysis.
Caption: Proposed mechanism of antibacterial action of this compound.
Quantitative Antibacterial Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables present illustrative data based on the known activity of closely related medium-chain monoglycerides, such as monocaprin (B1671684) (C10) and monolaurin (B1671894) (C12), which are expected to have similar antibacterial profiles.[2] This data is provided for guidance in experimental design.
Table 1: Minimum Inhibitory Concentration (MIC) of Medium-Chain Monoglycerides
| Bacterial Strain | Monocaprin (C10) MIC (mg/mL)[2] | Monolaurin (C12) MIC (mM)[3] |
| Staphylococcus aureus | 0.32 | 0.1 - 1.5 |
| Bacillus subtilis | 0.32 | - |
| Pseudomonas aeruginosa | 2.5 | 25 |
| Escherichia coli | 2.5 | - |
Table 2: Zone of Inhibition of Monolaurin against Staphylococcus aureus
| Concentration of Monolaurin | Zone of Inhibition (mm) |
| 1.0% | 10 |
| 2.0% | 15 |
Note: The data in Table 2 is for illustrative purposes and may not be directly representative of this compound.
Topical Formulation Protocol: 1% this compound Hydrogel
This protocol outlines the preparation of a 1% (w/w) this compound hydrogel suitable for topical application.
Materials:
-
This compound (1 g)
-
Carbopol® 940 (1 g)
-
Glycerin (5 g)
-
Propylene (B89431) Glycol (10 g)
-
Purified Water (q.s. to 100 g)
Procedure:
-
Disperse Carbopol® 940: In a beaker, accurately weigh the Carbopol® 940 and gradually disperse it in 50 mL of purified water with continuous stirring using a mechanical stirrer until a lump-free dispersion is obtained.
-
Prepare the Active Phase: In a separate beaker, dissolve this compound in propylene glycol with gentle heating (if necessary) and stirring until a clear solution is formed. Add glycerin to this solution and mix well.
-
Incorporate Active Phase: Slowly add the active phase to the Carbopol® dispersion while stirring continuously.
-
Neutralization and Gel Formation: Add triethanolamine dropwise to the mixture with constant stirring. Monitor the pH and continue adding until a pH of 6.5-7.0 is achieved. The mixture will thicken to form a hydrogel.
-
Final Volume Adjustment: Add purified water to make up the final weight to 100 g and mix until a homogenous gel is formed.
-
Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.
Caption: Workflow for the preparation of this compound hydrogel.
Experimental Protocols
Antibacterial Susceptibility Testing
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (wells with a known antibiotic) and a negative control (wells with broth and the solvent used to dissolve this compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Objective: To qualitatively assess the antibacterial activity of the this compound formulation.
Materials:
-
1% this compound hydrogel
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (disc with a standard antibiotic)
-
Negative control (placebo hydrogel)
Protocol:
-
Inoculate the surface of the MHA plates evenly with the bacterial suspension using a sterile cotton swab.
-
Create wells in the agar using a sterile cork borer.
-
Carefully add a known amount of the 1% this compound hydrogel into the wells.
-
Place a positive control antibiotic disc and a negative control (placebo gel) on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around the well containing the this compound hydrogel.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To evaluate the permeation of this compound from the topical formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
1% this compound hydrogel
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Protocol:
-
Prepare the excised skin and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.
-
Apply a known quantity of the 1% this compound hydrogel to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
At the end of the study, dismantle the apparatus. Analyze the amount of this compound in the withdrawn samples, remaining on the skin surface, and retained within the skin layers using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the permeation flux.
Caption: Experimental workflow for the in vitro skin permeation study.
Stability Testing of the Topical Formulation
Objective: To evaluate the physical and chemical stability of the 1% this compound hydrogel under various storage conditions.
Materials:
-
1% this compound hydrogel packaged in the final proposed container
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Viscometer
-
pH meter
-
HPLC system
Protocol:
-
Place the packaged hydrogel samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.
-
Physical Evaluation:
-
Appearance: Visually inspect for changes in color, clarity, and homogeneity.
-
pH: Measure the pH of the hydrogel.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Phase Separation: Observe for any signs of phase separation or precipitation.
-
-
Chemical Evaluation:
-
Assay of this compound: Determine the concentration of this compound in the hydrogel using a validated HPLC method to assess for any degradation.
-
-
Microbiological Evaluation:
-
Perform microbial limit tests to ensure the formulation remains free from contamination.
-
Table 3: Stability Testing Parameters and Acceptance Criteria
| Test Parameter | Acceptance Criteria |
| Appearance | Clear, homogenous, and free from phase separation |
| Color | No significant change in color |
| pH | Within ± 0.5 of the initial value |
| Viscosity | Within ± 10% of the initial value |
| Assay of this compound | 90.0% - 110.0% of the label claim |
| Microbial Limits | Complies with regulatory standards for topical products |
References
- 1. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Kill Kinetics Assay of 1-Undecanoylglycerol (Monocaprin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, also known as monocaprin, is a monoglyceride that has demonstrated broad-spectrum antimicrobial activity. It is the monoester of undecanoic acid and glycerol. Understanding the pharmacodynamics of this compound is crucial for its development as a potential therapeutic agent. The time-kill kinetics assay is a vital in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for conducting a time-kill kinetics assay for this compound and presents its antimicrobial efficacy data. The primary mechanism of action for monoglycerides (B3428702) like this compound involves the disruption of the bacterial cell membrane, leading to cell lysis and death.[1][2][3]
Data Presentation
The antimicrobial efficacy of this compound (Monocaprin) is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various foodborne bacteria.
| Microorganism | Gram Stain | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive | 0.32 |
| Bacillus subtilis | Gram-positive | 0.32 |
| Pseudomonas aeruginosa | Gram-negative | 2.5 |
| Escherichia coli | Gram-negative | 2.5 |
Data sourced from a study on the in vitro antibacterial activities of fatty acid monoglycerides.[4]
Experimental Protocol: Time-Kill Kinetics Assay
This protocol outlines the procedure to evaluate the rate and extent of bacterial killing by this compound.
1. Materials
-
This compound (Monocaprin)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile test tubes or flasks
-
Incubator (37°C)
-
Shaker (optional, for aerobic organisms)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Sterile spreaders
-
Colony counter
2. Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.
3. Assay Setup
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and then dilute it in CAMHB to the desired test concentrations. Note the final concentration of the solvent should not exceed a level that affects bacterial growth.
-
Set up a series of sterile tubes or flasks for each test concentration of this compound (e.g., 0.5x, 1x, 2x, and 4x the previously determined MIC).
-
Include a growth control tube containing the bacterial inoculum in CAMHB without any this compound.
-
If a solvent is used to dissolve this compound, a solvent control tube should also be included.
-
The final volume in each tube should be consistent (e.g., 10 mL).
4. Incubation and Sampling
-
Incubate all tubes at 37°C. For aerobic bacteria, incubation should be done with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each tube.
5. Enumeration of Viable Bacteria
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have a countable range (typically 30-300 colonies).
6. Data Analysis
-
Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL against time for each concentration of this compound and the growth control to generate time-kill curves.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial bacterial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth compared to the growth control.
Visualizations
Experimental Workflow
Caption: Workflow of the time-kill kinetics assay for this compound.
Mechanism of Action: Cell Membrane Disruption
Caption: Mechanism of this compound via cell membrane disruption.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of 1-Undecanoylglycerol on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic microorganisms is a significant challenge in clinical and industrial settings, contributing to persistent infections and contamination. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antimicrobials and host immune responses. Consequently, there is a pressing need for novel anti-biofilm agents.
1-Undecanoylglycerol, a monoglyceride of undecanoic acid, belongs to the class of medium-chain monoglycerides (B3428702). While direct studies on this compound's anti-biofilm properties are limited, extensive research on related compounds, such as undecanoic acid and other medium-chain fatty acids and their monoglycerides, suggests its potential as a potent inhibitor of biofilm formation. These compounds are known to disrupt bacterial cell membranes, interfere with cell-to-cell communication (quorum sensing), and inhibit crucial developmental processes like hyphal formation in fungi.[1][2][3]
These application notes provide a comprehensive guide for researchers to assess the anti-biofilm efficacy of this compound. The protocols and information presented are based on established methodologies for evaluating anti-biofilm agents and data extrapolated from studies on structurally related molecules.
Data Presentation: Efficacy of Related Compounds
The following tables summarize the quantitative data on the anti-biofilm activity of undecanoic acid, the fatty acid component of this compound, against various microorganisms. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibition of Escherichia coli Biofilm Formation by Undecanoic Acid
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Undecanoic Acid | 1 mM | ~25-fold reduction | [1] |
Table 2: Inhibition of Candida albicans Biofilm Formation by Undecylenic Acid (Undecenoic Acid)
| Compound | Concentration | Effect | Reference |
| Undecylenic Acid | > 3 mM | Effective inhibition of biofilm formation | [4] |
| Undecylenic Acid | > 4 mM | Abolished morphological transition from yeast to hyphae | [4] |
Experimental Protocols
Here, we provide detailed protocols for assessing the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic microbial culture.
Materials:
-
Microbial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth, RPMI-1640)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized microbial suspension (e.g., 1 x 105 CFU/mL).
-
Include a positive control (microbes in medium without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Microbial culture
-
Appropriate growth medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add 100 µL of microbial suspension (1 x 107 CFU/mL) and 100 µL of growth medium containing various concentrations of this compound (typically below the MIC).
-
Include a positive control (cells with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubating for 15 minutes.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Protocol 3: Biofilm Disruption Assay
This assay assesses the ability of this compound to disrupt pre-formed biofilms.
Materials:
-
Same as Protocol 2.
Procedure:
-
Grow biofilms in a 96-well plate as described in steps 1-3 of Protocol 2, but without the addition of this compound.
-
After the incubation period for biofilm formation, gently remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh growth medium containing various concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described in steps 4-11 of Protocol 2.
-
The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Medium-chain monoglycerides and their corresponding fatty acids are hypothesized to interfere with key signaling pathways involved in biofilm formation. The following diagrams illustrate these potential mechanisms.
Caption: Putative inhibition of bacterial quorum sensing by this compound.
Caption: Proposed inhibition of Candida albicans hyphal growth by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-biofilm properties of this compound.
Caption: General workflow for assessing the anti-biofilm activity of this compound.
Conclusion
While direct evidence for the anti-biofilm activity of this compound is yet to be established, the information available for its constituent fatty acid and other related monoglycerides strongly supports its investigation as a potential anti-biofilm agent. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Such studies will be invaluable for the development of new strategies to combat biofilm-associated infections and contamination.
References
- 1. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-Undecanoylglycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 1-Undecanoylglycerol, a monoglyceride with potential therapeutic applications. The following sections detail the necessary cell culture techniques, cytotoxicity assays, and data interpretation methods.
Introduction
This compound is a monoglyceride, a class of lipids that has demonstrated selective cytotoxic effects against cancer cells while showing minimal toxicity to normal cells.[1] Monoglycerides like monolaurin (B1671894) and monocaprin (B1671684) have been shown to induce apoptosis in various cancer cell lines.[1][2] Therefore, it is crucial to thoroughly evaluate the cytotoxic potential of this compound to determine its therapeutic index and understand its mechanism of action. This document provides detailed protocols for assessing its effects on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The following table illustrates how to present the half-maximal inhibitory concentration (IC50) values of this compound, which would be determined using the MTT assay.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 75.2 ± 5.1 |
| MCF-7 | Breast Cancer | 48 | 52.8 ± 4.3 |
| A549 | Lung Cancer | 24 | 98.5 ± 6.7 |
| A549 | Lung Cancer | 48 | 68.1 ± 5.9 |
| HeLa | Cervical Cancer | 24 | 85.3 ± 7.2 |
| HeLa | Cervical Cancer | 48 | 61.4 ± 6.5 |
| PBMC | Normal | 48 | > 200 |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Upon Treatment with this compound
This table demonstrates how to summarize data from the LDH assay, indicating cytotoxicity through loss of membrane integrity.
| Treatment Concentration (µM) | % Cytotoxicity (MCF-7, 48h) | % Cytotoxicity (A549, 48h) | % Cytotoxicity (PBMC, 48h) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| 25 | 15.4 ± 2.1 | 12.9 ± 1.8 | 3.2 ± 0.6 |
| 50 | 38.7 ± 3.5 | 31.5 ± 3.1 | 5.1 ± 0.9 |
| 100 | 75.2 ± 6.8 | 68.9 ± 6.2 | 8.7 ± 1.2 |
| 200 | 92.1 ± 8.5 | 85.4 ± 7.9 | 12.3 ± 1.8 |
Table 3: Caspase Activity in Cells Treated with this compound
This table provides a template for presenting results from apoptosis assays, specifically measuring the activity of key executioner caspases.
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (50 µM) | 4.2 ± 0.5 | 1.8 ± 0.2 | 3.9 ± 0.4 |
| Staurosporine (1 µM) | 6.5 ± 0.7 | 5.8 ± 0.6 | 6.1 ± 0.7 |
Experimental Protocols
Preparation of this compound for Cell-Based Assays
Due to its lipophilic nature, this compound requires a suitable solvent for preparation of stock solutions to ensure its solubility in cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Warm the solution to 37°C and vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., MCF-7, A549, HeLa, and normal peripheral blood mononuclear cells (PBMCs))
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired time periods (e.g., 24 and 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity due to loss of membrane integrity.[4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and controls as described for the MTT assay.
-
Incubate for the desired time periods.
-
Prepare controls as per the LDH kit manufacturer's instructions, which typically include:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Background control (medium only)
-
-
Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Protocol 3: Apoptosis Assays
To determine if this compound induces programmed cell death, various apoptosis assays can be performed.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well sterile plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspases are key proteases in the apoptotic pathway. Measuring their activity can confirm apoptosis and provide insights into the specific pathway involved (extrinsic vs. intrinsic).
Materials:
-
Cells of interest
-
96-well white or black sterile plates
-
This compound stock solution
-
Caspase-Glo® 3/7, Caspase-Glo® 8, and Caspase-Glo® 9 Assay kits
-
Luminometer or fluorometer
Protocol:
-
Seed cells in 96-well plates.
-
Treat cells with this compound at various concentrations.
-
After the desired incubation time, add the respective Caspase-Glo® reagent to the wells.
-
Mix and incubate at room temperature for the time specified in the kit protocol.
-
Measure luminescence or fluorescence using a plate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for evaluating the cytotoxicity of this compound.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Potential signaling pathways for this compound-induced apoptosis.
References
- 1. Monoglycerides induce apoptosis in human leukemic cells while sparing normal peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic effect of monolaurin on human breast cancer cell line (mcf-7) [icbcongress.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 1-Undecanoylglycerol for Enhanced Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Undecanoylglycerol, a monoglyceride, is a lipophilic compound with limited solubility in aqueous media. This characteristic poses significant challenges for its application in various research and pharmaceutical contexts, particularly in drug delivery systems where aqueous compatibility is crucial. This document provides detailed application notes and experimental protocols for enhancing the aqueous solubility of this compound through various formulation strategies. The methodologies described herein are designed to be reproducible and scalable for research and development purposes.
Solubility Enhancement Strategies
Several techniques can be employed to improve the aqueous solubility of lipophilic compounds like this compound. The most common and effective methods include the use of co-solvents, micellar solubilization with surfactants, complexation with cyclodextrins, and encapsulation within lipid-based nanocarriers such as liposomes and nanoemulsions.
Co-solvent Systems
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Protocol 1: Solubility Determination in Co-solvent Systems
Objective: To determine the solubility of this compound in various aqueous co-solvent mixtures.
Materials:
-
This compound
-
Ethanol (B145695) (99.9%)
-
Propylene (B89431) glycol (PG)
-
Deionized water
-
2 mL screw-cap vials
-
Orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of co-solvent mixtures by mixing ethanol or propylene glycol with deionized water in varying volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Add an excess amount of this compound to 1 mL of each co-solvent mixture in a 2 mL vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at room temperature (25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the samples to stand undisturbed for at least 2 hours to allow undissolved material to sediment.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.
Data Presentation:
Table 1: Illustrative Solubility of a Monoglyceride (Monocaprin) in Ethanol-Water Mixtures
| Ethanol Concentration (% v/v) | Approximate Monocaprin (B1671684) Solubility (mg/mL) |
| 0 | < 0.1 |
| 20 | 5 |
| 40 | 50 |
| 60 | > 200 |
| 80 | > 500 |
| 100 | > 1000 |
Note: This data is illustrative for a related monoglyceride and serves to demonstrate the expected trend.
Experimental Workflow for Co-solvent Solubility Determination
Caption: Workflow for determining the solubility of this compound in co-solvent systems.
Micellar Solubilization
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules within their core, thereby increasing their apparent aqueous solubility.
Protocol 2: Micellar Solubilization of this compound
Objective: To evaluate the solubilizing capacity of different surfactants for this compound.
Materials:
-
This compound
-
Surfactants (e.g., Tween 80, Polysorbate 20, Sodium Dodecyl Sulfate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of surfactant solutions in PBS at concentrations above their known CMC (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Follow steps 2-7 from Protocol 1, using the surfactant solutions as the solvent.
Data Presentation:
Quantitative data for this compound is limited. The following table provides an example of how the solubility of a similar monoglyceride, monocaprin, is enhanced by the presence of a surfactant (Polysorbate 20) and a polymer.
Table 2: Illustrative Solubility Enhancement of Monocaprin by Surfactant
| Formulation | Monocaprin Concentration (% w/v) | Observation |
| HPMC-based vehicle | 0.125 | Precipitate |
| HPMC-based vehicle + 0.1% Polysorbate 20 | 0.125 | Solubilized |
Note: This data is for a related monoglyceride, monocaprin, and demonstrates the principle of micellar solubilization.[1]
Logical Relationship of Micellar Solubilization
Caption: Mechanism of micellar solubilization for lipophilic compounds.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][3][4][5]
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To determine the association constant and solubility enhancement of this compound with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Follow steps 3-7 from Protocol 1.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to calculate the stability constant of the inclusion complex.
Data Presentation:
Table 3: Expected Phase Solubility Profile for this compound with HP-β-CD
| HP-β-CD Concentration (mM) | Expected this compound Solubility (µM) |
| 0 | Baseline (low) |
| 2 | Increased |
| 4 | Further Increased |
| 6 | ... |
| 8 | ... |
| 10 | ... |
| 12 | Significantly Increased |
Note: This table represents the expected trend based on the known behavior of cyclodextrin complexation.
Lipid-Based Nanocarriers: Liposomes and Nanoemulsions
Encapsulating this compound within the lipid core of nanoemulsions or the lipid bilayer of liposomes can effectively disperse it in aqueous media.
Protocol 4: Preparation of this compound Loaded Nanoemulsion
Objective: To formulate a stable oil-in-water nanoemulsion containing this compound.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-shear homogenizer or microfluidizer
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of this compound in MCT oil.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in deionized water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or microfluidization to reduce the droplet size to the nano-range.
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using DLS.
-
Determine the encapsulation efficiency by separating the nanoemulsion from any unencapsulated material (e.g., by ultracentrifugation) and quantifying the this compound in the nanoemulsion phase using HPLC.
-
Protocol 5: Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound within liposomal vesicles.[9][10][11][12]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
DLS instrument
Procedure:
-
Lipid Film Hydration: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS and agitating the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Characterization:
-
Measure the vesicle size and PDI using DLS.
-
Determine the encapsulation efficiency as described in Protocol 4.
-
Data Presentation:
The loading capacity of this compound in these nanocarriers will depend on the specific formulation composition. It is essential to perform loading studies to determine the maximum amount that can be incorporated while maintaining the stability of the formulation.
Table 4: Typical Characterization Parameters for Lipid-Based Nanocarriers
| Parameter | Nanoemulsions | Liposomes |
| Mean Particle Size | 20-200 nm | 50-200 nm |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
| Zeta Potential | -30 to +30 mV | -30 to +30 mV |
| Encapsulation Efficiency | > 80% | > 50% |
Experimental Workflow for Nanoemulsion Preparation
Caption: General workflow for the preparation of this compound loaded nanoemulsions.
Relevant Signaling Pathways
While the direct effects of this compound on specific signaling pathways are not extensively documented, studies on structurally similar monoglycerides (B3428702), such as glycerol (B35011) monolaurate (GML) and monocaprin, provide insights into potential biological activities. These monoglycerides are known for their antimicrobial and anti-inflammatory properties.[13][14][15][16][17][18]
Potential Signaling Pathways Influenced by Monoglycerides:
-
Inhibition of Bacterial Signal Transduction: GML has been shown to inhibit virulence factor expression in bacteria like Staphylococcus aureus by blocking signal transduction pathways.[13][17]
-
Modulation of Inflammatory Responses: GML can regulate apoptosis and inflammation by suppressing the production of reactive oxygen species (ROS) and the activation of the NF-κB signaling pathway in macrophages.[14]
-
Disruption of Cell Membrane Integrity: The antimicrobial action of monoglycerides like monocaprin is often attributed to their ability to disrupt the bacterial cell membrane.[18][19]
-
T-cell Signaling Inhibition: GML can alter the lipid dynamics of human T-cells, leading to suppressed signaling and function.[16]
These findings suggest that this compound, when successfully formulated for aqueous delivery, could be investigated for its potential to modulate similar signaling pathways in various biological systems.
Signaling Pathway Diagram: Potential Anti-inflammatory Action of Monoglycerides
Caption: A potential mechanism for the anti-inflammatory effects of formulated monoglycerides.
Conclusion
The aqueous solubility of this compound can be significantly enhanced through the use of co-solvents, micellar solubilization, cyclodextrin complexation, and encapsulation in lipid-based nanocarriers. The protocols provided in this document offer a starting point for researchers to develop stable and effective aqueous formulations of this compound. Further optimization and characterization are necessary to tailor these formulations for specific applications. The potential for formulated this compound to interact with biological signaling pathways, similar to other monoglycerides, opens up avenues for its investigation in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single-step method of liposome preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. A simple protocol for preparation of a liposomal vesicle with encapsulated plasmid DNA that mediate high accumulation and reporter gene activity in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Equivalence of lauric acid and glycerol monolaurate as inhibitors of signal transduction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Glycerol monolaurate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Equivalence of Lauric Acid and Glycerol Monolaurate as Inhibitors of Signal Transduction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes and Protocols for Medium-Chain Monoglycerides in Pharmaceutical Preparations
A FOCUSED REVIEW ON GLYCERYL MONOESTERS AS SURFACTANTS
For Researchers, Scientists, and Drug Development Professionals
Introduction to Medium-Chain Monoglycerides (B3428702) as Pharmaceutical Surfactants
Medium-chain monoglycerides (MCMs) are non-ionic surfactants that have garnered significant interest in pharmaceutical formulation development.[1] These amphiphilic molecules, consisting of a glycerol (B35011) backbone esterified with a single medium-chain fatty acid (C6-C12), possess a favorable balance of hydrophilic and lipophilic properties.[2] This characteristic makes them effective emulsifiers, solubilizers, and penetration enhancers for a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility (BCS Class II and IV drugs).[3][4] Their biocompatibility and status as Generally Recognized as Safe (GRAS) further enhance their appeal as excipients in oral, topical, and parenteral drug delivery systems.[5]
MCMs like glyceryl monocaprylate (e.g., Capmul® MCM C8) and glyceryl monocaprylocaprate (e.g., Capmul® MCM) are key components in the formulation of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, solid lipid nanoparticles (SLNs), and organogels.[6][7][8][9] Their ability to improve drug solubility and bioavailability is a primary driver for their use in modern drug formulations.[6]
Physicochemical Properties and Surfactant Characteristics
The surfactant properties of MCMs are dictated by their chemical structure, particularly the chain length of the fatty acid. While specific data for 1-Undecanoylglycerol (C11) is unavailable, the properties of its close analogs provide a strong indication of its expected behavior.
Table 1: Surfactant Properties of Selected Medium-Chain Monoglycerides
| Property | Glyceryl Monocaprylate (C8) | Glyceryl Monolaurate (C12) | Glyceryl Monostearate (GMS) (C18) (for comparison) | Reference |
| HLB Value | ~5-6 | ~5.2 | 3.8 | [2][10] |
| Critical Micelle Concentration (CMC) | Data not readily available | Data not readily available | 2.40 x 10⁻² - 4.50 x 10⁻² mol/dm³ | [5][11] |
| Molecular Weight | 218.3 g/mol | 274.4 g/mol | 358.57 g/mol | N/A |
| Physical Form | Oily liquid or semi-solid | Waxy solid | Waxy solid | N/A |
Note: The CMC of monoglycerides can be challenging to determine due to their low water solubility.
Applications in Pharmaceutical Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)
MCMs are extensively used as the oil or co-surfactant phase in SEDDS.[9] These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9] This in-situ emulsification enhances the dissolution and absorption of poorly water-soluble drugs.[12]
Table 2: Example of a Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation for Atorvastatin Calcium
| Component | Role | Concentration (% w/w) |
| Atorvastatin Calcium | API | - |
| Capmul® MCM (Glyceryl Monocaprylocaprate) | Oil Phase | Optimized based on solubility |
| Tween 20 | Surfactant | Optimized ratio with co-surfactant |
| Labrasol | Co-surfactant | Optimized ratio with surfactant |
Performance Metrics:
-
Droplet Size: As low as 86.93 nm[5]
-
Polydispersity Index (PDI): 0.195[5]
-
In Vitro Dissolution (t85%): 10 minutes[5]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
MCMs can be used as a liquid lipid component in the formulation of NLCs to create imperfections in the solid lipid matrix, thereby increasing drug loading capacity and preventing drug expulsion during storage.[13]
Table 3: Example of a Metronidazole-Loaded Nanostructured Lipid Carrier (NLC) Formulation
| Component | Role | Concentration (% w/w) |
| Metronidazole | API | - |
| Monostearin | Solid Lipid | - |
| Capmul® MCM (Glyceryl Monocaprylate) | Liquid Lipid | - |
| Carbopol 974P | Gelling Agent | For topical formulation |
Performance Metrics:
Topical and Transdermal Delivery
MCMs are effective penetration enhancers in topical and transdermal formulations due to their ability to fluidize the stratum corneum lipids.[14] They are also used to form organogels, which are semi-solid systems capable of controlled drug release.[7]
Table 4: Example of a Glycerol Monolaurate (GML) Organogel Formulation
| Component | Role | Concentration (% w/w) |
| Glycerol Monolaurate | Organogelator | 3% - 40% |
| Corn Oil | Organic Solvent | q.s. |
Performance Metrics:
-
Antimicrobial Activity: Demonstrated against Staphylococcus aureus and Escherichia coli[7]
Experimental Protocols
Protocol for Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a SEDDS formulation using a medium-chain monoglyceride as the oil phase.
Materials:
-
Poorly water-soluble API
-
Glyceryl Monocaprylate/Caprate (e.g., Capmul® MCM) (Oil)
-
A hydrophilic surfactant (e.g., Tween 80, Cremophor® EL)
-
A co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Distilled water
-
Magnetic stirrer and hot plate
-
Vortex mixer
-
Particle size analyzer
-
UV-Vis spectrophotometer
Methodology:
-
Solubility Studies:
-
Determine the saturation solubility of the API in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the API to a known volume of the excipient in a vial.
-
Mix the vials on a mechanical shaker for 48-72 hours at a controlled temperature.
-
Centrifuge the samples to separate the undissolved drug.
-
Dilute the supernatant with a suitable solvent and quantify the dissolved API concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
For each mixture, titrate with water dropwise while vortexing.
-
Visually observe the formation of clear/translucent microemulsion regions.
-
Plot the data on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation of Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the pre-weighed amount of API in the oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily solution and mix thoroughly.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and record the time taken to form a clear or bluish-white emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle type). The dissolution medium should be relevant to the intended route of administration (e.g., simulated gastric or intestinal fluid).
-
References
- 1. Effects of monoglycerides of short and medium chain fatty acids and cinnamaldehyde blend on the growth, survival, immune responses, and tolerance to hypoxic stress of Pacific white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of HLB of additives on the properties and drug release from the glyceryl monooleate matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Self-microemulsifying smaller molecular volume oil (Capmul MCM) using non-ionic surfactants: a delivery system for poorly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capmul MCM: Significance and symbolism [wisdomlib.org]
- 7. daneshyari.com [daneshyari.com]
- 8. abiteccorp.com [abiteccorp.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.ist.utl.pt [web.ist.utl.pt]
- 11. researchgate.net [researchgate.net]
- 12. A comparative evaluation of mono-, di- and triglyceride of medium chain fatty acids by lipid/surfactant/water phase diagram, solubility determination and dispersion testing for application in pharmaceutical dosage form development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-Undecanoylglycerol in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing 1-Undecanoylglycerol in their experiments, achieving optimal solubility in aqueous cell culture media is a critical first step. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in solubilizing this lipophilic compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is forming a precipitate in the cell culture medium. What is causing this?
A1: this compound is a monoglyceride with low water solubility. Direct addition to aqueous media will almost certainly result in precipitation. This is due to the hydrophobic nature of the undecanoyl fatty acid chain. To avoid this, a solubilizing agent is required to create a stable dispersion or solution.
Q2: I am observing cytotoxicity in my cell cultures after adding the solubilized this compound. How can I troubleshoot this?
A2: Cytotoxicity can arise from two main sources: the this compound itself at high concentrations or, more commonly, the solubilizing agent used.
-
Troubleshooting Steps:
-
Run a solvent control: Treat a set of cells with the solubilizing agent alone at the same final concentration used in your experiment. This will help you determine if the vehicle is the source of toxicity.
-
Reduce the concentration: Lower the concentration of both the this compound and the solubilizing agent.
-
Change the solubilization method: Some cell lines are more sensitive to certain chemicals. If you are using an organic solvent like DMSO, consider switching to a carrier protein like BSA or a cyclodextrin-based approach, which are often less toxic.
-
Check the final concentration of the solubilizing agent: Ensure the final concentration of the solvent or detergent in the cell culture medium is below its cytotoxic threshold for your specific cell line. For example, the final concentration of DMSO should ideally be kept at or below 0.1% for most cell lines to minimize toxicity.[1][2]
-
Q3: Which solubilization method is best for my experiment?
A3: The optimal method depends on your specific cell line, the required concentration of this compound, and the downstream application. Here’s a general guide:
-
Organic Solvents (e.g., DMSO, Ethanol): Suitable for preparing high-concentration stock solutions that are then diluted into the medium. However, the final solvent concentration must be carefully controlled to avoid cytotoxicity.[1][2]
-
Carrier Proteins (e.g., Bovine Serum Albumin - BSA): This method mimics the physiological transport of lipids in the body and is generally considered less toxic than organic solvents. It is an excellent choice for long-term cell culture experiments.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate lipophilic molecules, increasing their aqueous solubility. They are effective but their cytotoxicity should be evaluated for your specific cell line.
-
Detergents (e.g., Tween® 20, Triton™ X-100): These are effective solubilizers but can disrupt cell membranes and are often more cytotoxic than other methods. They are typically used for cell lysis rather than for delivering compounds to live cells, though very low, non-toxic concentrations can sometimes be used.[3]
Quantitative Data Summary
The following tables provide a summary of typical working concentrations and reported cytotoxicity data for common solubilizing agents. Note that cytotoxicity can be cell-line dependent, and it is always recommended to perform a dose-response curve for your specific experimental conditions.
Table 1: Recommended Working Concentrations of Solubilizing Agents
| Solubilizing Agent | Typical Stock Solution Concentration | Recommended Final Concentration in Media |
| DMSO | 10-100 mM (of this compound) | ≤ 0.1% (v/v) |
| Bovine Serum Albumin (BSA) | 1-5 mM (of this compound-BSA complex) | 10-100 µM (of this compound) |
| Methyl-β-cyclodextrin (MβCD) | 1-10 mM (of this compound-MβCD complex) | 0.5-2 mM (of MβCD) |
| Tween® 20 | 1-10% (w/v) stock of this compound | < 0.01% (v/v) |
Table 2: Comparative Cytotoxicity (LC50) of Solubilizing Agents on Common Cell Lines
| Solubilizing Agent | HeLa | A549 | HEK293 |
| DMSO | > 1% (72h)[4] | > 10% (24h)[5] | > 2% (for hERG current recording)[6] |
| Methyl-β-cyclodextrin (MβCD) | 10-50 mM[3] | 11 mM (Rameb), 31 mM (Crysmeb), 56 mM (HPβCD)[7] | Low cytotoxicity below 1 mM[4][8] |
| Tween® 20 | IC50 ~0.003-0.004% (72h) | IC50 ~ 0.4 µL/mL (24h)[8] | Not available |
| Triton™ X-100 | Fatal at ≥ 0.18 mM[9] | Induces cell response at low concentrations[10] | Effective for lysis[11] |
Experimental Protocols
Here are detailed protocols for solubilizing this compound using the most common methods.
Method 1: Solubilization using Dimethyl Sulfoxide (B87167) (DMSO)
This method is suitable for preparing a high-concentration stock solution that can be diluted to the desired final concentration in the cell culture medium.
Workflow for DMSO Solubilization
Caption: Workflow for solubilizing this compound with DMSO.
Protocol:
-
Prepare a stock solution: Weigh out the desired amount of this compound and dissolve it in 100% sterile DMSO to make a concentrated stock solution (e.g., 100 mM).
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be necessary.
-
Sterilization (optional): If required, sterile filter the stock solution using a 0.22 µm PTFE syringe filter.
-
Dilution into media: Just before use, dilute the stock solution into pre-warmed cell culture medium to the final desired concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. A common dilution is 1:1000, which results in a final DMSO concentration of 0.1%.[1]
-
Cell treatment: Immediately add the final solution to your cell culture.
Method 2: Complexation with Bovine Serum Albumin (BSA)
This method involves creating a complex of this compound with fatty acid-free BSA, which then acts as a carrier to deliver the lipid to the cells.
Workflow for BSA Complexation
Caption: Workflow for preparing this compound-BSA complexes.
Protocol:
-
Prepare a this compound stock: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 150 mM). Gentle heating at 65°C may aid dissolution.
-
Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile, deionized water. Filter sterilize this solution through a 0.22 µm filter.
-
Complex formation:
-
In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.
-
While gently vortexing the warm BSA solution, slowly add the ethanolic stock of this compound to achieve the desired molar ratio (e.g., 5:1 lipid to BSA).
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for the formation of the complex.
-
-
Final dilution: The resulting complex can be added directly to the cell culture medium.
Method 3: Encapsulation with Methyl-β-cyclodextrin (MβCD)
This method utilizes the ability of MβCD to form inclusion complexes with lipophilic molecules.
Workflow for MβCD Encapsulation
Caption: Workflow for encapsulating this compound with MβCD.
Protocol:
-
Prepare MβCD solution: Prepare a solution of MβCD in serum-free cell culture medium or PBS at the desired concentration (e.g., 10-50 mM).
-
Add this compound: Add the this compound directly to the MβCD solution.
-
Solubilization: Vigorously vortex or sonicate the mixture until the this compound is fully dissolved. This may take several minutes.
-
Incubation: Incubate the solution at 37°C for 1-2 hours to ensure stable complex formation.
-
Sterilization and use: Sterile filter the complex solution through a 0.22 µm filter and add it to your cell culture. It is advisable to test a range of MβCD concentrations to find the optimal balance between solubility and cytotoxicity.[12]
Signaling Pathways
This compound, as a diacylglycerol (DAG) analog, is expected to influence signaling pathways regulated by DAG. The primary targets of DAG are Protein Kinase C (PKC) isoforms. The activation of PKC can lead to a cascade of downstream events affecting cell growth, differentiation, and apoptosis.
Logical Relationship of this compound Signaling
Caption: Potential signaling pathways affected by this compound.
This compound can directly bind to the C1 domain of PKC, leading to its activation and the subsequent phosphorylation of downstream targets.[13] Additionally, as a substrate for diacylglycerol kinases (DGKs), it can be phosphorylated to form phosphatidic acid, another important signaling molecule.[14][15][16] The balance between the levels of diacylglycerol and phosphatidic acid is crucial for regulating various cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. cyclodextrinnews.com [cyclodextrinnews.com]
- 3. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations of A549 lung cell gene expression in response to biochemical toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
- 13. escholarship.org [escholarship.org]
- 14. mdpi.com [mdpi.com]
- 15. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 1-Undecanoylglycerol Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with 1-Undecanoylglycerol precipitation in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is a monoacylglycerol, a lipid molecule consisting of a glycerol (B35011) backbone esterified with one undecanoic acid molecule. Due to its long hydrocarbon tail, it is a hydrophobic (lipophilic) molecule with very low solubility in water and aqueous buffers. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol (B145695), is diluted into an aqueous medium, the compound's concentration can easily exceed its solubility limit, leading to precipitation or "crashing out" of the solution. Mono- and diglycerides are generally oil-soluble molecules with very low solubility in water.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture or aqueous assay?
A3: High concentrations of organic solvents can be toxic to cells and may interfere with experimental results. It is crucial to keep the final concentration of the organic solvent as low as possible. A general guideline is to maintain the final DMSO or ethanol concentration at or below 0.5% (v/v), and ideally below 0.1% (v/v) in cell-based assays. Always include a vehicle control (medium with the same final concentration of the solvent without this compound) in your experiments to account for any solvent effects.
Q4: My this compound precipitates immediately upon addition to my aqueous buffer/media. What can I do?
A4: Immediate precipitation is a common issue and can be addressed by optimizing your dilution technique. Here are some key strategies:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) can increase the solubility of this compound.
-
Slow, drop-wise addition with vigorous mixing: Add the stock solution drop-by-drop to the pre-warmed medium while continuously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that trigger precipitation.
-
Create an intermediate dilution: Instead of adding a highly concentrated stock directly to your final volume, create an intermediate dilution in a smaller volume of the pre-warmed medium. This can then be added to the final volume.
Q5: I observe precipitation after a few hours or days of incubation. What could be the cause and how can I prevent it?
A5: Delayed precipitation can occur due to several factors, including:
-
Compound instability: The compound may not be stable in the aqueous environment over time.
-
Interaction with media components: Salts, proteins, or other components in complex media can interact with this compound, reducing its solubility.
-
Evaporation: Evaporation of the medium in the incubator can increase the compound's concentration, leading to precipitation.
To mitigate this, consider the following:
-
Use freshly prepared solutions: Prepare the final working solution of this compound immediately before use.
-
Consider solubilizing agents: The use of surfactants or cyclodextrins can help maintain the compound in solution.
Troubleshooting Guide: Step-by-Step Solutions to Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. |
| Improper dilution technique. | Pre-warm the aqueous medium to 37°C. Add the stock solution drop-wise while vigorously vortexing. | |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution in DMSO or ethanol. | |
| Delayed Precipitation (after hours/days) | Compound instability in the aqueous environment. | Prepare fresh working solutions for each experiment and for media changes. |
| Interaction with media components. | If possible, test different basal media formulations. | |
| Media evaporation. | Ensure proper humidification in the incubator. | |
| Inconsistent Experimental Results | Partial precipitation reducing the effective concentration. | Visually inspect for any signs of precipitation before and during the experiment. Consider using a solubilizing agent to ensure homogeneity. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
This protocol outlines the basic steps for preparing a working solution of this compound in an aqueous buffer or cell culture medium.
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve it in 100% DMSO or ethanol to a final concentration of 10-50 mM.
-
Ensure the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm the desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration, ensuring the final solvent concentration remains low (ideally ≤ 0.1%).
-
While vigorously vortexing the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Using Methyl-β-Cyclodextrin to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Methyl-β-cyclodextrin (MβCD) is a commonly used derivative for this purpose.[1][2][3][4][5]
-
Prepare a MβCD Stock Solution:
-
Dissolve MβCD in sterile water or your experimental buffer to create a stock solution (e.g., 100 mM).
-
Filter-sterilize the MβCD solution.
-
-
Complexation of this compound with MβCD:
-
Prepare a stock solution of this compound in an organic solvent (e.g., ethanol) as described in Protocol 1.
-
In a sterile tube, add the desired amount of the this compound stock solution.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin film of the lipid.
-
Add the MβCD stock solution to the lipid film. The molar ratio of MβCD to this compound may need to be optimized, but a starting point of 5:1 or 10:1 is common.
-
Vortex or sonicate the mixture until the lipid film is completely dissolved, forming a clear solution. This is your aqueous stock of the this compound-MβCD complex.
-
-
Preparation of the Final Working Solution:
-
Dilute the aqueous stock of the complex into your final experimental medium to achieve the desired concentration of this compound.
-
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a general overview of the expected solubility characteristics of monoglycerides (B3428702).
| Solvent | General Solubility of Monoglycerides | Notes |
| Water | Insoluble / Very Low[4] | Hydrophobic nature limits solubility. |
| Ethanol | Soluble | A common solvent for preparing stock solutions. |
| DMSO | Soluble | A strong polar aprotic solvent suitable for dissolving many organic compounds.[6][7] |
Mandatory Visualizations
Experimental Workflow for Solubilization
Caption: A flowchart illustrating the recommended workflow for preparing a working solution of this compound, including troubleshooting steps for precipitation.
Logical Relationship for Addressing Precipitation
Caption: A decision tree outlining the logical steps to troubleshoot and overcome the precipitation of this compound in aqueous solutions.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed signaling pathways and protein targets of this compound. Some sources indicate that it possesses antifungal activity. The mechanism of action for the antifungal properties of monoglycerides is generally attributed to their ability to disrupt the cell membranes of microorganisms. Further research is needed to elucidate the specific molecular interactions and signaling cascades that may be modulated by this compound in mammalian cells.
References
- 1. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Undecanoylglycerol Delivery for In Vitro Antimicrobial Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering 1-Undecanoylglycerol for in vitro antimicrobial testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: The primary mechanism of antimicrobial action for this compound, like other medium-chain monoglycerides, is the disruption of the bacterial cell membrane. As an amphiphilic molecule, it inserts into the lipid bilayer, altering its fluidity and integrity. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.
Q2: Why is delivering this compound in in vitro assays challenging?
A2: this compound is a lipophilic compound with low water solubility. This makes it difficult to achieve and maintain the desired concentrations in aqueous culture media used for antimicrobial susceptibility testing, often leading to precipitation and inaccurate results.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing high-concentration stock solutions of lipophilic compounds like this compound. It is crucial to use the lowest effective concentration of the solvent and include a solvent-only control in your experiments to account for any potential antimicrobial or cytotoxic effects of the solvent itself.
Q4: Can I use a surfactant to improve the solubility of this compound in my assay?
A4: Yes, non-ionic surfactants like Polysorbate 80 (Tween® 80) can be used to improve the dispersion of lipophilic compounds in aqueous media.[1][2] A low concentration, typically around 0.002%, is often used.[1][3] It is essential to include a surfactant-only control to ensure it does not interfere with microbial growth or the activity of this compound.
Q5: How can I avoid micelle formation during my experiments?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - Low aqueous solubility.- "Crashing out" upon dilution of the organic stock solution into the aqueous medium. | - Prepare a high-concentration stock solution in DMSO or ethanol.- Pre-warm the culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise to the medium while vortexing to ensure rapid and even dispersion.- Consider using a co-solvent system or a low concentration of a biocompatible surfactant like Tween® 80 (e.g., 0.002%).[1][3] |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. | - Incomplete dissolution of this compound.- Formation of micelles at higher concentrations, reducing bioavailability.- Interaction of the compound with plasticware. | - Visually confirm the complete dissolution of the compound in the stock solution.- Test a broader range of concentrations to identify a clear dose-response relationship and avoid concentrations above the CMC.- Consider using low-binding microplates. |
| No antimicrobial activity observed. | - The tested microorganisms are resistant.- The concentration of this compound is too low.- The compound has degraded. | - Test against a broader panel of microorganisms, including known susceptible strains.- Ensure accurate preparation of stock solutions and dilutions.- Prepare fresh stock solutions for each experiment and store them appropriately (protected from light and at a low temperature). |
| Solvent control shows antimicrobial activity. | - The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is toxic to the microorganisms. | - Determine the highest non-inhibitory concentration of the solvent by running a titration of the solvent alone.- Ensure the final concentration of the solvent in all wells is below this toxic level (typically ≤1% for DMSO). |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of 1-Monoacylglycerols of Undecanoic (C11:0) and Undecenoic (C11:1) Acid Against Various Bacteria.
| Microorganism | Gram Stain | MAG C11:0 MIC (µg/mL) | MAG C11:1 MIC (µg/mL) |
| Staphylococcus aureus | Positive | 70 | 100 |
| Bacillus cereus | Positive | 70 | 100 |
| Escherichia coli | Negative | > 2400 | 1700 |
| Pseudomonas aeruginosa | Negative | > 2400 | > 2400 |
MAG: Monoacylglycerol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Dissolution: Add the appropriate volume of sterile-filtered DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Solubilization: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize by autoclaving.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Proposed mechanism of antimicrobial action of this compound.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1-Undecanoylglycerol under different pH and temperature conditions
Welcome to the technical support center for 1-Undecanoylglycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Stability of this compound: Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of this compound in your experiments.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I am observing rapid degradation of my this compound solution. | Inappropriate pH: this compound is an ester and is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1][2] The rate of hydrolysis is generally higher at alkaline pH compared to acidic or neutral pH. | - Adjust the pH of your solution to a neutral or slightly acidic range (pH 5-7) for improved stability.[3] - Use a suitable buffer system to maintain the desired pH. |
| Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of esters.[3] | - Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) when not in use. - For long-term storage, consider storing at -20 °C or below. - Avoid repeated freeze-thaw cycles. | |
| My analytical results for this compound concentration are inconsistent. | Acyl Migration: In solution, the acyl group of 1-monoacylglycerols can migrate from the sn-1 position to the sn-2 position, forming 2-undecanoylglycerol. This isomerization can affect analytical quantification if the method is not specific for both isomers. | - Use an analytical method, such as HPLC, that can separate and quantify both 1- and 2-monoacylglycerol isomers. - Prepare fresh solutions for each experiment to minimize the extent of isomerization. |
| Precipitation of this compound: Due to its lipophilic nature, this compound has limited solubility in aqueous solutions, which can lead to precipitation, especially at lower temperatures or higher concentrations. | - Ensure that the concentration of this compound in your aqueous buffer is below its solubility limit at the storage and experimental temperature. - Consider the use of co-solvents or emulsifiers if higher concentrations are required. | |
| I am seeing an unexpected increase in the acidity of my this compound formulation over time. | Hydrolysis to Undecanoic Acid: The degradation of this compound via hydrolysis yields undecanoic acid and glycerol (B35011). The formation of the fatty acid will lower the pH of an unbuffered solution. | - This is an indicator of product degradation. Review your storage conditions (pH and temperature). - Quantify the amount of free undecanoic acid using a suitable analytical method (e.g., HPLC or GC) to determine the extent of degradation. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound in aqueous environments is hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of undecanoic acid and glycerol.[1][2] Additionally, acyl migration can occur, where the undecanoyl group moves from the sn-1 to the sn-2 position of the glycerol backbone, forming the 2-undecanoylglycerol isomer.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range (approximately pH 5-7). Both strongly acidic and, particularly, alkaline conditions will accelerate the degradation of the ester bond.[3][4]
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing the solution at -20 °C or below is recommended. It is important to minimize freeze-thaw cycles.
Q4: Can I autoclave solutions containing this compound?
A4: Autoclaving involves high temperatures (typically 121 °C), which will significantly accelerate the hydrolysis of this compound. Therefore, autoclaving is not a recommended method for sterilizing solutions containing this compound. Sterile filtration using a 0.22 µm filter is a suitable alternative.
Q5: How can I monitor the stability of this compound in my formulation?
A5: The stability of this compound can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate and quantify this compound from its degradation products (undecanoic acid and glycerol) and any isomers (2-undecanoylglycerol).
Data on Stability of Medium-Chain Monoglycerides (B3428702)
Table 1: Effect of pH on the Stability of Monolaurin (B1671894) in Aqueous Solution at 35°C
| pH | Stability | Observation |
| 5.0 | More Stable | Bactericidal effects of monolaurin are more pronounced, suggesting the intact form is more prevalent.[3] |
| 5.5 | Stable | Reduced bactericidal efficacy compared to pH 5.0, indicating some degree of instability.[3] |
| 7.0 | Less Stable | Significantly reduced activity, suggesting increased hydrolysis at neutral pH compared to acidic pH at this temperature.[3] |
Table 2: Effect of Temperature on the Stability of Monolaurin in Aqueous Solution at pH 5.0
| Temperature (°C) | Stability | Observation |
| 7 | More Stable | Bacteriostatic effects are more prominent, suggesting the compound is more stable at lower temperatures.[3] |
| 15 | Stable | Intermediate stability observed.[3] |
| 35 | Less Stable | Bactericidal effects increase, which may be linked to both increased microbial susceptibility and a higher rate of hydrolysis affecting cell membranes.[3] |
Experimental Protocols
Protocol for a Stability Study of this compound in an Aqueous Formulation
1. Objective: To evaluate the stability of this compound in an aqueous buffered solution under different temperature conditions over a specified period.
2. Materials:
-
This compound
-
Buffer salts (e.g., citrate, phosphate)
-
High-purity water
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Stability chambers or incubators set to the desired temperatures (e.g., 5 °C, 25 °C, 40 °C)
3. Method:
-
Preparation of Buffered Formulation:
-
Prepare a buffer solution of the desired pH (e.g., pH 6.0) using the appropriate buffer salts and high-purity water.
-
Accurately weigh the required amount of this compound and dissolve it in a small amount of a suitable co-solvent (e.g., ethanol) if necessary.
-
Slowly add the this compound solution to the buffer while stirring to achieve the final target concentration. Ensure the final concentration of the co-solvent is low and does not affect the stability.
-
Verify the final pH of the formulation and adjust if necessary.
-
-
Stability Study Setup:
-
Aliquot the formulation into suitable, inert, sealed containers (e.g., glass vials with Teflon-lined caps).
-
Place the samples in stability chambers at the selected temperatures (e.g., 5 °C, 25 °C, and 40 °C for an accelerated stability study).
-
Pull samples at predetermined time points (e.g., T=0, 1, 2, 4, 8, and 12 weeks).
-
-
Sample Analysis:
-
At each time point, visually inspect the samples for any changes in appearance (e.g., precipitation, color change).
-
Measure the pH of the samples.
-
Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products (e.g., undecanoic acid).
-
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature condition.
-
Determine the degradation rate constant and the shelf-life (e.g., t90, the time it takes for 10% of the active ingredient to degrade) at each temperature.
-
If conducting an accelerated stability study, the data from the higher temperatures can be used to predict the long-term stability at the recommended storage temperature using the Arrhenius equation.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for a stability study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Influence of Temperature, pH, and Glycerol Monolaurate on Growth and Survival of Listeria monocytogenes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of water on aggregation and stability of monoglycerides in hydrophobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the accurate quantification of 1-Undecanoylglycerol due to isomerization
This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges in the accurate quantification of 1-Undecanoylglycerol due to isomerization. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound, and why is it a concern?
A1: Isomerization, specifically acyl migration, is a spontaneous intramolecular reaction where the undecanoyl group on the glycerol (B35011) backbone moves from the sn-1 position to the sn-2 position, converting this compound into 2-Undecanoylglycerol, and vice versa. This is a significant concern because 1-monoacylglycerols (like this compound) are thermodynamically more stable than their 2-monoacylglycerol counterparts. Over time and under certain conditions, an equilibrium will be established, with a higher proportion of the 1-isomer. This can lead to inaccurate quantification of the specific isomer of interest in your sample, compromising experimental results.
Q2: What factors promote the isomerization of this compound?
A2: Several factors can accelerate acyl migration in monoacylglycerols, including:
-
Temperature: Higher temperatures increase the rate of isomerization.
-
pH: Both acidic and basic conditions can catalyze the reaction. Isomerization is generally minimized at a pH of around 4-5.[1]
-
Solvent Polarity: Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[2][3]
-
Water Activity: Low water activity can promote isomerization.[2]
-
Presence of Catalysts: Impurities or reagents that can act as acid or base catalysts will increase the rate of isomerization.
Q3: How can I minimize isomerization during sample storage?
A3: To minimize isomerization during storage, follow these guidelines:
-
Store at low temperatures: Store samples at -80°C for long-term storage and on ice or at 4°C for short-term handling.[1]
-
Use appropriate solvents: Store lipid extracts in a polar solvent or a solvent mixture such as chloroform:methanol (2:1, v/v) at low temperatures.[4]
-
Control pH: If samples are in an aqueous environment, ensure the pH is mildly acidic (around pH 4-5) to slow down the migration.[1]
-
Minimize storage time: Analyze samples as quickly as possible after extraction and purification.
Q4: Which analytical techniques are best suited for distinguishing and quantifying 1- and 2-Undecanoylglycerol isomers?
A4: Techniques that can separate and specifically detect the isomers are essential. Gas chromatography-mass spectrometry (GC-MS) after derivatization is a common and effective method.[5] Derivatization, for instance, through silylation, stabilizes the hydroxyl groups and allows for the chromatographic separation of the isomers.[5] Other methods include nuclear magnetic resonance (NMR) spectroscopy with derivatization to form stable isopropylidene derivatives, and supercritical fluid chromatography-mass spectrometry (SFC-MS).[6][7]
Troubleshooting Guides
Problem: Inconsistent quantification of this compound across replicate samples.
| Potential Cause | Troubleshooting Step |
| Acyl migration during sample preparation. | 1. Ensure all sample preparation steps are carried out at low temperatures (on ice or at 4°C).[1]2. Minimize the time between sample extraction and analysis.3. Use solvents known to inhibit acyl migration, such as polar solvents like t-butanol or acetone, where appropriate.[3][8] |
| Incomplete or inconsistent derivatization (for GC-MS). | 1. Review your derivatization protocol. Ensure the correct reagent-to-sample ratio and reaction time/temperature.2. Use a fresh batch of derivatization reagent.3. Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Contamination from lab equipment. | 1. Use high-purity solvents and reagents.[9]2. Thoroughly clean all glassware with appropriate solvents before use.[9]3. Be aware of potential contaminants from plasticware, such as pipette tips or vials.[9] |
Problem: Detection of 2-Undecanoylglycerol in a pure this compound standard.
| Potential Cause | Troubleshooting Step |
| Isomerization of the standard during storage. | 1. Verify the storage conditions of your standard (temperature, solvent).2. Purchase a new, certified standard if there are doubts about the integrity of the current one.3. Aliquot the standard upon receipt to minimize freeze-thaw cycles. |
| Acyl migration during sample preparation for analysis. | 1. Prepare the standard for analysis under the same conditions as your samples, following best practices to minimize isomerization (low temperature, appropriate solvents).2. Analyze the standard immediately after preparation. |
| In-source isomerization in the mass spectrometer. | 1. Review your MS source parameters. High temperatures can sometimes induce isomerization.2. If possible, try a softer ionization technique. |
Quantitative Data Summary
The choice of solvent and the amount of water in the system can significantly impact the rate of acyl migration. The following table summarizes the effect of solvent type and water activity (aw) on the isomerization of 2-monoacylglycerols (2-MAGs) to 1-monoacylglycerols (1-MAGs). A higher ratio of 2-MAG to total MAG indicates better inhibition of isomerization.
| Solvent System | 2-MAG / Total MAG Ratio after 20 days (%) | Inference on Isomerization |
| t-butanol | 79.98% | Best inhibition (most polar)[3] |
| Ethanol | 73.14% | Good inhibition[3] |
| Acetone | 68.76% | Moderate inhibition[3] |
| Dichloromethane | 64.62% | Poor inhibition[3] |
| Hexane | 34.01% | Promotes isomerization (least polar)[3] |
| Water Activity (aw) | Relative Rate of Acyl Migration | Inference on Isomerization |
| 0.11 | Highest | Promotes isomerization[2] |
| 0.74 | Intermediate | Moderate inhibition[2] |
| 0.53 | Low | Good inhibition[2] |
| 0.97 | Lowest | Best inhibition[2] |
Experimental Protocols
Protocol 1: Sample Handling and Storage to Minimize Acyl Migration
-
Extraction: Perform lipid extractions at low temperatures. A modified Folch method using ice-cold solvents (chloroform:methanol 2:1 v/v) is recommended.
-
Solvent Evaporation: If solvent evaporation is necessary, use a stream of nitrogen gas at a low temperature. Avoid heating the sample.
-
Storage of Lipid Extract:
-
For short-term storage (less than 24 hours), store the lipid extract in a sealed vial at 4°C.
-
For long-term storage, store the extract at -80°C.
-
If the sample is in an aqueous solution, adjust the pH to 4-5 before storage.[1]
-
-
Preparation for Analysis: When ready for analysis, bring the sample to the required temperature on ice. Minimize the time the sample is at room temperature.
Protocol 2: Quantification of this compound by GC-MS after Silylation
This protocol is adapted from methods for analyzing monoacylglycerol regio-isomers.[5]
-
Sample Preparation:
-
Place a known amount of the lipid extract (e.g., 10-100 µg) into a GC vial insert.
-
Add an appropriate internal standard (e.g., 1-monopentadecanoin).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried sample.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Detection: Use electron impact (EI) ionization.
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Monitor characteristic ions for the silylated derivatives of 1- and 2-Undecanoylglycerol. The fragmentation patterns will differ, allowing for their distinction. For example, for silylated monopalmitoyl-glycerol, the α-isomer (1- or 3-position) shows a characteristic loss of 103 amu, while the β-isomer (2-position) shows diagnostic fragments at m/z 218, 203, and 191.[5] Similar characteristic fragments should be identified for undecanoylglycerol.
-
-
-
Quantification:
-
Identify the peaks for 1- and 2-Undecanoylglycerol based on their retention times and characteristic ions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration using a calibration curve prepared with pure standards of 1- and 2-Undecanoylglycerol that have undergone the same derivatization process.
-
Visualizations
Caption: Acyl migration of this compound.
Caption: Workflow for accurate this compound quantification.
References
- 1. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 1-Undecanoylglycerol antimicrobial assays
Welcome to the technical support center for 1-Undecanoylglycerol antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining consistent and reliable results in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
General & Compound-Related Issues
Q1: What is this compound and what is its expected antimicrobial activity?
A1: this compound, also known as monolaurin (B1671894) or MAG C11:0, is a monoacylglycerol (MAG). MAGs are known for their broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus[1]. Their mechanism of action is primarily attributed to the disruption of the bacterial cell membrane. Gram-negative bacteria may show higher resistance due to their outer membrane structure[1][2].
Q2: I am observing no antimicrobial activity, or the activity is much lower than expected. What is the likely cause?
A2: This is a common issue related to the physicochemical properties of this compound. It is a lipophilic compound with poor water solubility. In aqueous assay media, it can precipitate out of solution or form micelles, reducing the effective concentration available to interact with the microbes.
Troubleshooting Steps:
-
Solvent Selection: Prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Final Solvent Concentration: Ensure the final concentration of the solvent in your assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
Solvent Control: Always include a solvent control (medium + solvent at the final concentration, without this compound) to ensure the solvent itself is not inhibiting microbial growth.
-
Emulsifiers: Consider the use of non-ionic surfactants or emulsifiers like Tween 80 to improve the dispersion of the compound in the aqueous medium. Be sure to run controls for the emulsifier as well.
Assay-Specific Troubleshooting
Q3: My Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent MIC values are often due to minor variations in experimental parameters.[3][4] Several factors can influence the outcome of antimicrobial susceptibility testing.[5]
Troubleshooting Checklist for Inconsistent MICs
| Parameter | Potential Issue | Recommended Solution |
| Inoculum Density | Inoculum is too high or too low, or varies between experiments. | Standardize the inoculum to a 0.5 McFarland turbidity standard (~1 x 10⁸ CFU/mL) using a spectrophotometer or McFarland standards.[6] Prepare the inoculum fresh for each experiment. |
| Compound Preparation | Precipitation of this compound during serial dilution. | Visually inspect the wells of your microtiter plate for any cloudiness or precipitate after preparing the dilutions. Prepare stock solutions fresh. |
| Medium Composition | Variations in pH or cation concentration of the Mueller-Hinton Broth (MHB) or other media can affect antimicrobial activity.[7] | Use the same batch of medium for a set of related experiments. Ensure the pH is correct as per standard protocols (e.g., CLSI guidelines). |
| Incubation | Fluctuations in incubation temperature or duration.[7] | Use a calibrated incubator and maintain a consistent incubation time (e.g., 16-20 hours at 37°C) for all experiments.[8] |
| Plate Reading | Subjective differences in determining "no visible growth." | Use a plate reader to measure optical density (OD) for a quantitative assessment of growth. Alternatively, use a growth indicator dye like resazurin. |
Below is a troubleshooting workflow to help identify the source of variability.
Q4: I am not seeing clear zones of inhibition in my agar (B569324) diffusion (e.g., Kirby-Bauer) assay. Is this method suitable for this compound?
A4: The agar diffusion method is often a poor choice for lipophilic or non-polar compounds like this compound.[6] The method relies on the compound diffusing from a disk or well into the aqueous agar matrix. Poor water solubility severely limits this diffusion, which can result in small or non-existent zones of inhibition even if the compound is active.[6] For these types of compounds, dilution methods are more reliable.[9]
Comparison of Common Antimicrobial Assays
| Assay Method | Principle | Pros for this compound | Cons for this compound |
| Broth Microdilution | Determines the lowest concentration (MIC) that inhibits visible growth in a liquid medium.[8] | Quantitative (provides an MIC value). Less dependent on compound diffusion. High-throughput.[4][8] | Compound precipitation can still be an issue if solubility limits are exceeded. |
| Agar Diffusion | Measures the diameter of a zone of growth inhibition around a disk or well containing the compound.[9] | Simple, low cost.[9] | Unreliable due to poor diffusion of lipophilic compounds in agar.[6] Provides qualitative rather than quantitative results. |
| Time-Kill Assay | Measures the rate of bacterial killing over time when exposed to a specific concentration of the compound.[10][11] | Provides dynamic information (bactericidal vs. bacteriostatic).[12] Can help understand the speed of action.[11] | More labor-intensive and lower throughput than MIC assays.[13] |
Recommendation: The Broth Microdilution method is the recommended starting point for determining the MIC of this compound. If you need to understand the dynamics of its antimicrobial action, a Time-Kill Assay is appropriate.
Experimental Protocols & Methodologies
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) with modifications for a lipophilic compound.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved. b. This will serve as your primary stock solution.
2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the assay wells.
3. Plate Preparation (96-Well Plate): a. Add 50 µL of sterile broth to wells in columns 2 through 12. b. Prepare an intermediate dilution of your stock solution in broth. For example, add a calculated amount of the 10 mg/mL stock to broth to create a 2X starting concentration for your serial dilution (e.g., 256 µg/mL). Ensure the DMSO concentration in this well does not exceed 2%. c. Add 100 µL of this 2X starting concentration to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. e. Column 11: Growth Control (50 µL broth, no compound). f. Column 12: Sterility Control (100 µL broth, no compound, no inoculum). g. If using a solvent, add a solvent control (broth + solvent at the highest concentration used in the assay).
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 37°C for 16-20 hours.[8]
5. Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth.[3] b. Check the control wells: Column 11 should show turbidity (growth), and column 12 should be clear (sterile).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. woah.org [woah.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Kill & Rapid Antimicrobial Efficacy Test Studies [eurofinsus.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [helda.helsinki.fi]
Technical Support Center: Optimizing 1-Undecanoylglycerol Concentration for Synergistic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal concentration of 1-Undecanoylglycerol for synergistic studies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing a synergistic study with this compound?
A1: The initial and most critical step is to determine the individual dose-response curve for this compound and the compound(s) it will be combined with. This involves treating your experimental system (e.g., cell line) with a range of concentrations of each agent separately to determine key parameters like the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values are essential for designing the combination experiments.
Q2: How do I prepare a stock solution of this compound for cell culture experiments?
A2: Due to its lipid nature, this compound has low solubility in aqueous solutions. A common method is to first dissolve it in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.
Q3: My this compound solution precipitates when I add it to the cell culture medium. What can I do?
A3: This is a common issue with lipid-based compounds. Here are several troubleshooting steps:
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[1][2]
-
Perform serial dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in the media.
-
Increase the serum concentration: If using a serum-containing medium, temporarily increasing the serum percentage can help to emulsify the lipid.
-
Complex with BSA: For serum-free applications, this compound can be complexed with fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery to cells.
Q4: What methods can I use to quantify synergy between this compound and another compound?
A4: Several methods are widely used to quantify drug synergy:
-
Isobolographic Analysis: This graphical method plots the concentrations of two drugs that produce a specified level of effect. Combinations that fall below the line of additivity are considered synergistic.
-
Combination Index (CI) Method: Developed by Chou and Talalay, this method uses the median-effect equation to calculate a CI value. A CI less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3][4]
-
Response Surface Analysis: This approach models the combined effect of two drugs across a range of concentrations in a three-dimensional plot, allowing for a comprehensive visualization of the interaction.[4]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data for this compound
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Solubilization | This compound may not be fully dissolved in the stock solution or may be precipitating at different rates between experiments. | Prepare fresh stock solutions for each experiment. Vortex the stock solution thoroughly before each dilution. Visually inspect the final dilutions for any signs of precipitation before adding them to the cells. |
| Interaction with Labware | As a lipid, this compound can adhere to the surface of plastic labware, reducing the effective concentration. | Use low-adhesion microplates and pipette tips. Consider using glass vials for stock solution storage. |
| Cell Density Variation | The initial number of cells seeded can significantly impact the outcome of a dose-response experiment. | Implement a strict cell counting and seeding protocol to ensure consistency across all wells and experiments. |
Issue 2: Difficulty Interpreting Synergy Analysis Results
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Concentration Range | If the concentrations tested are too high or too low, it can be difficult to accurately determine the nature of the interaction. | Center your combination matrix around the individual EC50/IC50 values of each compound. Include concentrations above and below the EC50/IC50. |
| Incorrect Null Hypothesis Model | Different models of synergy (e.g., Loewe additivity, Bliss independence) make different assumptions. Using an inappropriate model can lead to misinterpretation. | The Chou-Talalay (CI) method is widely applicable.[4] If possible, analyze your data using more than one method to see if the results are consistent. |
| Off-target Effects of Solvents | If the solvent concentration varies between wells, it can confound the results. | Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells, including single-agent and combination treatments. |
Experimental Protocols
Protocol 1: Determination of Individual EC50/IC50 Values
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% ethanol. Prepare a stock solution of the partner compound in a suitable solvent (e.g., DMSO or water).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: On the day of treatment, prepare a series of 2-fold dilutions of each compound in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of each compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the response versus the log of the concentration and use non-linear regression to determine the EC50/IC50 value for each compound.
Protocol 2: Checkerboard Assay for Synergy Determination
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the partner compound along the y-axis. The top-left corner will have the highest concentration of both, while the bottom-right will have the lowest. Include wells with each compound alone and a vehicle control.
-
Cell Seeding and Treatment: Seed cells as in Protocol 1 and treat them with the prepared drug combinations.
-
Incubation and Endpoint Assay: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Analyze the data using isobologram or Combination Index (CI) analysis to determine if the combination is synergistic, additive, or antagonistic.
Quantitative Data Summary for Checkerboard Assay Analysis
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergism |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Note: Some literature may use a CI of < 1 for synergy. The range of 0.9-1.1 for additivity allows for some experimental variability.[4]
Visualizations
Experimental Workflow for Synergy Studies
Caption: Workflow for determining synergistic interactions.
Hypothetical Signaling Pathways for Investigation
Caption: Potential mechanisms for synergistic action.
References
addressing matrix effects in the mass spectrometric analysis of 1-Undecanoylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 1-Undecanoylglycerol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Low or Inconsistent Signal Intensity for this compound
Question: My signal for this compound is weak and varies significantly between injections of the same sample. Could this be due to matrix effects, and what are the immediate steps I can take?
Answer: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects. Co-eluting compounds from the biological matrix, particularly phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's source.[1]
Immediate Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the instrument's limit of quantification (LOQ).
-
Optimize Chromatography: Modifying your liquid chromatography (LC) method can help separate this compound from the matrix components that are causing ion suppression.
-
Gradient Adjustment: Extend the elution gradient to increase the separation between your analyte and interfering compounds.
-
Column Chemistry: Consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) or biphenyl (B1667301) column) that may offer different selectivity for lipids.
-
-
Review Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects. Re-evaluate your sample preparation protocol to ensure it is effectively removing interfering substances.[2]
Issue 2: Poor Reproducibility and Accuracy in Quantitative Analysis
Question: I am observing poor reproducibility (%CV > 15%) and accuracy in my quantitative analysis of this compound, even with an internal standard. What could be the cause and how can I improve it?
Answer: Poor reproducibility and accuracy are often linked to uncompensated matrix effects. While a standard internal standard can correct for some variability, a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.
Troubleshooting and Optimization:
-
Internal Standard Selection:
-
Best Practice: Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d5). While not always readily available, it is the gold standard for compensating for matrix effects.
-
Alternative: If a SIL-IS is unavailable, use a close structural analog that is not present in the sample, such as 1-Heptadecanoylglycerol (MAG 17:1).[2]
-
-
Sample Preparation Enhancement:
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to liquid-liquid extraction (LLE) or protein precipitation (PPT).[2] Consider using a mixed-mode or lipid-specific SPE cartridge.
-
Phospholipid Removal: Specialized sample preparation products are available that specifically target the removal of phospholipids, a major cause of ion suppression in lipid analysis.[3]
-
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4] This can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In biological matrices like plasma, phospholipids are a major contributor to matrix effects, especially with electrospray ionization (ESI).[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of it spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is infused into the mass spectrometer after the LC column, and a blank matrix extract is injected. Dips in the baseline signal of the standard indicate regions of ion suppression.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, leading to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving more polar interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for reducing matrix effects. It uses a solid sorbent to selectively retain and elute this compound, providing a much cleaner extract than LLE or PPT.[2]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A4: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound (e.g., this compound-d5) is not commonly listed by major suppliers. However, custom synthesis services may be available. Alternatively, deuterated versions of other mono-, di-, and triglycerides are available from suppliers like Avanti Polar Lipids and Cayman Chemical, and a close structural analog can be used.[5][6][7]
Data Presentation
The following tables summarize the expected performance of different sample preparation techniques in reducing matrix effects for monoacylglycerol analysis.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | Medium |
| Solid-Phase Extraction (SPE) | High | High | Low-Medium |
| Phospholipid Removal Plates | Very High | High | High |
Table 2: Quantitative Impact of Sample Preparation on Analyte Response (Illustrative)
| Sample Preparation Method | Analyte Response (Relative to Neat Standard) | Phospholipid Removal Efficiency |
| Protein Precipitation | 25% | Low |
| Solid-Phase Extraction (SPE) | 70% | Medium |
| HybridSPE®-Phospholipid | >95% | High |
Note: These are illustrative values based on studies of similar analytes and demonstrate the significant impact of phospholipid removal on signal intensity. Actual values for this compound may vary.[3]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound standard solution
-
Your established sample preparation method (e.g., LLE, SPE)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set C) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis using LLE
Objective: To extract this compound from plasma while minimizing matrix effects.
Materials:
-
Plasma sample
-
Internal Standard (e.g., 1-Heptadecanoylglycerol or this compound-d5 if available)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 1.5 mL of a 2:1 (v/v) mixture of MTBE:Methanol.
-
Vortex for 1 minute.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of Acetonitrile:Isopropanol 1:1) for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting workflow for addressing low signal intensity.
References
- 1. 20:0-20:1-20:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 5. 1,3-18:0 D5 DG powder Avanti Polar Lipids [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
strategies to enhance the bioavailability of 1-Undecanoylglycerol in formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation and experimental evaluation of 1-Undecanoylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is its lipophilic nature, leading to poor aqueous solubility. This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, as a monoglyceride, it may be susceptible to enzymatic degradation in the gastrointestinal tract.
Q2: Which formulation strategies are most effective for enhancing the bioavailability of this compound?
A2: Lipid-based drug delivery systems are highly effective for lipophilic compounds like this compound.[1][2][3][4] Key strategies include:
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically < 200 nm), which increase the surface area for absorption.[5][6][7][8]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate the drug and provide controlled release.[9][10]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs are composed of a blend of solid and liquid lipids, offering improved drug loading and stability.[4][11]
Q3: How do lipid-based formulations improve the absorption of this compound?
A3: Lipid-based formulations enhance absorption through several mechanisms:
-
Improved Solubilization: They keep the lipophilic drug in a dissolved state within the gastrointestinal tract.[12]
-
Stimulation of Lymphatic Transport: Lipids can promote the transport of the drug through the lymphatic system, bypassing the first-pass metabolism in the liver.[2]
-
Interaction with Enterocytes: The lipid components can interact with the intestinal cells, facilitating drug uptake. The absorption of monoglycerides (B3428702) is a natural physiological process.[13]
Q4: What is the "monoglyceride pathway" and how is it relevant to this compound absorption?
A4: The "monoglyceride pathway" is a major route for the absorption of dietary fats.[13] In this pathway, triglycerides are hydrolyzed into fatty acids and 2-monoglycerides. These products, along with bile salts, form mixed micelles that are taken up by enterocytes. Inside the enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system.[13] Formulating this compound can leverage this natural pathway for efficient absorption.
Troubleshooting Guides
Formulation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading in SLNs/NLCs | This compound has poor solubility in the solid lipid matrix. The drug is expelled during lipid crystallization. | 1. Screen different solid lipids to find one with better solubilizing capacity for this compound. 2. For NLCs, incorporate a liquid lipid in which this compound is highly soluble. 3. Optimize the homogenization temperature to ensure the drug is fully dissolved in the molten lipid. |
| Particle Aggregation in Nanoemulsion/SLN Dispersion | Insufficient surfactant concentration or inappropriate surfactant type. High concentration of the dispersed phase. | 1. Increase the surfactant concentration. 2. Use a combination of surfactants (e.g., a non-ionic surfactant with a charged surfactant) to provide both steric and electrostatic stabilization. 3. Optimize the oil/lipid phase to aqueous phase ratio. |
| Physical Instability of Formulation During Storage (e.g., Creaming, Sedimentation, Crystal Growth) | Ostwald ripening in nanoemulsions. Polymorphic transitions in SLNs. | 1. For nanoemulsions, select an oil phase with very low aqueous solubility. 2. For SLNs, use a mixture of lipids to create a less ordered crystalline structure, which can reduce drug expulsion. 3. Store at a controlled temperature to minimize physical changes. |
Experimental & Analytical Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in In Vitro Release Data | Inconsistent dispersion of the formulation in the release medium. Drug precipitation in the aqueous medium. | 1. Ensure consistent and gentle agitation during the release study. 2. Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids to better maintain drug solubility.[14] 3. For lipolysis studies, ensure the activity of the lipase (B570770) is consistent across experiments. |
| Poor Correlation Between In Vitro Release and In Vivo Bioavailability | The in vitro test does not adequately simulate the complex processes of digestion and absorption. | 1. Utilize an in vitro lipolysis model to simulate the digestion of the lipid formulation, as this is a critical step for drug release and absorption.[14][15] 2. Consider using cell-based permeability assays (e.g., Caco-2) to assess the potential for intestinal transport.[5][6][7][11][15] |
| Low and Variable Drug Concentrations in Plasma Samples | Poor oral bioavailability of the formulation. Analytical method lacks sufficient sensitivity or is prone to matrix effects. | 1. Re-evaluate the formulation strategy to further enhance solubility and absorption. 2. Develop and validate a sensitive and robust analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[16][17] 3. Use an appropriate internal standard to correct for matrix effects and extraction variability. |
Quantitative Data Summary
| Formulation Strategy | Model Drug | Fold Increase in Oral Bioavailability (Compared to Unformulated Drug) | Reference |
| Solid Dispersion in a surface-active carrier | Poorly water-soluble drug | 21-fold | [18] |
| Nanoemulsion | Baicalein | 5.23-fold (compared to suspension) | [19] |
| Solid Lipid Nanoparticles | Amphotericin B | Relative bioavailability of 1.05 (compared to IV) | [10] |
Experimental Protocols
Preparation of this compound Nanoemulsion
This protocol is based on a high-pressure homogenization method.[20][21]
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (as oil phase)
-
Polysorbate 80 (surfactant)
-
Lecithin (B1663433) (co-surfactant)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve a predetermined amount of this compound in MCT oil. Add lecithin and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve Polysorbate 80 in purified water.
-
Pre-emulsion Formation: Heat both the oil and aqueous phases to 60-70°C. Add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a hot homogenization and ultrasonication technique.[22][23][24]
Materials:
-
This compound
-
Glyceryl monostearate (solid lipid)
-
Poloxamer 188 (surfactant)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Disperse the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer at 12,000 rpm for 10 minutes to form a hot pre-emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.
-
Nanoparticle Formation: Disperse the resulting hot nanoemulsion in cold water (2-4°C) under gentle stirring to solidify the lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
In Vitro Lipolysis Assay
This protocol is adapted from established methods to assess the digestion of lipid-based formulations.[8][12][14][25][26]
Materials:
-
This compound formulation
-
Digestion buffer (e.g., Tris-maleate buffer, pH 6.5)
-
Bile salts (e.g., sodium taurocholate)
-
Phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Pancreatic lipase extract
-
Calcium chloride solution
-
NaOH solution for titration
-
pH-stat apparatus
Procedure:
-
Setup: Set up a thermostated reaction vessel at 37°C connected to a pH-stat titrator.
-
Dispersion: Add the digestion buffer containing bile salts and phospholipids to the vessel. Introduce the this compound formulation and allow it to disperse for 15 minutes.
-
Initiation of Lipolysis: Add the pancreatic lipase extract and calcium chloride solution to start the reaction.
-
Titration: Maintain the pH at the setpoint (e.g., 6.5) by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release from the lipid digestion.
-
Sampling: At predetermined time points, withdraw samples and immediately inhibit lipase activity (e.g., by adding a lipase inhibitor or by heat).
-
Analysis: Centrifuge the samples to separate the aqueous and lipid phases. Analyze the concentration of this compound in the aqueous phase (representing the solubilized fraction available for absorption) by a validated analytical method like LC-MS/MS.
Visualizations
Caption: Experimental workflow for preparing lipid-based nanoparticles.
Caption: Simplified signaling pathway of this compound absorption.
Caption: Logical relationship for enhancing bioavailability.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. aenova-group.com [aenova-group.com]
- 4. Methods for Formulation and Preparation of Nanoemulsions [ebrary.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 13. japsonline.com [japsonline.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. enamine.net [enamine.net]
- 16. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 20. Nanoemulsion preparation [protocols.io]
- 21. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. scispace.com [scispace.com]
- 24. wisdomlib.org [wisdomlib.org]
- 25. irf.fhnw.ch [irf.fhnw.ch]
- 26. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 1-Undecanoylglycerol and Monolaurin
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antibacterial properties, mechanisms of action, and experimental data of 1-Undecanoylglycerol and Monolaurin.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the promising candidates are monoglycerides (B3428702), which are esters of glycerol (B35011) and fatty acids. This guide provides a detailed comparison of the antibacterial activities of two such compounds: this compound and Monolaurin (also known as glycerol monolaurate). Both are medium-chain monoglycerides that have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This document aims to provide a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental protocols used to evaluate their antibacterial potential.
Mechanism of Antibacterial Action
The primary antibacterial mechanism for both this compound and Monolaurin is the disruption of the bacterial cell membrane.[1][2] Their amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic fatty acid tail, allows them to integrate into the lipid bilayer of the bacterial cell membrane.[1] This integration disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential cellular components, such as ions and metabolites, and ultimately leading to cell death.[1] This physical disruption of the membrane is a key advantage, as it is a mechanism to which bacteria are less likely to develop resistance compared to the targeted biochemical pathways of traditional antibiotics.[1] While both compounds share this general mechanism, differences in their fatty acid chain length (undecanoic acid with 11 carbons for this compound and lauric acid with 12 carbons for Monolaurin) can influence their efficacy against different types of bacteria.
References
A Comparative Analysis of Antifungal Efficacy: 1-Undecanoylglycerol Versus Other Medium-Chain Monoglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal efficacy of 1-Undecanoylglycerol (monolaurin) against other medium-chain monoglycerides (B3428702), specifically monocaprin (B1671684) and monocaprylin (B12243). The information presented herein is a synthesis of findings from multiple in vitro studies, offering a valuable resource for those engaged in the discovery and development of novel antifungal agents.
Medium-chain monoglycerides, esters of glycerol (B35011) and medium-chain fatty acids, have garnered significant attention for their broad-spectrum antimicrobial properties. Their primary mechanism of action involves the disruption of the lipid bilayer of microbial cell membranes, a physical mode of action that may circumvent the development of resistance. This guide focuses on their activity against Candida albicans, a prevalent fungal pathogen.
Quantitative Comparison of Antifungal Efficacy
The antifungal efficacy of these compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound (monolaurin), monocaprin, and monocaprylin against Candida albicans. It is important to note that these values are compiled from various studies and may reflect different experimental conditions.
| Monoglyceride (Fatty Acid Chain Length) | Candida albicans MIC Range (µg/mL) | Candida albicans MIC Range (µM) | Reference(s) |
| 1-Monocaprylin (C8) | Not widely reported | Not widely reported | |
| 1-Monocaprin (C10) | 310 - 630 | 1210 - 2460 | |
| This compound (Monolaurin) (C11/C12) | 17 - 34 | 62.5 - 125 |
Note: The MIC values for monocaprin were converted from mg/mL assuming a density similar to water. The molar masses used for conversion are approximately: Monocaprylin (218.3 g/mol ), Monocaprin (246.4 g/mol ), and Monolaurin (274.4 g/mol ).
From the available data, this compound (monolaurin) demonstrates a significantly lower MIC against Candida albicans compared to monocaprin, suggesting a higher in vitro antifungal potency. Data for monocaprylin against Candida albicans is not as readily available in the reviewed literature.
Mechanism of Antifungal Action: Fungal Membrane Disruption
The primary antifungal mechanism of medium-chain monoglycerides is the disruption of the fungal cell membrane's integrity. This process is initiated by the insertion of the monoglyceride molecules into the lipid bilayer, leading to a cascade of events that ultimately result in cell death.
synergistic effect of 1-Undecanoylglycerol with conventional antibiotics against MRSA
A Comparative Guide for Researchers and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel therapeutic strategies. One promising avenue of research is the synergistic application of natural compounds with conventional antibiotics to enhance their efficacy against these resilient pathogens. This guide provides a comparative analysis of the synergistic effects of Shikonin, a natural naphthoquinone, with various conventional antibiotics against MRSA. The data presented is derived from in-vitro experimental studies and is intended to inform further research and development in this critical area.
Quantitative Analysis of Synergistic Activity
The synergistic potential of Shikonin in combination with a panel of seven conventional antibiotics was evaluated against three distinct MRSA strains: ATCC 33591, CCARM 3090, and the clinical isolate DPS-1. The checkerboard assay was employed to determine the Minimum Inhibitory Concentrations (MICs) of the individual agents and their combinations. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the degree of synergy. A FICI of ≤ 0.5 is indicative of a synergistic interaction.
The results, as summarized in the table below, demonstrate that Shikonin exhibits a significant synergistic effect with all tested antibiotics against the MRSA strains.[1][2] The MIC of Shikonin was reduced by 2- to 16-fold when used in combination with the antibiotics.[1] Similarly, the MICs of the conventional antibiotics were also considerably lowered in the presence of Shikonin, indicating a potentiation of their antibacterial activity.[1]
| MRSA Strain | Antibiotic | MIC of Shikonin Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Shikonin in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| ATCC 33591 | Oxacillin | 16 | 512 | 4 | 128 | 0.50 | Additive |
| Gentamicin (B1671437) | 16 | 128 | 2 | 16 | 0.25 | Synergy | |
| Amikacin (B45834) | 16 | 256 | 2 | 32 | 0.25 | Synergy | |
| Amoxicillin | 16 | >1024 | 4 | 256 | ≤0.25 | Synergy | |
| Cefoxitin | 16 | 128 | 2 | 16 | 0.25 | Synergy | |
| Ceftazidime | 16 | 512 | 2 | 64 | 0.25 | Synergy | |
| Chloramphenicol | 16 | 64 | 2 | 8 | 0.25 | Synergy | |
| CCARM 3090 | Oxacillin | 16 | 1024 | 4 | 128 | 0.38 | Synergy |
| Gentamicin | 16 | 256 | 2 | 32 | 0.25 | Synergy | |
| Amikacin | 16 | 512 | 2 | 64 | 0.25 | Synergy | |
| Amoxicillin | 16 | >1024 | 4 | 256 | ≤0.25 | Synergy | |
| Cefoxitin | 16 | 256 | 2 | 32 | 0.25 | Synergy | |
| Ceftazidime | 16 | 1024 | 2 | 128 | 0.25 | Synergy | |
| Chloramphenicol | 16 | 128 | 2 | 16 | 0.25 | Synergy | |
| DPS-1 | Oxacillin | 8 | 512 | 2 | 64 | 0.38 | Synergy |
| Gentamicin | 8 | 128 | 1 | 16 | 0.25 | Synergy | |
| Amikacin | 8 | 256 | 1 | 32 | 0.25 | Synergy | |
| Amoxicillin | 8 | >1024 | 4 | 512 | ≤0.50 | Synergy | |
| Cefoxitin | 8 | 128 | 1 | 16 | 0.25 | Synergy | |
| Ceftazidime | 8 | 512 | 1 | 64 | 0.25 | Synergy | |
| Chloramphenicol | 8 | 64 | 1 | 8 | 0.25 | Synergy |
Experimental Protocols
Checkerboard Assay
The checkerboard microdilution method is a standard in-vitro technique used to assess the interaction between two antimicrobial agents.[3][4]
-
Preparation of Reagents: Stock solutions of Shikonin and the conventional antibiotics are prepared in a suitable solvent. A series of two-fold dilutions for each compound are made.
-
Inoculum Preparation: MRSA colonies are suspended in Mueller-Hinton Broth (MHB) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: A 96-well microtiter plate is used. 50 µL of MHB is added to each well.[4] Shikonin dilutions are added to the wells in decreasing concentrations along the x-axis, while the antibiotic dilutions are added in decreasing concentrations along the y-axis. This creates a matrix of different concentration combinations of the two agents.
-
Inoculation and Incubation: 100 µL of the prepared bacterial inoculum is added to each well.[4] The plate is then incubated at 35°C for 18-24 hours.[3]
-
Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]
Time-Kill Curve Assay
Time-kill curve analysis provides insights into the dynamic interaction between antimicrobial agents and bacteria over time.
-
Preparation: MRSA cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.
-
Exposure: The bacterial suspension is exposed to Shikonin alone, the antibiotic alone, and the combination of both at specific concentrations (often based on their MICs, e.g., 1/2 MIC or 3/4 MIC). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar (B569324) plates.
-
Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each treatment condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. For instance, the combination of 3/4 MIC of Shikonin and 1/2 MIC of amikacin led to a reduction in the concentration of MRSA ATCC 33591 to less than 3 log₁₀ CFU/mL.[1] Similarly, a combination of 1/2 MIC of Shikonin and 1/2 MIC of gentamicin was sufficient to completely kill the clinical DPS-1 strain after 24 hours of incubation.[1]
Visualizing Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Studies suggest that Shikonin exerts its antibacterial effect through a multi-targeted approach. It has been shown to disrupt the integrity and permeability of the bacterial cell membrane.[1][2][5] Furthermore, Shikonin can inhibit the expression of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in MRSA.[5][6] This dual mechanism of action likely contributes to its potent synergistic activity with conventional antibiotics, ultimately leading to bacterial cell death.
References
- 1. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Properties of 1-Undecanoylglycerol and Undecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of 1-Undecanoylglycerol and its parent fatty acid, undecanoic acid. By examining their efficacy against various microorganisms, mechanisms of action, and available experimental data, this document aims to inform research and development efforts in the pharmaceutical and biotechnology sectors.
Executive Summary
Both this compound (also known as monoundecanoin) and undecanoic acid exhibit notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. Undecanoic acid, a medium-chain fatty acid, has a well-documented history of antifungal applications. Its monoglyceride ester, this compound, has also demonstrated significant antimicrobial activity. The primary mechanism for both compounds involves the disruption of microbial cell membranes, leading to cell lysis and death. While both compounds are effective, their spectrum of activity and potency can vary depending on the target microorganism.
Quantitative Antimicrobial Performance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and undecanoic acid against a range of microorganisms, as reported in various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | subsp. aureus | 70 | [1] |
| Bacillus cereus | 750 | [1] | |
| Saccharomyces cerevisiae | 250 | [1] | |
| Candida albicans | 250 | [1] | |
| Escherichia coli | >1000 (Highly Resistant) | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Undecanoic Acid against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Candida albicans | 100-200 | [2] | |
| Escherichia coli | Inhibits biofilm formation at 1 mM (~186 µg/mL) but does not show significant bactericidal activity at this concentration. | [3][4][5][6] |
Comparative Efficacy
Based on available data, this compound shows strong inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[1] However, its efficacy against Gram-negative bacteria like Escherichia coli is limited.[1] Undecanoic acid has demonstrated significant antifungal activity, particularly against Candida albicans, inhibiting both biofilm formation and hyphal growth.[2][7] While not strongly bactericidal against E. coli on its own, undecanoic acid can inhibit its biofilm formation.[3][4][5][6]
A direct comparative study on the monoglycerides (B3428702) of undecanoic acid (saturated) and undecenoic acid (unsaturated) revealed that the unsaturated form (from undecenoic acid) was generally more efficient against all tested microorganisms.[1] This suggests that the presence of a double bond can enhance the antimicrobial activity of the monoglyceride.
Mechanisms of Antimicrobial Action
The primary mode of action for both this compound and undecanoic acid is the disruption of the microbial cell's plasma membrane.
This compound
As a monoglyceride, this compound acts as a surfactant. It is believed to integrate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability and destabilization. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately cell death.
Undecanoic Acid
Undecanoic acid's antimicrobial mechanism is multifaceted. In fungi, it disrupts the cell membrane by interfering with the synthesis of ergosterol, a crucial component of the fungal cell membrane.[8][9] This leads to increased membrane permeability and cell lysis.[8][9] Additionally, undecanoic acid can trigger oxidative stress within the fungal cell, causing further damage to the cell membrane and wall.[10][11] Against bacteria, it is also thought to disrupt the cell membrane.[9]
Figure 1. Comparative antimicrobial mechanisms of action.
Experimental Protocols
The most common method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the compound (this compound or undecanoic acid) in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a specified cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth, no antimicrobial) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity or pellet of microbial growth.
Figure 2. Workflow for MIC determination by broth microdilution.
Conclusion
Both this compound and undecanoic acid are promising antimicrobial agents with distinct spectra of activity. This compound shows particular promise against Gram-positive bacteria, while undecanoic acid is a potent antifungal agent. Their shared mechanism of disrupting microbial cell membranes makes them interesting candidates for further investigation, especially in an era of growing antimicrobial resistance. For researchers and drug development professionals, the choice between these two compounds will depend on the target application and the specific pathogens of interest. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation -Journal of Microbiology and Biotechnology [koreascience.kr]
- 7. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 9. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Evaluating the Efficacy of 1-Undecanoylglycerol Against Antibiotic-Resistant Bacteria: A Comparative Guide
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of the efficacy of 1-Undecanoylglycerol and its alternatives in combating these challenging pathogens. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes mechanisms of action to support further research and development in this critical area.
Comparative Efficacy of this compound and Alternatives
While direct minimum inhibitory concentration (MIC) data for this compound against specific antibiotic-resistant strains is limited in the reviewed literature, data for structurally related monoglycerides, such as monolaurin (B1671894) and dodecylglycerol, provide valuable insights. This section compares the reported MIC values of these compounds with various alternatives against methicillin-resistant Staphylococcus aureus (MRSA), a notorious antibiotic-resistant pathogen.
Table 1: Minimum Inhibitory Concentration (MIC) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | Class | MIC Range (µg/mL) |
| Monolaurin (as a proxy for this compound) | Monoglyceride | 500 - 2000[1][2][3] |
| Dodecylglycerol (related monoglyceride) | Monoglyceride | 4 (against S. faecium)[4] |
| Antimicrobial Peptides (e.g., Pal-KGK-NH2) | Peptide | 1 - 64+[5] |
| Plant-Derived Compounds (e.g., from Rheum palmatum) | Various | 7.8 - 256+[6] |
| Vancomycin (Conventional Antibiotic) | Glycopeptide | 0.5 - 2+[7] |
Note: The data for monolaurin and dodecylglycerol are presented as approximations for the potential efficacy of this compound. Further direct testing is required for a definitive comparison.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are standard methodologies used to determine the MIC of antimicrobial agents.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar (B569324) Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Mechanisms of Action: Visualized
The following diagrams illustrate the proposed mechanisms of action for this compound (represented by glycerol (B35011) monolaurate) and its alternatives.
This compound (as Glycerol Monolaurate)
Caption: Proposed mechanism of this compound (as GML) against bacteria.
Antimicrobial Peptides (AMPs)
Caption: Diverse mechanisms of action of antimicrobial peptides.
Phage Therapy
Caption: The lytic cycle of bacteriophage therapy.
Probiotics
Caption: Multifactorial antibacterial mechanisms of probiotics.
Plant-Derived Antimicrobials
Caption: Diverse antibacterial targets of plant-derived compounds.
Conclusion
This compound, as suggested by data from related monoglycerides, shows potential as an antimicrobial agent against antibiotic-resistant bacteria. Its mechanism of action, likely involving membrane disruption and interference with signal transduction, presents a promising avenue for combating pathogens that have developed resistance to conventional antibiotics. However, more direct research is needed to establish its precise efficacy with a broader range of resistant strains.
Alternative therapies, including antimicrobial peptides, phage therapy, probiotics, and plant-derived compounds, offer a diverse arsenal (B13267) in the fight against antibiotic resistance. Each of these alternatives possesses unique mechanisms of action, and some have demonstrated potent activity against MRSA and other resistant bacteria. Further investigation into synergistic combinations of these novel agents with existing antibiotics, and with each other, could unlock new and effective treatment strategies. This guide serves as a foundational resource to stimulate and inform such critical research endeavors.
References
- 1. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Undecanoylglycerol and Commercial Food Preservatives
In the landscape of food preservation, the demand for effective and consumer-friendly preservatives is ever-present. This guide provides a comprehensive, data-driven comparison of 1-Undecanoylglycerol, a naturally derived monoglyceride, against three widely used commercial food preservatives: sodium benzoate (B1203000), potassium sorbate (B1223678), and natamycin (B549155). This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanisms of these compounds.
Quantitative Performance Analysis
The efficacy of a preservative is primarily determined by its ability to inhibit the growth of microorganisms. The following tables summarize the available quantitative data, primarily focusing on the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity (MIC in mg/L)
| Preservative | Bacillus cereus | Bacillus subtilis | Micrococcus luteus | Enterococcus faecalis | Staphylococcus aureus |
| This compound | 250 - 1,500[1][2] | 250 - 1,500[1][2] | 250 - 1,500[1][2] | 250 - 1,500[1][2] | 250 - 1,500[1][2] |
| Sodium Benzoate | 400 | 400 | - | - | 400[3] |
| Potassium Sorbate | - | - | - | - | - |
| Natamycin | Not Effective | Not Effective | Not Effective | Not Effective | Not Effective |
Note: A lower MIC value indicates greater potency. Dashes indicate that no data was found in the performed search.
Table 2: Antifungal Activity (MIC in mg/L)
| Preservative | Kluyveromyces marxianus | Saccharomyces cerevisiae | Candida maltosa |
| This compound | 100 - 300[1][2] | 100 - 300[1][2] | 100 - 300[1][2] |
| Sodium Benzoate | - | - | - |
| Potassium Sorbate | - | - | - |
| Natamycin | - | - | - |
Note: A lower MIC value indicates greater potency. Dashes indicate that no data was found in the performed search.
Mechanisms of Action
Understanding the mechanism by which a preservative inhibits microbial growth is crucial for its effective application.
This compound: While the precise signaling pathway is not extensively detailed in the provided search results, its amphiphilic nature suggests it integrates into and disrupts the microbial cell membrane, leading to increased permeability and eventual cell death.
Sodium Benzoate: The antimicrobial action of sodium benzoate is dependent on the undissociated benzoic acid molecule.[4][5] This lipophilic form easily penetrates the microbial cell membrane.[4] Inside the cell, it acidifies the cytoplasm and interferes with the permeability of the cell membrane, inhibiting the absorption of amino acids.[4][5] It also inhibits the activity of respiratory enzymes.[5]
Potassium Sorbate: Similar to sodium benzoate, the effectiveness of potassium sorbate relies on the undissociated sorbic acid. It is believed to alter cell membrane permeability to inhibit fungal growth.[6] Sorbic acid can inhibit the transport of carbohydrates into yeast cells and uncouple oxidative phosphorylation in various bacteria.[7]
Natamycin: Natamycin is a polyene macrolide that specifically targets ergosterol (B1671047), a vital component of fungal cell membranes.[8][9] By binding to ergosterol, it disrupts the membrane's function, inhibiting amino acid and glucose transport, which ultimately leads to fungal cell death.[8] Unlike some other polyene antifungals, natamycin does not directly create pores in the membrane.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for Sodium Benzoate.
Caption: Mechanism of action for Natamycin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test preservative (this compound, sodium benzoate, potassium sorbate, natamycin)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Microbial culture (e.g., S. aureus, E. coli, C. albicans)
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate and suspend in sterile broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preservative Dilution:
-
Prepare a stock solution of the test preservative in a suitable solvent.
-
Perform serial two-fold dilutions of the preservative in the wells of the 96-well plate using sterile broth. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the stock preservative solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well (except for a sterility control well).
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (i.e., no turbidity) compared to the growth control.
-
Zone of Inhibition Assay (Agar Disk Diffusion Method)
This qualitative method assesses the antimicrobial activity of a substance by measuring the area of growth inhibition on an agar plate.[11][12][13]
Materials:
-
Test preservative
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates or other suitable agar
-
Microbial culture
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension as described in the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disc Application:
-
Aseptically impregnate sterile filter paper discs with a known concentration of the test preservative solution.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.[11]
-
Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
Reading Results:
References
- 1. 1-Undecanoyl-rac-glycerol - Biochemicals - CAT N°: 28763 [bertin-bioreagent.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. snowhitechem.com [snowhitechem.com]
- 5. justlonghealth.com [justlonghealth.com]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. Natamycin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Natamycin? [synapse.patsnap.com]
- 10. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. nelsonlabs.com [nelsonlabs.com]
Comparative Efficacy of 1-Undecanoylglycerol in Combating Biofilm Formation on Diverse Surfaces
For Immediate Release
[City, State] – [Date] – In response to the growing challenge of biofilm-associated infections in clinical and industrial settings, this guide provides a comprehensive comparison of the antibiofilm activity of 1-Undecanoylglycerol (also known as monocaprin) on various surfaces. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to facilitate informed decisions in the development of novel antimicrobial strategies.
Executive Summary
Biofilm formation on surfaces such as medical devices and food processing equipment poses a significant threat due to increased resistance to conventional antimicrobial agents. This compound, a monoglyceride with known antimicrobial properties, presents a promising alternative for biofilm control. This guide synthesizes available data on its efficacy, outlines detailed experimental protocols for its validation, and visualizes its mechanism of action and experimental workflows. While direct comparative studies on the antibiofilm activity of this compound across different material surfaces are limited, this guide provides a framework for its evaluation based on its known mechanisms and the influence of surface properties on biofilm formation.
Antibiofilm Activity of this compound: A Comparative Overview
This compound has demonstrated significant antimicrobial and antibiofilm activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. Its primary mechanism of action involves the disruption of the cell membrane integrity. In Gram-positive bacteria, it is thought to interact with the phospholipid bilayer, leading to increased permeability and cell lysis. For Gram-negative bacteria, it has been suggested to damage the outer lipopolysaccharide layer, thereby compromising the cell envelope.
The effectiveness of this compound as an antibiofilm agent is influenced by the surface material on which the biofilm is formed. Surface properties such as hydrophobicity, roughness, and chemical composition play a crucial role in the initial attachment of microorganisms and the subsequent development of a mature biofilm.
Table 1: Predicted Comparative Efficacy of this compound on Different Surfaces
| Surface Material | Key Properties Influencing Biofilm | Predicted Efficacy of this compound | Rationale |
| Polystyrene | Hydrophobic | High | The hydrophobic nature of polystyrene can promote the initial attachment of many bacterial species. This compound, as an amphiphilic molecule, can effectively interact with both the bacterial membrane and the hydrophobic surface, leading to potent biofilm inhibition. |
| Stainless Steel | Relatively smooth, high surface energy | Moderate to High | While smoother than many plastics, microscopic irregularities can still harbor bacteria. The efficacy of this compound will depend on its ability to disrupt established microcolonies. Surface coatings on stainless steel can further modulate biofilm formation and the compound's activity. |
| Glass | Hydrophilic, smooth | Moderate | The hydrophilic nature of glass can deter the initial attachment of some hydrophobic bacteria. However, once a conditioning film forms, biofilm development can proceed. This compound's action would primarily target the viability of adhered cells and the integrity of the biofilm matrix. |
Experimental Protocols
Biofilm Formation Assay
This protocol describes a standard method for forming bacterial biofilms on different surfaces for subsequent quantification and testing of antibiofilm agents.
Materials:
-
Sterile coupons of test surfaces (e.g., polystyrene, stainless steel, glass) of a standardized size (e.g., 1 cm x 1 cm).
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth).
-
Sterile 24-well plates.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Place one sterile coupon of each test material into the wells of a 24-well plate.
-
Prepare an overnight culture of the test bacterium in the appropriate growth medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Add 1 mL of the diluted bacterial suspension to each well containing a coupon.
-
To test the antibiofilm activity, add varying concentrations of this compound to the wells at the time of inoculation. Include a no-treatment control.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours under static conditions to allow for biofilm formation.
Quantification of Biofilm Inhibition (Crystal Violet Assay)
This method quantifies the total biofilm biomass.
Materials:
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic acid in water.
-
Spectrophotometer (plate reader).
Procedure:
-
After the incubation period, carefully remove the medium from each well without disturbing the biofilm on the coupon.
-
Gently wash each coupon twice with 1 mL of sterile PBS to remove planktonic (free-floating) bacteria.
-
Add 1 mL of 0.1% crystal violet solution to each well, ensuring the coupons are fully submerged.
-
Incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the coupons three times with 1 mL of PBS.
-
Allow the coupons to air dry completely.
-
Add 1 mL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes with gentle agitation.
-
Transfer 200 µL of the solubilized crystal violet from each well to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of this compound
Caption: Mechanism of this compound on bacterial membranes.
Experimental Workflow for Evaluating Antibiofilm Activity
Caption: Experimental workflow for antibiofilm assessment.
Conclusion and Future Directions
This compound demonstrates considerable potential as an antibiofilm agent. However, its efficacy can be significantly influenced by the physicochemical properties of the surface on which a biofilm forms. The data presented in this guide, while based on the established properties of monoglycerides (B3428702) and surface science principles, underscores the critical need for direct comparative studies. Future research should focus on quantifying the antibiofilm activity of this compound on a wider range of clinically and industrially relevant materials. Furthermore, investigating its potential to interfere with bacterial signaling pathways, such as quorum sensing, could reveal additional mechanisms of action and open new avenues for the development of synergistic antibiofilm strategies.
Assessing the Additive Versus Synergistic Effects of 1-Undecanoylglycerol with Phenolic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of bioactive compounds is a cornerstone of advanced therapeutic development, aiming to enhance efficacy, reduce dosages, and overcome resistance. This guide provides a comparative framework for assessing the potential additive versus synergistic effects of 1-Undecanoylglycerol, a monoacylglycerol with known antimicrobial properties, when combined with various phenolic compounds renowned for their antioxidant, anti-inflammatory, and antimicrobial activities. Due to the nascent stage of research in this specific combination, this document presents a comprehensive guide with illustrative hypothetical data to showcase the methodologies and potential outcomes of such an investigation.
Overview of Individual Compound Activities
This compound: This monoacylglycerol has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[1][2] Its primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and cell death.
Phenolic Compounds: This diverse group of secondary plant metabolites, including flavonoids, phenolic acids, and polyphenols, exhibits a broad spectrum of biological activities. Their antioxidant effects are well-documented and attributed to their ability to scavenge free radicals and chelate metal ions.[3][4][5][6] Many phenolic compounds also possess potent anti-inflammatory properties, often by modulating inflammatory signaling pathways such as NF-κB and COX.[7][8][9] Furthermore, their antimicrobial effects against a wide range of microorganisms are extensively reported.[10][11][12][13][14]
Hypothetical Data on Combined Antimicrobial Activity
The following table illustrates a hypothetical checkerboard assay to determine the nature of the interaction between this compound and a representative phenolic compound, Gallic Acid, against Staphylococcus aureus. The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction, where:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Table 1: Hypothetical Antimicrobial Synergy Assessment of this compound and Gallic Acid against S. aureus
| This compound (µg/mL) | Gallic Acid (µg/mL) | Growth Inhibition (%) | FIC of this compound | FIC of Gallic Acid | FIC Index | Interaction |
| 128 (MIC) | 0 | 99 | 1.0 | 0.0 | 1.0 | - |
| 0 | 256 (MIC) | 99 | 0.0 | 1.0 | 1.0 | - |
| 64 | 64 | 99 | 0.5 | 0.25 | 0.75 | Additive |
| 32 | 64 | 99 | 0.25 | 0.25 | 0.5 | Synergistic |
| 16 | 128 | 99 | 0.125 | 0.5 | 0.625 | Additive |
| 64 | 32 | 85 | - | - | - | - |
| 32 | 32 | 70 | - | - | - | - |
Note: This data is hypothetical and for illustrative purposes only. MIC (Minimum Inhibitory Concentration) values are assumed for this example.
Hypothetical Data on Combined Antioxidant Activity
The potential for synergistic antioxidant activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A Combination Index (CI) can be calculated, where:
-
Synergy: CI < 1
-
Additive: CI = 1
-
Antagonism: CI > 1
Table 2: Hypothetical Antioxidant Synergy Assessment of this compound and Quercetin (DPPH Assay)
| Compound(s) | Concentration (µM) | DPPH Radical Scavenging (%) | Expected Additive Effect (%) | Combination Index (CI) | Interaction |
| This compound | 100 | 15 | - | - | - |
| Quercetin | 25 | 50 | - | - | - |
| This compound + Quercetin | 100 + 25 | 85 | 65 | 0.76 | Synergistic |
| This compound | 50 | 8 | - | - | - |
| Quercetin | 12.5 | 28 | - | - | - |
| This compound + Quercetin | 50 + 12.5 | 38 | 36 | 0.95 | Additive |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
4.1. Antimicrobial Synergy Testing: Checkerboard Microdilution Assay
-
Preparation of Compounds: Prepare stock solutions of this compound and the selected phenolic compound in a suitable solvent (e.g., DMSO).
-
Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of both compounds. Serially dilute this compound along the rows and the phenolic compound along the columns.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus).
-
Incubation: Add the bacterial inoculum to each well and incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: Determine the MIC of each compound alone and in combination. The FIC Index is calculated using the formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
4.2. Antioxidant Synergy Testing: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare stock solutions of this compound, the phenolic compound, and their combinations at various ratios. Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a microplate, mix the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The Combination Index (CI) can be determined using specialized software (e.g., CompuSyn) based on the dose-effect curves of the individual compounds and their combination.
4.3. Anti-inflammatory Synergy Testing: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound, the phenolic compound, and their combinations for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition. Synergy can be assessed using isobolographic analysis or the Combination Index method.
Visualizing Workflows and Pathways
Caption: Workflow for Antimicrobial Synergy Assessment.
Caption: Hypothetical Synergistic Antimicrobial Mechanism.
Conclusion
While direct experimental data on the combined effects of this compound and phenolic compounds is currently lacking, the known biological activities of the individual components suggest a strong potential for synergistic or additive interactions. The antimicrobial, antioxidant, and anti-inflammatory properties of these compounds could be significantly enhanced through strategic combination. This guide provides a foundational framework for researchers to design and execute studies to explore these potential synergies. The detailed protocols and hypothetical data tables offer a clear roadmap for assessing these interactions, which could lead to the development of novel and more effective therapeutic agents. Further research in this area is highly encouraged to unlock the full potential of these compound combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 11. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for 1-Undecanoylglycerol quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Undecanoylglycerol, a monoacylglycerol with significant biological interest, is crucial for advancing research and development in pharmaceuticals and biotechnology. This guide provides a comprehensive cross-validation of two powerful analytical techniques for its quantification: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Method Comparison
The choice between LC-MS/MS and GC-MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, and throughput needs. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their sample preparation and chromatographic principles.
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on polarity, followed by detection based on mass-to-charge ratio of the parent and fragmented ions. | Separation of volatile compounds based on boiling point, followed by detection based on mass-to-charge ratio. |
| Derivatization | Generally not required. Analysis of the intact molecule is typical. | Mandatory. Silylation is commonly used to increase volatility and thermal stability. |
| Sensitivity | High, often reaching picogram to femtogram levels. | High, also capable of reaching picogram levels. |
| Specificity | Very high, due to the selection of specific precursor and product ion transitions (MRM). | High, based on characteristic fragmentation patterns and retention times. |
| Throughput | Generally higher due to simpler sample preparation and faster analysis times. | Lower, as the derivatization step adds time and complexity to the workflow. |
| Matrix Effects | Can be significant and require careful management through internal standards and sample cleanup. | Generally less susceptible to ion suppression, but matrix components can affect derivatization efficiency. |
| Instrumentation Cost | Higher initial investment and maintenance costs. | Lower initial investment and maintenance costs. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of monoacylglycerols using LC-MS/MS and GC-MS, providing an estimate of what can be expected for this compound analysis.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99[1] | > 0.99[2] |
| Limit of Detection (LOD) | 1.48 - 23.97 ppb[2] | 8 - 20 ng/g[3] |
| Limit of Quantification (LOQ) | 4.43 - 71.92 ppb[2] | 26 - 61 ng/g[3] |
| Intra-day Precision (RSD%) | < 15% | < 15% |
| Inter-day Precision (RSD%) | < 15% | < 15% |
| Recovery | 85 - 115% | 85 - 115% |
Note: The presented values are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows
The general workflows for the quantification of this compound using LC-MS/MS and GC-MS are depicted below.
References
A Comparative Analysis of 1-Undecanoylglycerol and Novel Antimicrobial Lipids for Therapeutic and Research Applications
For Immediate Release
In the ongoing search for effective antimicrobial agents, researchers and drug development professionals are increasingly turning their attention to the potential of antimicrobial lipids. This guide provides a comprehensive performance benchmark of 1-Undecanoylglycerol against a selection of novel antimicrobial lipids, offering a data-driven comparison to inform research and development efforts in the pharmaceutical and biotechnology sectors.
This report summarizes the antimicrobial efficacy of this compound and compares it with other promising antimicrobial lipids, namely Monolaurin (B1671894), Monocaprin, and 1-O-dodecylglycerol. The comparative analysis is based on their Minimum Inhibitory Concentrations (MICs) against common pathogenic microorganisms: Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).
Performance Benchmarking: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below has been compiled from various scientific studies. It is important to note that MIC values can vary depending on the specific strain of the microorganism and the experimental conditions.
| Antimicrobial Lipid | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| This compound | 250 - 1500[1][2] | >4000[3] | 100 - 300[1][2] |
| Monolaurin | 12.5 - 2000[3][4][5][6][7] | 25 - >4000[3][5] | 62.5 - 250 (µM)[8][9][10][11] |
| Monocaprin | 320 - 500[12] | 1000 - 2500[12] | - |
| 1-O-dodecylglycerol | 50 - 100 | - | - |
Note: Data for Monocaprin and 1-O-dodecylglycerol against all three microorganisms was not consistently available in the reviewed literature. The MIC for Monolaurin against C. albicans is reported in µM in several studies.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The Broth Microdilution Method is a widely accepted and standardized protocol for this purpose.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method involves preparing a serial two-fold dilution of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized amount of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Method:
Caption: Workflow of the Broth Microdilution Method.
For lipophilic compounds such as this compound and other antimicrobial lipids, modifications to the standard protocol may be necessary to ensure proper solubilization. This often involves the use of a solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration that does not affect microbial growth.
Mechanism of Action: Disruption of the Cell Membrane
Antimicrobial monoglycerides (B3428702), including this compound, primarily exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane. Their amphipathic nature, possessing both a hydrophilic head and a lipophilic tail, allows them to integrate into the lipid bilayer of the cell membrane. This integration leads to the formation of pores and a subsequent increase in membrane permeability, causing leakage of essential cellular components and ultimately leading to cell death.
Proposed Mechanism of Action for Antimicrobial Monoglycerides:
References
- 1. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. use of monoglycerides popular - proviron [proviron.com]
- 3. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial free fatty acids and monoglycerides: biological activities, experimental testing, and therapeutic applications [dr.ntu.edu.sg]
- 5. Candida, Thrush, and Other Yeast Overgrowths — Monolaurin and More [monolaurinandmore.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pjmonline.org [pjmonline.org]
- 8. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant [medicaljournalssweden.se]
- 10. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycerol monolaurate and dodecylglycerol effects on Staphylococcus aureus and toxic shock syndrome toxin-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Undecanoylglycerol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
1-Undecanoylglycerol, a monoacylglycerol used in research, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to proper disposal protocols is essential for maintaining laboratory safety and preventing environmental contamination. This guide provides step-by-step procedures for the safe handling and disposal of this compound and its associated waste.
Immediate Safety and Handling
While this compound is not considered hazardous, standard laboratory safety precautions should always be observed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and chemical-resistant gloves.
-
Spill Management: In the event of a spill, the material should be picked up mechanically.[1]
-
General Hygiene: Follow usual precautionary measures for handling chemicals, such as washing hands before breaks and at the end of the workday.[1][2]
Disposal of Unused this compound
As a non-hazardous substance, this compound can typically be disposed of as regular solid waste, though institutional policies may vary.[3]
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste.[3]
-
Containment: Ensure the unused this compound is in a sealed, well-labeled container.[3]
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents as "this compound".[3]
-
Disposal: Dispose of the contained material according to your institution's approved procedures for non-hazardous solid lab waste. This may include placing it in a designated collection area or directly into a larger dumpster to avoid alarming custodial staff.[3]
Crucial Restriction: Do not allow this compound to enter sewers, surface water, or ground water.[1][3] Although not classified as hazardous, it is considered slightly hazardous for water.[1]
Disposal of Empty Containers
Properly cleaned containers that once held this compound can generally be disposed of with regular laboratory waste.
Container Decontamination Protocol:
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[3][4]
-
Final Rinse: Perform a final rinse with soap and water.[3]
-
Label Removal: Obliterate or remove all chemical labels from the container.[4][5]
-
Final Disposal: The clean and defaced container can then be placed in the appropriate recycling or trash receptacle.[3]
Disposal of Contaminated Materials
Materials such as gloves, paper towels, or weighing paper that have come into contact with this compound can typically be disposed of in the regular solid waste stream, provided they are not grossly contaminated.
Quantitative Data
No specific quantitative data regarding disposal limits for this compound were found in the searched safety data sheets or disposal guidelines. For all disposal procedures, it is imperative to adhere to the limits and guidelines set by your local EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Undecanoylglycerol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Undecanoylglycerol, fostering a culture of safety and building trust in laboratory operations.
Personal Protective Equipment (PPE) and Safety Precautions
According to the Safety Data Sheet (SDS), 1-Undecanoyl-rac-glycerol is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, adherence to standard laboratory safety protocols is crucial. The usual precautionary measures for handling chemicals should be followed.[1]
While the SDS for this compound states that specific personal protective equipment is not required, it is good laboratory practice to use a standard level of PPE to minimize exposure to any chemical substance.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses | While the SDS states eye protection is not required, wearing safety glasses protects against accidental splashes of this or other chemicals present in the laboratory. |
| Hand Protection | Nitrile gloves | The SDS for this compound notes that no recommendation for glove material can be given due to a lack of testing.[1] However, wearing nitrile gloves is a standard and prudent measure to prevent skin contact. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | The SDS indicates that breathing equipment is not required.[1] Work should be conducted in a well-ventilated area. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: No special handling measures are required.[1] As a general precaution, avoid generating dust if the material is in solid form.
-
Storage: Store in a tightly closed container in a cool, dry place.
Spill Management:
In the event of a spill, the substance should be picked up mechanically.[1]
Disposal:
-
Do not allow the product to enter sewers or surface and ground water.[1]
-
Dispose of the substance and its container in accordance with local, regional, national, and international regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
